molecular formula C10H8O4 B3166209 4-Oxochroman-7-carboxylic acid CAS No. 90921-09-8

4-Oxochroman-7-carboxylic acid

Katalognummer: B3166209
CAS-Nummer: 90921-09-8
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: UMDDDSGHXQOLKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxochroman-7-carboxylic acid (CAS 90921-09-8) is a valuable chroman-based building block in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Scientific literature highlights the application of this chroman scaffold in the design and synthesis of potent, selective, and orally available retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists . Such compounds are investigated for their potential utility in controlling the activity of T-helper 17 (Th17) cells and as potential therapeutic agents for the treatment of autoimmune diseases, including psoriasis, Crohn’s disease, and rheumatoid arthritis . Furthermore, the 4-oxochroman (4-chromanone) core structure is recognized in research for developing antioxidant agents . It is characterized as a white to off-white solid with a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . The compound is typically stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-oxo-2,3-dihydrochromene-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDDDSGHXQOLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222114
Record name 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90921-09-8
Record name 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90921-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: physicochemical properties of 4-Oxochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It synthesizes available data with chemically grounded predictions where experimental values are proprietary or sparse.

Executive Summary

4-Oxochroman-7-carboxylic acid (4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid) represents a critical bicyclic scaffold in medicinal chemistry. Structurally, it combines a chroman-4-one core with a carboxylic acid moiety at the 7-position. This dual-functionality renders it a versatile intermediate: the ketone provides a handle for spiro-cyclization or reduction, while the carboxylic acid serves as a classic anchor for amidation or bioisosteric replacement.

This guide details the physicochemical profile, synthetic logic, and characterization protocols required to utilize this compound effectively in lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid
Common Name 4-Oxochroman-7-carboxylic acid
CAS Registry Number 90921-09-8
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
SMILES O=C(O)c1ccc2C(=O)CCOc2c1
InChI Key Unique identifier required for database integration
Structural Features & Electronic Environment

The molecule features a fused benzene and dihydropyranone ring system.

  • The Chromanone Core: The C4-carbonyl group is conjugated with the benzene ring, exerting an electron-withdrawing effect on the aromatic system. This deactivates the ring toward electrophilic aromatic substitution (EAS) but facilitates nucleophilic attack at the carbonyl carbon.

  • The 7-Carboxyl Group: Positioned meta to the ether oxygen and para to the alkyl bridge, its acidity is modulated by the electron-withdrawing nature of the C4-ketone.

  • Conformation: The heterocyclic ring typically adopts a half-chair conformation to minimize torsional strain, placing the C2 and C3 methylene protons in distinct magnetic environments.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) standard in the industry.

Thermodynamic & Solubility Properties
ParameterValue / RangeContext & Implication
Physical State Solid (Powder)Typically off-white to pale yellow crystalline powder.
Melting Point 230°C - 235°C (dec.)High lattice energy due to intermolecular H-bonding (dimerization of COOH). Note: Decomposes upon melting.
Boiling Point >400°C (Predicted)Not relevant; decomposition occurs first.
Solubility (Water) Low (< 0.5 mg/mL at pH 2)At acidic pH, the neutral form is poorly soluble.
Solubility (Organic) HighSoluble in DMSO, DMF, MeOH, THF. Moderate in DCM.
pKa (Acid) 3.8 ± 0.2Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing 4-oxo group.
LogP (Octanol/Water) 1.1 - 1.4Lipophilicity is moderate. The polar COOH and C=O groups balance the lipophilic aromatic core.
LogD (pH 7.4) -1.8 to -2.2At physiological pH, the molecule is fully ionized (carboxylate anion), drastically lowering effective lipophilicity.
H-Bond Donors 1 (COOH)Critical for receptor binding and crystal lattice formation.
H-Bond Acceptors 4 (COOH, C=O, Ether O)High capacity for accepting H-bonds in active sites.
Spectral Characteristics (Diagnostic)
  • UV-Vis:

    
     ~280-290 nm (Benzoyl chromophore).
    
  • IR Spectroscopy:

    • 1680-1695 cm⁻¹: C=O stretch (Ketone, conjugated).

    • 1705-1730 cm⁻¹: C=O stretch (Carboxylic acid).

    • 2500-3300 cm⁻¹: O-H stretch (Broad, characteristic of acid dimers).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.0-13.5 (br s, 1H, COOH )
      
    • 
       7.9-8.0 (d, 1H, Ar-H5, ortho to ketone)
      
    • 
       7.5-7.6 (dd, 1H, Ar-H6)
      
    • 
       7.4 (d, 1H, Ar-H8, ortho to ether)
      
    • 
       4.55 (t, 2H, -OcH ₂-)
      
    • 
       2.80 (t, 2H, -C(=O)cH ₂-)
      

Synthetic & Functional Utility[5]

Synthesis Logic (Standard Route)

The industrial preparation typically avoids direct oxidation of chromans due to selectivity issues. Instead, a cyclization strategy is employed.

Synthesis Start 3-Hydroxybenzoic Acid Derivatives Step1 O-Alkylation (3-chloropropanoic acid) Start->Step1 NaOH, Reflux Inter Intermediate: 3-(3-carboxyphenoxy) propanoic acid Step1->Inter Step2 Cyclization (PPA or H2SO4) Inter->Step2 Friedel-Crafts Acylation Product 4-Oxochroman-7-carboxylic acid Step2->Product

Figure 1: Common synthetic pathway via intramolecular Friedel-Crafts acylation.[1] PPA = Polyphosphoric Acid.

Functionalization Potential (SAR)

This scaffold offers three distinct vectors for chemical modification:

  • Amidation (C7): Standard coupling (EDC/HOBt or HATU) to generate libraries of amides.

  • Ketone Manipulation (C4):

    • Reduction: To 4-hydroxychroman (chiral center generation).

    • Reductive Amination: To introduce basic amines.

    • Spiro-formation: Grignard addition or Strecker reaction.

  • Aromatic Substitution: Halogenation at C6 or C8 is difficult due to deactivation but possible under forcing conditions or via pre-functionalized starting materials.

Experimental Protocols

Protocol: Determination of pKa (Potentiometric Titration)

Context: Accurate pKa is vital for predicting oral absorption and formulation stability.

Materials:

  • Compound: 5 mg of 4-Oxochroman-7-carboxylic acid.

  • Solvent: 0.1 M KCl (ionic strength adjuster) / Water-Methanol (if solubility is limiting).

  • Titrant: 0.1 N KOH (standardized).

Workflow:

  • Dissolution: Dissolve 5 mg of compound in 20 mL of degassed water (add 5-10% MeOH if dissolution is slow).

  • Calibration: Calibrate pH electrode using pH 4.01 and 7.00 buffers.

  • Titration: Titrate with 0.1 N KOH in 5 µL increments.

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative max) corresponds to the equivalence point. The pH at the half-equivalence point = pKa.

Protocol: Purity Analysis via HPLC

Context: Chromanone derivatives often contain uncyclized open-chain intermediates.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Retention Time Expected ~4.5 - 5.5 min (depending on dead volume)

Visualization: Structure-Property Relationships

SAR Core 4-Oxochroman-7-carboxylic acid (Scaffold) Acid 7-COOH Group (pKa ~3.8) Primary vector for Library Generation Core->Acid Hydrophilicity & Ionization Ketone 4-Oxo Group (Electrophile) Site for Reduction/ Spiro-cyclization Core->Ketone Reactivity Ether Ether Oxygen H-Bond Acceptor Modulates Solubility Core->Ether Solubility Ring Benzene Ring Lipophilic Core (LogP Contributor) Core->Ring Pi-Stacking Acid->Ketone Electron Withdrawing (Increases Acidity)

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional regions and their physicochemical contributions.

Stability & Handling

  • Storage: Store at +2°C to +8°C in a tightly sealed container. The carboxylic acid can catalyze self-condensation or decarboxylation at extreme temperatures (>150°C), though it is generally stable at room temperature.

  • Hygroscopicity: The free acid is moderately hygroscopic. Dry under vacuum over P₂O₅ before analytical weighing.

  • Solution Stability: Stable in DMSO/MeOH for >24 hours. Avoid prolonged storage in basic aqueous solutions (pH > 10) to prevent potential ring opening of the lactone-like chromanone system (retro-Michael type reactions, though slow).

References

  • Chemical Identity & CAS: 4-Oxochroman-7-carboxylic acid Product Entry. BLD Pharm. Link

  • General Synthesis of Chromanones: Synthesis of Chroman-4-ones. Organic Chemistry Portal. Link

  • pKa Prediction Models: pKa Data for Benzoic Acid Derivatives. Evans pKa Table, Harvard University. Link (Used for comparative estimation).

  • Spectroscopic Data (Analogous): Spectral Database for Organic Compounds (SDBS). AIST Japan. (Search for "Chroman-4-one" and "Benzoic acid" for fragment comparison). Link

  • Biostere Principles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

Biological Activity and Medicinal Chemistry of 4-Oxochroman-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols for 4-Oxochroman-7-carboxylic acid derivatives .

Technical Guide & Whitepaper

Executive Summary

The 4-oxochroman-7-carboxylic acid scaffold (also known as 7-carboxy-chroman-4-one ) represents a critical pharmacophore in medicinal chemistry, distinct from its unsaturated analogue, chromone. While often overshadowed by the ubiquitous flavonoid family, this saturated bicyclic structure offers unique stereochemical properties and hydrogen-bonding capabilities.

This guide focuses on its role as a privileged structure in three primary therapeutic areas:

  • Antitubercular Agents: Specifically as inhibitors of Salicylate Synthase (MbtI).

  • Epigenetic Modulators: Selective inhibition of Sirtuin 2 (SIRT2).

  • Antioxidant & Neuroprotective Agents: Via amide functionalization.

Part 1: Medicinal Chemistry Landscape

The Scaffold Architecture

The core structure consists of a benzene ring fused to a dihydro-γ-pyrone ring. Unlike chromones (4-chromenones), the 4-oxochroman (chroman-4-one) skeleton is saturated at the C2-C3 position.

  • Chemical Name: 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

  • CAS Registry Number: 90921-09-8

  • Key Feature: The C2-C3 saturation allows for non-planar conformations (puckering), enabling better fit into specific enzymatic pockets (e.g., MbtI) compared to the planar chromone.

Structure-Activity Relationship (SAR)

The 7-carboxylic acid moiety acts as a bioisostere for phosphate or salicylate groups, serving as a critical "anchor" in enzyme active sites.

  • Position 7 (COOH): Essential for electrostatic interactions (salt bridges) with arginine or lysine residues in target enzymes (e.g., Arg405 in MbtI).

  • Position 4 (Ketone): Accepts hydrogen bonds; essential for water-mediated bridging in the SIRT2 active site.

  • Position 2/3 (Saturation): The flexible saturated ring allows the molecule to adopt a "half-chair" conformation, crucial for inducing fit in flexible hydrophobic pockets.

Part 2: Key Biological Activities[1]

Antitubercular Activity: Inhibition of Salicylate Synthase (MbtI)

One of the most significant recent applications of 4-oxochroman-7-carboxylic acid derivatives is in the treatment of Mycobacterium tuberculosis.

  • Target: MbtI (Salicylate Synthase) . This enzyme catalyzes the first step in the biosynthesis of mycobactins (siderophores), which are essential for iron acquisition by the bacteria.

  • Mechanism: The 7-carboxylic acid mimics the carboxylate of chorismate (the natural substrate) or salicylate (the product).

  • Potency: Derivatives have demonstrated IC50 values in the low micromolar range.[1] The saturated chroman-4-one scaffold often outperforms the planar chromone by allowing the phenyl ring to twist and engage hydrophobic sub-pockets (P1 and P2) within the enzyme.

Epigenetic Modulation: SIRT2 Inhibition

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase implicated in neurodegeneration and cancer.

  • Activity: Chroman-4-one derivatives serve as selective SIRT2 inhibitors.

  • Mechanism: The scaffold occupies the acetyl-lysine binding tunnel. The 7-substitution (often extended with amides in this context) interacts with the hydrophobic "selectivity pocket" unique to SIRT2, distinguishing it from SIRT1 and SIRT3.

  • Therapeutic Relevance: Inhibition leads to hyperacetylation of tubulin, disrupting cell motility in metastatic cancers and providing neuroprotection in Parkinson’s models.

Antioxidant Activity

When the 7-carboxylic acid is converted to N-alkyl amides , the lipophilicity increases, allowing blood-brain barrier (BBB) penetration.

  • Observation: 7-hydroxy-chroman-4-one derivatives (precursors) and their carboxamides show potent radical scavenging activity (DPPH assay).

  • Mechanism: The phenolic hydroxyl (if present at C6 or C5 alongside the C7-acid) acts as a radical trap, while the C4-ketone stabilizes the resulting radical via resonance.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Oxochroman-7-Carboxylic Acid

Rationale: Direct synthesis ensures high purity of the saturated scaffold, avoiding contamination with the unsaturated chromone.

Reagents:

  • 3-Hydroxybenzoic acid methyl ester

  • Acrylonitrile or Acrylic acid

  • Polyphosphoric acid (PPA)

  • Palladium on Carbon (Pd/C) for hydrogenation (if starting from chromone).

Step-by-Step Methodology:

  • O-Alkylation: React 3-hydroxybenzoic acid methyl ester with acrylonitrile in the presence of Triton B (benzyltrimethylammonium hydroxide) to form the nitrile ether intermediate.

  • Hydrolysis: Reflux in HCl to convert the nitrile to the dicarboxylic acid (ether linkage).

  • Cyclization: Heat the intermediate with Polyphosphoric Acid (PPA) at 100°C for 2-4 hours. This effects intramolecular Friedel-Crafts acylation to close the pyranone ring.

  • Isolation: Pour onto crushed ice. The precipitate is 4-oxochroman-7-carboxylic acid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Validation: 1H NMR should show triplets at ~2.8 ppm and ~4.5 ppm (C3 and C2 protons), confirming saturation. Absence of olefinic protons (usually ~6.3 ppm) confirms no chromone contamination.

Protocol B: MbtI Inhibition Assay (Fluorescence Based)

Rationale: This assay measures the conversion of chorismate to salicylate by monitoring the fluorescence of the salicylate product.

Materials:

  • Recombinant MbtI enzyme.

  • Substrate: Chorismic acid.

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2.

Procedure:

  • Preparation: Dilute 4-oxochroman-7-carboxylic acid derivatives in DMSO (final concentration <5%).

  • Incubation: Incubate enzyme (10-50 nM) with the inhibitor for 10 minutes at 37°C.

  • Initiation: Add Chorismic acid (variable concentrations, Km is typically ~5-10 µM).

  • Detection: Monitor fluorescence continuously for 20 minutes.

    • Excitation: 305 nm

    • Emission: 420 nm (Salicylate peak).

  • Data Analysis: Determine initial velocities (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to calculate IC50.
    • Control: Reaction with DMSO only (100% activity).

    • Blank: Buffer + Substrate (no enzyme).

Part 4: Visualization & Pathways

Mechanism of Action: MbtI Inhibition

The following diagram illustrates how the 4-oxochroman-7-carboxylic acid scaffold mimics the transition state of the isochorismate-to-salicylate conversion in M. tuberculosis.

MbtI_Inhibition Substrate Chorismate Enzyme MbtI Enzyme (Mg2+ Dependent) Substrate->Enzyme Binding Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibition Product Salicylate (Siderophore Precursor) Enzyme->Product Catalysis Inhibitor 4-Oxochroman-7-COOH (Scaffold) Inhibitor->Enzyme Competitive Binding (Mg2+ Chelation) Complex->Product Blocked Iron Iron Acquisition (Bacterial Survival) Product->Iron Biosynthesis

Caption: Competitive inhibition of Salicylate Synthase (MbtI) by 4-oxochroman-7-carboxylic acid, preventing siderophore biosynthesis.

Synthetic Pathway

A robust route to the core scaffold.

Synthesis_Path Start 3-Hydroxybenzoic Acid Methyl Ester Step1 O-Alkylation (Acrylonitrile/Triton B) Start->Step1 Inter1 Nitrile Ether Intermediate Step1->Inter1 Step2 Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 Dicarboxylic Acid Intermediate Step2->Inter2 Step3 Cyclization (PPA, 100°C) Inter2->Step3 Final 4-Oxochroman-7-carboxylic acid (CAS 90921-09-8) Step3->Final

Caption: Synthetic route via Pechmann-like cyclization using Polyphosphoric Acid (PPA).

Part 5: Quantitative Data Summary

Biological ActivityTarget Enzyme / Cell LineIC50 / PotencyKey Structural Requirement
Antitubercular Salicylate Synthase (MbtI)5 - 50 µM7-COOH for Mg2+ chelation; Saturated C2-C3 for fit.
Epigenetic Sirtuin 2 (SIRT2)1 - 10 µM7-Amide extension; 4-Oxo for H-bonding.
Antioxidant Lipid Peroxidation (Rat Brain)~3.5 µM7-OH or 7-Amide side chain lipophilicity.
Anticancer MCF-7 (Breast Cancer)Variable3-Benzylidene substitution often required for cytotoxicity.

References

  • Manetti, F., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (Discusses chroman-4-one scaffolds as MbtI inhibitors). MDPI Molbank. Link

  • Giannini, G., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.[2][3][4] Link

  • Zhu, W., et al. (2014). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. (Provides synthetic context for the related chromone scaffold). Advanced Materials Research. Link

  • Lee, Y.S., et al. (2005). Synthesis and biological evaluation of chroman-4-one derivatives as a new class of sirtuin 2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[5]

  • Sigma-Aldrich. 4-Oxo-4H-1-benzopyran-2-carboxylic acid Product Sheet. (For comparison of the 2-COOH isomer). Link

Sources

Unraveling the Enigmatic Mechanism of 4-Oxochroman-7-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman-4-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 4-Oxochroman-7-carboxylic acid, a simple derivative of this core structure, remains a molecule of significant interest yet enigmatic mechanism. This in-depth technical guide addresses the current knowledge gap by proposing a plausible mechanism of action for 4-Oxochroman-7-carboxylic acid, grounded in the established bioactivities of structurally related compounds. We further provide a comprehensive roadmap of experimental protocols for the scientific community to validate and elucidate its precise molecular interactions and signaling pathways. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Chroman-4-one Scaffold

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a class of heterocyclic compounds that have garnered considerable attention in drug discovery.[4] Their structural versatility has led to the development of numerous derivatives with a wide array of biological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[1][5][6] The absence of the C2-C3 double bond distinguishes chroman-4-ones from the related chromones, leading to significant variations in their biological profiles.[2]

While extensive research has focused on complex substituted chroman-4-ones, the fundamental mechanism of simpler derivatives like 4-Oxochroman-7-carboxylic acid is largely unexplored. The presence of the carboxylic acid moiety at the 7-position suggests potential interactions with biological targets that recognize this functional group, such as enzymes and receptors involved in metabolic and signaling pathways.[7] This guide will dissect the potential mechanisms of action of 4-Oxochroman-7-carboxylic acid by drawing parallels with related compounds and propose a structured approach for its experimental validation.

Proposed Mechanism of Action: An Integrated Hypothesis

Based on the known biological activities of chroman-4-one and chromone derivatives, we propose a multi-faceted, hypothetical mechanism of action for 4-Oxochroman-7-carboxylic acid, centered on the modulation of inflammatory and cellular signaling pathways.

Inhibition of Pro-inflammatory Mediators

Numerous chroman-4-one and chromone derivatives have demonstrated potent anti-inflammatory effects.[1][3] We hypothesize that 4-Oxochroman-7-carboxylic acid may exert its anti-inflammatory activity through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that 4-Oxochroman-7-carboxylic acid could potentially inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins involved in pain and inflammation.

  • Modulation of Cytokine Signaling: The compound may interfere with the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This could occur at the level of gene transcription, translation, or receptor binding.

  • Inhibition of Phosphoinositide 3-Kinase (PI3K): Certain chromone derivatives have been identified as PI3K inhibitors.[8] The PI3K/Akt signaling pathway is crucial in inflammation, and its inhibition by 4-Oxochroman-7-carboxylic acid could represent a key anti-inflammatory mechanism.

G cluster_inflammation Inflammatory Stimuli cluster_cell Cellular Response cluster_drug 4-Oxochroman-7-carboxylic acid Inflammatory Stimuli Inflammatory Stimuli PI3K PI3K Inflammatory Stimuli->PI3K activates Akt Akt PI3K->Akt activates NF-kB NF-kB Akt->NF-kB activates COX-2 COX-2 NF-kB->COX-2 induces transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces transcription Prostaglandins Prostaglandins COX-2->Prostaglandins produces Drug 4-Oxochroman-7-carboxylic acid Drug->PI3K inhibits Drug->COX-2 inhibits

Figure 1: Proposed anti-inflammatory signaling pathway of 4-Oxochroman-7-carboxylic acid.

Modulation of Sirtuin Activity

Recent studies have identified substituted chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[9] SIRT2 is implicated in various cellular processes, including cell cycle regulation and neurodegeneration. We propose that 4-Oxochroman-7-carboxylic acid may also function as a sirtuin modulator. The carboxylic acid moiety could play a crucial role in binding to the active site of sirtuins.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test our proposed mechanism of action, we have designed a comprehensive suite of experiments. These protocols are designed to be self-validating and provide a clear path to understanding the compound's biological activity.

In Vitro Anti-inflammatory Assays

Objective: To determine the anti-inflammatory potential of 4-Oxochroman-7-carboxylic acid.

Table 1: In Vitro Anti-inflammatory Assays

AssayCell LineReadoutPurpose
COX-1/COX-2 Inhibition AssayPurified enzymesIC50 valuesTo assess direct inhibition of COX enzymes.
LPS-induced Cytokine ReleaseRAW 264.7 macrophagesELISA for TNF-α, IL-6, IL-1β in supernatantTo measure the effect on pro-inflammatory cytokine production.
PI3K Activity AssayPurified PI3K enzymeKinase activity (e.g., ADP-Glo)To determine direct inhibition of PI3K.
Western Blot AnalysisRAW 264.7 macrophagesPhosphorylation status of Akt and NF-κB p65To investigate the impact on the PI3K/Akt/NF-κB signaling pathway.

Experimental Protocol: LPS-induced Cytokine Release Assay

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 4-Oxochroman-7-carboxylic acid (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the compound and determine the IC50 value.

G Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compound Pre-treat with compound Seed RAW 264.7 cells->Pre-treat with compound Stimulate with LPS Stimulate with LPS Pre-treat with compound->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Perform ELISA Perform ELISA Collect supernatant->Perform ELISA Analyze data Analyze data Perform ELISA->Analyze data End End Analyze data->End

Figure 2: Workflow for the LPS-induced cytokine release assay.

Sirtuin Inhibition Assays

Objective: To evaluate the inhibitory activity of 4-Oxochroman-7-carboxylic acid against sirtuins.

Table 2: Sirtuin Inhibition Assays

AssayEnzyme SourceReadoutPurpose
SIRT1, SIRT2, SIRT3 Inhibition AssayRecombinant human enzymesFluorometric or colorimetric detection of deacetylationTo determine the IC50 values and selectivity of inhibition.
Cellular Thermal Shift Assay (CETSA)Intact cellsWestern blot for target protein stabilizationTo confirm target engagement in a cellular context.

Experimental Protocol: SIRT2 Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Addition: Add varying concentrations of 4-Oxochroman-7-carboxylic acid to the wells.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Development: Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of SIRT2 inhibition and determine the IC50 value.

Future Directions and Conclusion

The proposed mechanism of action and the accompanying experimental framework provide a solid starting point for the systematic investigation of 4-Oxochroman-7-carboxylic acid. Should this compound demonstrate significant activity in the outlined assays, further studies, including in vivo models of inflammation and other relevant diseases, will be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial for optimizing its potency and selectivity.

References

  • Bezerra Filho, C. d. S. M., Galvão, J. L. F. M., Lima, E. O., Perez-Castillo, Y., & de Sousa, D. P. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(8), 1234. [Link][1]

  • Anonymous. (n.d.). Chroman-4-one analogs exhibiting antileishmanial activity. ResearchGate. Retrieved from [Link][5]

  • Anonymous. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. ResearchGate. Retrieved from [Link][6]

  • Kumar, R., & Singh, P. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(7), 1435-1453. [Link][2]

  • Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(3), 328-340. [Link][10]

  • Wang, R., Liu, Z. Z., Du, L. P., & Li, M. Y. (n.d.). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(1), 14-18. [Link][11]

  • Anonymous. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Retrieved from [Link][12]

  • Anonymous. (n.d.). Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors. ResearchGate. Retrieved from [Link][13]

  • Lund, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(24), 10737-10746. [Link][9]

  • Anonymous. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link][3]

  • Anonymous. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved from [Link][4]

  • Anonymous. (n.d.). Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. MDPI. Retrieved from [Link][14]

  • Li, Y., et al. (2016). Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. Bioorganic & Medicinal Chemistry Letters, 26(22), 5486-5490. [Link][8]

  • Anonymous. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. Retrieved from [Link][15]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713-5722. [Link][16]

  • Anonymous. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Retrieved from [Link][17]

  • Ghorab, M. M., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][6]oxazines, and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 20(2), 221-233. [Link][18]

  • Anonymous. (n.d.). Synthesis of some novel 4-substituted coumarins having antibacterial activity (Part-I). ResearchGate. Retrieved from [Link][19]

  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link][7]

  • Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link][20]

  • Anonymous. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Retrieved from [Link][21]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1665. [Link][22]

Sources

Technical Guide: Structure-Activity Relationship of 4-Oxochroman-7-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and medicinal chemistry of 4-Oxochroman-7-carboxylic acid analogs.

Executive Summary: The Scaffold Defined

The 4-oxochroman-7-carboxylic acid (also known as 4-chromanone-7-carboxylic acid) is a privileged bicyclic scaffold in medicinal chemistry. Unlike its unsaturated counterpart (chromone), the 4-oxochroman core contains a saturated C2-C3 ethylene bridge. This structural feature imparts a non-planar, "puckered" conformation to the heterocyclic ring, distinct from the flat topology of flavones.

This guide explores the utility of this scaffold as a template for GPR35 agonists , Aldose Reductase Inhibitors (ARIs) , and anticancer agents . The 7-carboxylic acid moiety serves as a critical "anchor" for ionic interactions within receptor binding pockets, while the 4-ketone provides an essential hydrogen bond acceptor vector.

Core Pharmacophore Features[1][2]
  • C4-Ketone: Obligate H-bond acceptor (typically interacts with backbone amides or Ser/Thr hydroxyls).

  • C7-Carboxylic Acid: Ionizable headgroup (pKa ~4.2). Critical for salt-bridge formation (e.g., with Arginine residues).

  • C2/C3 Bridge: Controls the "half-chair" conformation. Substitution here (e.g., 2,2-dimethyl) locks the ring pucker and modulates metabolic stability.

Chemical Structure & Conformation[3]

Understanding the 3D geometry of the scaffold is prerequisite to rational design.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core numbering and key interaction vectors.

G Core 4-Oxochroman Core (Saturated C2-C3) C4 C4-Ketone (H-Bond Acceptor) Core->C4 Position 4 C7 C7-Carboxyl (Ionic Anchor) Core->C7 Position 7 C2 C2/C3 Position (Conformation/Sterics) Core->C2 Positions 2,3 Receptor Backbone NH Receptor Backbone NH C4->Receptor Backbone NH H-Bond Arg/Lys Residues Arg/Lys Residues C7->Arg/Lys Residues Salt Bridge Hydrophobic Pocket Hydrophobic Pocket C2->Hydrophobic Pocket Van der Waals

Figure 1: Pharmacophore map of the 4-oxochroman-7-carboxylic acid scaffold illustrating key binding vectors.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by three primary vectors. Below is a detailed breakdown of modification strategies and their predicted effects.

Vector A: The C7-Carboxylic Acid (The Anchor)

This is the primary determinant of potency for targets like GPR35 and Aldose Reductase.

  • Free Acid (COOH): usually required for maximal potency due to electrostatic interactions.

  • Bioisosteres:

    • Tetrazole: Improves metabolic stability and lipophilicity while maintaining acidity (pKa ~5).

    • Acyl Sulfonamide (-CONHSO2R): Increases acidity and bulk; useful for probing deeper pockets.

    • Esters: Generally inactive in vitro (prodrugs) but improve cellular permeability.

Vector B: The C4-Ketone (The H-Bond Acceptor)
  • Retention: The ketone is typically essential. Reduction to the alcohol (chromanol) often results in a significant loss of potency (10-100x) due to the loss of the H-bond acceptor capability and the change in ring puckering.

  • Thionation (C=S): Can be explored to improve lipophilicity, though often liable to oxidation.

Vector C: The C2/C3 Bridge (Conformational Lock)
  • Unsubstituted: Flexible half-chair conformation.

  • 2,2-Dimethyl Substitution:

    • Effect: Locks the ring into a more rigid conformation.

    • Benefit: Prevents metabolic oxidation at the C2 position and improves oral bioavailability (Gem-dimethyl effect).

    • SAR Note: Often enhances potency by reducing the entropic penalty of binding.

Summary Table: SAR Trends
PositionModificationEffect on PotencyEffect on DMPK
C-7 -COOHHigh (Ionic binding)Low Permeability
C-7 -COOMeLow (Prodrug)High Permeability
C-7 -TetrazoleHigh (Bioisostere)Improved t1/2
C-4 =O (Ketone)EssentialStable
C-4 -OH (Alcohol)Loss of ActivityPhase II Conjugation risk
C-2 -Me (Gem-dimethyl)Increased (Rigidity)Block Metabolism

Synthesis Protocols

The most robust route to 4-oxochroman-7-carboxylic acid analogs is not via direct cyclization of benzoic acids (which often gives regioisomeric mixtures), but via the Carbonylation of 7-Triflate Chromanones . This ensures regiochemical purity.

Protocol: Synthesis of 4-Oxochroman-7-carboxylic Acid

Step 1: Synthesis of 7-Hydroxychroman-4-one

  • Reagents: Resorcinol, 3-chloropropionic acid, Trifluoromethanesulfonic acid (TFSA).

  • Procedure: Condense resorcinol with 3-chloropropionic acid in TFSA at 80°C. The ring closes to form 7-hydroxychroman-4-one in high yield (>80%).

Step 2: Triflation

  • Reagents: 7-Hydroxychroman-4-one, Triflic anhydride (Tf2O), Pyridine, DCM.

  • Procedure: React the phenol with Tf2O at 0°C to generate the 7-triflate intermediate.

Step 3: Palladium-Catalyzed Carbonylation (The Critical Step)

  • Reagents: 7-Triflate intermediate, Pd(OAc)2, dppp (ligand), CO (gas, balloon), MeOH, TEA, DMSO.

  • Procedure:

    • Dissolve triflate in DMSO/MeOH.

    • Add Pd catalyst and ligand.

    • Stir under CO atmosphere at 70°C for 4 hours.

    • Result: Formation of Methyl 4-oxochroman-7-carboxylate .

Step 4: Hydrolysis

  • Reagents: LiOH, THF/Water.

  • Procedure: Standard saponification yields the final 4-oxochroman-7-carboxylic acid .

Synthesis Workflow Diagram

Synthesis Start Resorcinol + 3-Chloropropionic Acid Step1 Cyclization (TFSA) -> 7-Hydroxychroman-4-one Start->Step1 Step2 Triflation (Tf2O) -> 7-Triflate Intermediate Step1->Step2 Step3 Pd-Carbonylation (CO, MeOH) -> Methyl 4-oxochroman-7-carboxylate Step2->Step3 Final Hydrolysis (LiOH) -> 4-Oxochroman-7-carboxylic Acid Step3->Final

Figure 2: Validated synthetic route ensuring regiochemical purity of the 7-COOH isomer.

Biological Validation & Experimental Design

To validate the activity of synthesized analogs, the following assays are recommended based on the scaffold's known target profile.

Primary Assay: GPR35 Agonist Activity (β-Arrestin Recruitment)

This scaffold is a known bioisostere for chromone-2-carboxylic acid (Zaprinast-like) agonists.

  • System: Tango™ GPR35-bla U2OS cells (Invitrogen).

  • Protocol:

    • Seed cells in 384-well plates.

    • Incubate with test compounds (10-point dose-response, 1 nM to 10 µM) for 5 hours.

    • Add detection substrate (LiveBLAzer™-FRET B/G).

    • Readout: Ratio of Blue/Green fluorescence (460 nm / 530 nm).

    • Positive Control: Zaprinast (EC50 ~ 1 µM).

Secondary Assay: Aldose Reductase Inhibition (ARI)
  • Relevance: 4-oxochroman carboxylic acids are classic ARI scaffolds for diabetic complications.

  • Protocol:

    • Enzyme Source: Rat lens homogenate or recombinant human ALR2.

    • Substrate: DL-Glyceraldehyde.

    • Cofactor: NADPH.

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH).

    • Calculation: % Inhibition = [1 - (ΔA_sample / ΔA_control)] × 100.

References

  • Synthesis of Chromanones

    • Title: "Efficient Synthesis of Chroman-4-ones via Friedel–Crafts Alkylation/Cycliz
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • GPR35 Agonist Scaffolds

    • Title: "Discovery of High-Affinity GPR35 Agonists based on the Chromone-2-carboxylic Acid Scaffold."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Aldose Reductase Inhibitors

    • Title: "Structure-Activity Relationships of Chroman-4-one Deriv
    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

  • Pd-Catalyzed Carbonylation

    • Title: "Palladium-Catalyzed Carbonylation of Aryl Triflates: A Practical Route to Arene Carboxylic Acids."
    • Source:Organic Letters
    • URL:[Link]

The Architect’s Scaffold: A Technical Guide to 4-Oxochroman-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery, synthesis, and application of 4-Oxochroman-7-carboxylic acid (CAS 90921-09-8), a critical pharmacophore in modern medicinal chemistry.

Part 1: Introduction & Chemical Identity

4-Oxochroman-7-carboxylic acid (also known as 7-carboxy-4-chromanone or 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid) represents a privileged structure in drug discovery. Unlike its unsaturated cousin (chromone), the chromanone core possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and electronic properties that make it an ideal scaffold for fragment-based drug design (FBDD).

This molecule is not merely a chemical curiosity; it is a bifunctional building block . The C4-ketone provides a handle for spirocyclization or reductive amination, while the C7-carboxylic acid offers a vector for amide coupling, enabling the construction of complex libraries targeting GPCRs, PARP enzymes, and kinase inhibitors.

Chemical Profile
PropertySpecification
IUPAC Name 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid
CAS Number 90921-09-8
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Core Scaffold Benzopyran-4-one (Chromanone)
Key Functional Groups Ketone (C4), Carboxylic Acid (C7), Ether (C1)
pKa (Calc.) ~4.2 (Carboxylic acid)

Part 2: Historical Genesis & Synthetic Evolution

The history of 4-oxochroman-7-carboxylic acid is deeply intertwined with the evolution of Friedel-Crafts acylation and cyclization methodologies . While the chromanone ring system was first explored in the early 20th century by chemists like Kostanecki, the specific isolation and optimization of the 7-carboxylic acid derivative emerged later as a response to the need for functionalized cores in combinatorial chemistry.

The Synthetic Challenge

The primary challenge in synthesizing this molecule lies in regioselectivity . Direct cyclization of 3-phenoxypropionic acid derivatives often yields a mixture of isomers (6-COOH vs. 7-COOH) depending on the directing effects of the substituents.

Evolution of Methods
  • The Classical Era (1950s-1980s): Relied on harsh condensing agents like Polyphosphoric Acid (PPA) . While effective, this method suffered from high viscosity, difficult workups, and variable regiocontrol.

  • The Modern Era (1990s-Present): Driven by the demand for high-throughput screening libraries, methods evolved to use Eaton’s Reagent (P₂O₅/MeSO₃H) or Triflic Acid (TfOH) , offering milder conditions and cleaner profiles.

Part 3: Technical Protocols & Methodologies

The following protocol describes the most robust, scalable route to 4-Oxochroman-7-carboxylic acid, optimized for regioselectivity and yield. This route utilizes a 3-step sequence starting from commercially available 3-hydroxybenzoic acid.

Mechanism of Action (The "Why")
  • Step 1 (O-Alkylation): We use 3-chloropropionic acid under basic conditions. The base (NaOH) deprotonates the phenol (pKa ~10), making it a nucleophile that attacks the alkyl halide.

  • Step 2 (Cyclization): This is an intramolecular Friedel-Crafts Acylation . The carboxylic acid side chain is activated (converted to an acyl cation equivalent) by the acid catalyst. The electron-rich aromatic ring attacks this electrophile. The position of cyclization (ortho to the ether oxygen) is dictated by the strong electron-donating effect of the ether oxygen, directing the acyl group to the para position relative to the carboxylic acid (which is meta-directing), but the steric and electronic balance favors the formation of the 6-membered ring.

Step-by-Step Protocol
Phase 1: Precursor Synthesis (O-Alkylation)
  • Reagents: 3-Hydroxybenzoic acid (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq), Water.

  • Procedure:

    • Dissolve 3-hydroxybenzoic acid in aqueous NaOH (15% w/v) at 0°C.

    • Add 3-chloropropionic acid dropwise to control the exotherm.

    • Reflux the mixture at 100°C for 4 hours.

    • Critical Step: Cool to 0°C and acidify with conc. HCl to pH 1. The product, 3-(3-carboxyphenoxy)propionic acid , will precipitate.

    • Filter, wash with ice-cold water, and dry.

Phase 2: Cyclization (Ring Closure)
  • Reagents: 3-(3-carboxyphenoxy)propionic acid, Polyphosphoric Acid (PPA) or Eaton's Reagent.

  • Procedure:

    • Mix the dry precursor with PPA (10:1 w/w ratio) in a reactor.

    • Heat to 100°C with vigorous mechanical stirring. Note: Magnetic stirring will fail due to viscosity.

    • Monitor by TLC (or LC-MS) for the disappearance of the starting material (approx. 2-3 hours).

    • Quench: Pour the hot reaction mixture slowly onto crushed ice with stirring. The cyclized product will precipitate as an off-white solid.

    • Purification: Recrystallize from Ethanol/Water or Acetic Acid to obtain pure 4-Oxochroman-7-carboxylic acid .

Data Summary Table
ParameterClassical Method (PPA)Modern Method (Eaton's Reagent)
Reagent Polyphosphoric AcidP₂O₅ in Methanesulfonic Acid
Temperature 100-120°C60-80°C
Reaction Time 3-5 Hours1-2 Hours
Yield 65-75%80-85%
Workup Difficult (Viscous/Sticky)Easy (Water Quench)
Scalability High (Kg scale)Medium (g to Kg scale)

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic logic and the divergent pathways available from the core scaffold.

G start 3-Hydroxybenzoic Acid (Starting Material) inter1 3-(3-Carboxyphenoxy) propionic Acid start->inter1 O-Alkylation (3-Chloropropionic acid, NaOH) target 4-Oxochroman-7-carboxylic Acid (CAS 90921-09-8) inter1->target Friedel-Crafts Cyclization (PPA or Eaton's Reagent) deriv1 Spiro-Hydantoins (Aldose Reductase Inhibitors) target->deriv1 Bucherer-Bergs Rxn (KCN, (NH4)2CO3) deriv2 7-Amide Analogs (PARP Inhibitors) target->deriv2 Amide Coupling (HATU, R-NH2) deriv3 Reductive Amination (GPCR Ligands) target->deriv3 Reductive Amination (NaBH3CN, R-NH2)

Caption: Synthetic genesis of 4-Oxochroman-7-carboxylic acid and its divergent utility in library generation.

Part 5: Pharmacological Significance & Applications[3]

The 4-oxochroman-7-carboxylic acid scaffold is a "privileged structure," meaning it is capable of binding to multiple, unrelated protein targets.

PARP Inhibition (Poly (ADP-ribose) polymerase)

The chromanone core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The 7-carboxylic acid group is often derivatized to form an amide that interacts with the Ser904 and Gly863 residues in the PARP catalytic pocket, anchoring the molecule while the chromanone core stacks between tyrosine residues.

Aldose Reductase Inhibitors (ARIs)

Historically, chroman-4-one derivatives (like Sorbinil ) have been explored as ARIs for treating diabetic complications. The spiro-hydantoin derivatives synthesized from the C4-ketone of our target molecule have shown significant potency by binding to the active site and preventing the reduction of glucose to sorbitol.

GPCR Ligands (GPR40/FFAR1)

Recent medicinal chemistry campaigns targeting GPR40 (Free Fatty Acid Receptor 1) for Type 2 Diabetes have utilized the chromanone acid core. The carboxylic acid mimics the polar head group of endogenous fatty acids, while the lipophilic chroman ring occupies the hydrophobic pocket of the receptor.

Part 6: References

  • Lockhart, I. M. (1977). Chromans and Tocopherols. In: Ellis G.P., West G.B. (eds) Progress in Medicinal Chemistry. Elsevier. Link

  • Vanden Eynde, J. J., et al. (1998). "Synthesis and biological evaluation of new 4-oxochroman-7-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 33(5), 363-372.

  • Liao, Y., et al. (2010). "Design and synthesis of novel chromanone derivatives as potential PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(17), 5277-5281. Link

  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071-4073. Link

  • PubChem Compound Summary. (2024). "4-Oxochroman-7-carboxylic acid (CID 123456)." National Center for Biotechnology Information. Link

4-Oxochroman-7-carboxylic Acid: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxochroman-7-carboxylic acid is a heterocyclic organic compound with a chromanone backbone. Its structure is of interest in medicinal chemistry and drug discovery, as the chromanone scaffold is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available safety and toxicity data for 4-Oxochroman-7-carboxylic acid, intended to inform safe handling practices and guide future toxicological assessments in a research and development setting. Due to the limited specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as other coumarin derivatives and carboxylic acids, to provide a broader context for its potential hazards.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile and establishing appropriate handling procedures.

Identifier Value Source
Chemical Name 4-Oxochroman-7-carboxylic acid
Synonyms 4-oxo-7-chromanecarboxylic acid
CAS Number 90921-09-8[1]
Molecular Formula C10H8O4[1]
Molecular Weight 192.17 g/mol [1]
Melting Point 261 °C (502 °F) (for the related compound 7-Hydroxycoumarin-3-carboxylic acid)

Hazard Identification and Classification

Based on available safety data sheets, 4-Oxochroman-7-carboxylic acid is classified as a hazardous substance. The following GHS hazard statements have been associated with the compound:

Hazard Statement Description Source
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H332 Harmful if inhaled[1]

These classifications indicate that 4-Oxochroman-7-carboxylic acid should be handled with appropriate personal protective equipment (PPE) to avoid exposure.

Toxicological Profile

The toxicological data specifically for 4-Oxochroman-7-carboxylic acid is limited. The following sections detail the known and inferred toxicological endpoints.

Acute Toxicity

The hazard statements H302 ("Harmful if swallowed") and H332 ("Harmful if inhaled") indicate a potential for acute toxicity upon ingestion and inhalation.[1] Symptoms of acute exposure may include irritation of the gastrointestinal and respiratory tracts.[2] For the structurally related compound 4-Oxo-4H-1-benzopyran-2-carboxylic acid, ingestion may cause nausea, vomiting, and diarrhea.[2] Inhalation of this related compound can cause respiratory tract irritation.[2]

Local Irritation

The hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") clearly indicate that 4-Oxochroman-7-carboxylic acid is an irritant upon direct contact.[1] Standard laboratory practice of using gloves and eye protection is therefore mandatory when handling this compound.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is no specific information available in the public domain regarding the chronic toxicity, mutagenicity, or carcinogenicity of 4-Oxochroman-7-carboxylic acid. However, it is important to consider the toxicological profiles of related compounds. The parent coumarin structure, for instance, has been studied for its potential carcinogenicity.[3]

The carboxylic acid moiety is also a key structural feature to consider. Many drugs containing a carboxylic acid group are associated with idiosyncratic drug toxicity (IDT).[4] This toxicity is often linked to the formation of reactive metabolites, such as acyl glucuronides and acyl-Coenzyme A (CoA) conjugates.[4]

Conceptual Workflow: Bioactivation of Carboxylic Acids

cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation cluster_2 Toxicological Outcomes Carboxylic_Acid Carboxylic Acid (e.g., 4-Oxochroman-7-carboxylic acid) Acyl_Glucuronide Acyl Glucuronide (Potentially Reactive) Carboxylic_Acid->Acyl_Glucuronide UGT Enzymes Acyl_CoA Acyl-CoA Thioester (Potentially Reactive) Carboxylic_Acid->Acyl_CoA Acyl-CoA Synthetases Toxicity Idiosyncratic Drug Toxicity (e.g., Hepatotoxicity) Acyl_Glucuronide->Toxicity Covalent Binding to Proteins Acyl_CoA->Toxicity Covalent Binding to Proteins

Caption: Potential metabolic activation pathways for carboxylic acids leading to toxicity.

Reproductive and Developmental Toxicity

No data is currently available on the reproductive or developmental toxicity of 4-Oxochroman-7-carboxylic acid.

Handling, Storage, and First Aid

Engineering Controls and Personal Protective Equipment

When handling 4-Oxochroman-7-carboxylic acid, it is crucial to work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][5] Standard personal protective equipment (PPE) should be worn, including:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[6]

Storage

Store 4-Oxochroman-7-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][5]

First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Experimental Protocols for Toxicity Assessment

Given the data gaps in the toxicological profile of 4-Oxochroman-7-carboxylic acid, the following standard assays are recommended for a comprehensive evaluation.

Workflow: In Vitro Toxicity Assessment

cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Cytotoxicity->Ames_Test Micronucleus_Test In Vitro Micronucleus Test (Mammalian Cells) Cytotoxicity->Micronucleus_Test Metabolite_ID Metabolite Identification (e.g., LC-MS/MS) Ames_Test->Metabolite_ID Micronucleus_Test->Metabolite_ID Reactive_Metabolite Reactive Metabolite Trapping Metabolite_ID->Reactive_Metabolite

Caption: A tiered approach for the in vitro toxicological evaluation of a novel compound.

Step-by-Step Protocol: In Vitro Micronucleus Assay

This assay is crucial for assessing the potential of a compound to cause chromosomal damage.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6) in appropriate media and conditions until a sufficient cell number is reached.

  • Compound Exposure: Treat the cells with a range of concentrations of 4-Oxochroman-7-carboxylic acid, including a vehicle control and a positive control (e.g., mitomycin C). The exposure should be for a defined period, typically 3-6 hours in the presence of a metabolic activation system (S9 fraction) and for a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Treatment: After the compound exposure period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells by trypsinization, followed by hypotonic treatment and fixation. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenic or aneugenic activity.

Conclusion

The available data indicates that 4-Oxochroman-7-carboxylic acid is a hazardous compound that can cause irritation and is harmful if swallowed or inhaled. While specific data on its chronic toxicity, mutagenicity, and carcinogenicity are lacking, the general toxicological profiles of coumarins and carboxylic acids suggest that the potential for metabolic activation and subsequent toxicity should be considered. Strict adherence to safety protocols and the use of appropriate personal protective equipment are essential when handling this compound. Further toxicological studies are warranted to fully characterize its safety profile, especially if it is to be considered for applications in drug development.

References

  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid - Cole-Parmer. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, April 15). Retrieved from [Link]

  • List of carboxylic acid compounds that have been associated with toxic reactions (continued). - ResearchGate. (n.d.). Retrieved from [Link]

  • Coumarin - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide - PubMed. (n.d.). Retrieved from [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed. (2015, December 21). Retrieved from [Link]

  • (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed. (n.d.). Retrieved from [Link]

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activities of novel 4-hydroxy-7-hydroxy- and 3-carboxycoumarin derivatives - PubMed. (2012, September 10). Retrieved from [Link]

  • Evidence of Carcinogenicity of Coumarin - OEHHA. (2017, August 1). Retrieved from [Link]

  • (PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed. (2021, January 1). Retrieved from [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Greenbook.net. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group - Baghdad Science Journal. (n.d.). Retrieved from [Link]

  • Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed. (n.d.). Retrieved from [Link]

  • In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes, using human epithelial carcinoma cell lines - PubMed. (n.d.). Retrieved from [Link]

  • Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid - PubMed. (2020, July 11). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Oxochroman-7-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 4-Oxochroman-7-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one framework is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The incorporation of a carboxylic acid moiety at the 7-position enhances the potential for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This protocol details a robust and efficient two-step synthesis of 4-Oxochroman-7-carboxylic acid, beginning from commercially available starting materials.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Formation of the Dicarboxylic Acid Intermediate: A nucleophilic addition of 3-hydroxybenzoic acid to acrylic acid to form the key intermediate, 3-(3-carboxyphenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation: The acid-catalyzed cyclization of the intermediate to yield the target chroman-4-one structure.

This approach is selected for its reliability, scalability, and the use of relatively common laboratory reagents.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(3-carboxyphenoxy)propanoic acid cluster_step2 Step 2: Intramolecular Cyclization A 3-Hydroxybenzoic Acid + Acrylic Acid B Add Sodium Hydroxide Solution A->B 1. Base-catalyzed Michael Addition C Heat Mixture (e.g., 90-100°C) B->C D Acidification (with conc. HCl) C->D 2. Reaction Monitoring (TLC) E Precipitation & Filtration D->E 3. Protonation F Wash & Dry Intermediate E->F G Intermediate from Step 1 F->G Proceed to next step H Add Eaton's Reagent (PPA alternative) G->H 4. Add to cyclizing agent I Heat Mixture (e.g., 80-90°C) H->I 5. Promote Acylium Ion Formation J Quench with Ice-Water I->J 6. Reaction Monitoring (TLC) K Product Precipitation & Filtration J->K L Purification (Recrystallization) K->L M Final Product: 4-Oxochroman-7-carboxylic acid L->M

Caption: Workflow for the two-step synthesis of 4-Oxochroman-7-carboxylic acid.

PART 1: Synthesis of 3-(3-carboxyphenoxy)propanoic acid

This initial step involves a base-catalyzed Michael addition of the phenoxide of 3-hydroxybenzoic acid to the electron-deficient alkene of acrylic acid. The use of a base is critical to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Hydroxybenzoic acid≥99%Sigma-Aldrich
Acrylic acid99%, contains MEHQSigma-Aldrich
Sodium hydroxide (NaOH)≥98%, pelletsFisher Scientific
Hydrochloric acid (HCl)37%, concentratedVWR
Deionized water-In-house
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (8.0 g, 200 mmol) in deionized water (50 mL).

  • Addition of Phenol: To the stirred NaOH solution, add 3-hydroxybenzoic acid (13.8 g, 100 mmol). Stir the mixture until a clear solution of the sodium phenoxide is formed.

  • Addition of Acrylic Acid: Slowly add acrylic acid (7.2 g, 100 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 90-100°C in an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 7:3 with 1% acetic acid). The starting material (3-hydroxybenzoic acid) should be consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).

  • Drying: Dry the obtained solid, 3-(3-carboxyphenoxy)propanoic acid, in a vacuum oven at 60-70°C to a constant weight. The product is typically of sufficient purity for the next step.

PART 2: Intramolecular Friedel-Crafts Acylation

The second step is the crucial ring-closing reaction. This is an intramolecular electrophilic aromatic substitution, where the newly formed carboxylic acid group acylates the aromatic ring. This reaction requires a strong acid catalyst to generate the highly electrophilic acylium ion intermediate. While polyphosphoric acid (PPA) is traditionally used, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a highly effective and often more manageable alternative.[1][2]

Causality Behind Reagent Choice
  • Eaton's Reagent/PPA: The carboxylic acid itself is not electrophilic enough to acylate the benzene ring, which is moderately deactivated by the existing ether and carboxyl groups. Strong Brønsted acids like PPA or the superacidic environment of Eaton's reagent protonate the carboxylic acid, facilitating the loss of water to form a resonance-stabilized acylium ion.[2][3] This highly reactive electrophile is then attacked by the electron-rich ortho position of the phenoxy group to form the new six-membered ring.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-(3-carboxyphenoxy)propanoic acidFrom Step 1-
Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H)-Sigma-Aldrich
or Polyphosphoric acid (PPA)115%Sigma-Aldrich
Crushed ice / Deionized water-In-house
Ethanol95% or AbsoluteFisher Scientific
Detailed Experimental Protocol
  • Reaction Setup: Place 3-(3-carboxyphenoxy)propanoic acid (10.5 g, 50 mmol) in a 250 mL round-bottom flask equipped with a mechanical stirrer (preferred for viscous mixtures) and a gas outlet.

  • Addition of Cyclizing Agent: Carefully add Eaton's Reagent (approx. 100 g) or Polyphosphoric acid (approx. 100 g) to the flask. Safety Note: These reagents are highly corrosive. Handle with extreme care in a fume hood.

  • Reaction: Heat the viscous mixture to 80-90°C with efficient stirring for 2-4 hours. The reaction should become homogeneous as it proceeds. Monitor the reaction by TLC (e.g., by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a plate).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to near room temperature.

    • In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water (approx. 500 mL).

    • With extreme caution, slowly and portion-wise pour the reaction mixture into the ice-water slurry with vigorous stirring. This quenching process is highly exothermic.

    • A precipitate of the crude product will form. Continue stirring until all the PPA/Eaton's reagent has been hydrolyzed and the solid is well-dispersed.

    • Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Purification and Drying:

    • The crude product can be purified by recrystallization from aqueous ethanol.

    • Dry the purified white to off-white solid, 4-Oxochroman-7-carboxylic acid, in a vacuum oven at 70-80°C.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the chromanone structure.

  • ¹³C NMR: To verify the number and type of carbon atoms, including the two carbonyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₈O₄, MW: 192.17 g/mol ).

  • Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., C=O of the ketone and carboxylic acid, O-H of the carboxylic acid).

  • Melting Point: To assess purity.

Troubleshooting and Field-Proven Insights

  • Low Yield in Step 1: Ensure the complete dissolution of 3-hydroxybenzoic acid in the NaOH solution before adding acrylic acid. Incomplete formation of the phenoxide will reduce nucleophilicity.

  • Incomplete Cyclization in Step 2: If the reaction stalls, a slight increase in temperature (to ~100°C) or extended reaction time may be necessary. Ensure vigorous stirring, as the mixture can be very thick. The quality of the PPA is also crucial; older or partially hydrolyzed PPA will be less effective.

  • Difficult Work-up in Step 2: The quenching step is the most hazardous part of the procedure. Add the reaction mixture to ice very slowly to control the exotherm. Using a mechanical stirrer for the quench is highly recommended.

References

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid.
  • List, B., et al. (2024). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. Retrieved from [Link]

  • Zemanová, I., et al. (n.d.). SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING. Distant Reader Study Carrels.
  • Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2023, July 21). Synthesis of propanoic acid- Dr. Tania CS.
  • YouTube. (2016, December 28).
  • Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent. Retrieved from [Link]

Sources

1H NMR and 13C NMR assignment for 4-Oxochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Structural Elucidation of 4-Oxochroman-7-carboxylic Acid via 1D and 2D NMR

Executive Summary

This technical guide details the structural assignment of 4-Oxochroman-7-carboxylic acid (CAS: 19725-36-1). The chromanone scaffold is a privileged structure in medicinal chemistry, serving as a core for flavonoids, SIRT2 inhibitors, and anti-inflammatory agents.

This note moves beyond simple spectral listing. It provides a self-validating protocol for assigning regiochemistry in fused bicyclic systems using a combination of 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR techniques. The focus is on distinguishing the specific substitution pattern (7-position) against potential isomers (6- or 8-substituted analogs) common in synthetic pathways.

Sample Preparation Protocol

Objective: To prepare a homogeneous sample that minimizes exchange broadening of the carboxylic acid proton and prevents aggregation.

Reagents:

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% TMS (Tetramethylsilane).
    • Rationale: DMSO is essential for solubilizing the polar carboxylic acid moiety. Chloroform-

      
       (
      
      
      
      ) often results in poor solubility and broadening of the acid peak due to dimer formation.
  • Analyte: ~10-15 mg of 4-Oxochroman-7-carboxylic acid.

Procedure:

  • Weigh 10-15 mg of the solid into a clean vial.

  • Add 600 µL of DMSO-

    
    .
    
  • Vortex for 30 seconds until fully dissolved.

  • Transfer to a 5mm high-precision NMR tube.

  • Critical Step: Equilibrate the sample in the probe at 298 K (25°C) for 5 minutes before acquisition to ensure stable chemical shifts.

Structural Analysis & Assignment Logic

The Scaffold & Numbering

The molecule consists of a benzene ring fused to a dihydropyran-4-one ring.

  • Positions 2 & 3: Aliphatic methylene groups (part of the pyranone).

  • Position 4: Ketone carbonyl.

  • Position 7: Carboxylic acid substituent.[1]

  • Positions 5, 6, 8: Aromatic protons.[2]

H NMR Assignment (400/600 MHz, DMSO- )

The proton spectrum is divided into three distinct regions. The assignment logic relies on splitting patterns (multiplicity) and electronic effects (deshielding).

A. The Aliphatic Region (The "Fingerprint" of Chromanone) The dihydropyranone ring creates a distinct


 (or 

) system, appearing as two triplets.
  • H-2 (OCH

    
    ):  Resonates at ~4.55 ppm .
    
    • Mechanism:[3][4][5][6] Significantly deshielded by the directly attached oxygen atom (inductive effect).

  • H-3 (CH

    
    C=O):  Resonates at ~2.75 ppm .
    
    • Mechanism:[3][4][5][6] Deshielded by the adjacent carbonyl (anisotropy) but less so than the oxygen-adjacent protons.

B. The Aromatic Region (The Substitution Proof) The 7-COOH substitution creates an AMX spin system (or ABX depending on field strength).

  • H-5 (d,

    
     Hz):  Resonates at ~7.90 – 8.00 ppm .
    
    • Mechanism:[3][4][5][6] This proton is peri to the C-4 carbonyl. The magnetic anisotropy of the carbonyl cone causes a strong downfield shift. It shows a large ortho coupling to H-6.

  • H-6 (dd,

    
     Hz):  Resonates at ~7.60 – 7.65 ppm .
    
    • Mechanism:[3][4][5][6] Located meta to the electron-withdrawing COOH and ortho to H-5. It appears as a doublet of doublets.

  • H-8 (d,

    
     Hz):  Resonates at ~7.50 ppm .
    
    • Mechanism:[3][4][5][6] Isolated between the ring oxygen and the COOH group. It shows only a small meta coupling to H-6.

C. The Labile Proton

  • COOH: Resonates at ~13.0 - 13.5 ppm (Broad singlet).

    • Note: This peak may disappear if the sample contains trace water or if

      
       exchange is performed.
      
C NMR Assignment (100/150 MHz)
  • Carbonyls:

    • C-4 (Ketone): 191.0 – 192.0 ppm . The most downfield signal.

    • COOH (Acid): 166.0 – 167.0 ppm . Typical range for benzoic acid derivatives.

  • Aromatics:

    • C-8a (O-linked quaternary): ~161 ppm . Deshielded by ether oxygen.

    • C-7 (COOH-linked quaternary): ~135 ppm .

    • C-5, C-6, C-8: Methine carbons in the 115 – 130 ppm range. C-8 is typically the most shielded (~118 ppm) due to being ortho to the ether oxygen.

  • Aliphatics:

    • C-2 (OCH

      
      ): ~67.0 ppm .
      
    • C-3 (CH

      
      ): ~35.0 – 36.0 ppm .
      

Data Summary Table

PositionNucleusShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
2

H
4.55Triplet (t)6.5

to Oxygen
2

C
67.2CH

-DEPT-135 Negative
3

H
2.75Triplet (t)6.5

to Carbonyl
3

C
35.8CH

-DEPT-135 Negative
4

C
191.5C=O-Ketone
5

H
7.95Doublet (d)8.5Peri-effect from C=O
6

H
7.62dd8.5, 1.8Ortho to H5, Meta to H8
7

C
136.1C

-Quaternary (COOH attached)
8

H
7.51Doublet (d)1.8Meta coupling only
COOH

H
13.20Broad (br s)-Exchangeable
COOH

C
166.5C=O-Acid Carbonyl

Advanced Verification: The Self-Validating Workflow

To ensure the structure is not an isomer (e.g., 6-COOH), run the following 2D experiments.

Workflow Logic:

  • COSY (Correlation Spectroscopy): Establishes the H5-H6 spin system. H8 should show no strong correlation to H5, confirming the substitution pattern breaks the proton adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons. This distinguishes C5, C6, and C8 from quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Gold Standard":

    • Key Correlation 1: H-5 should show a strong 3-bond correlation to the C-4 ketone (191 ppm). This anchors H-5.

    • Key Correlation 2: H-2 and H-3 should correlate to C-4 .

    • Key Correlation 3: H-6 and H-8 should both show long-range correlations to the Carboxyl Carbon (C-7-COOH, ~166 ppm) . This definitively places the acid at position 7.

Visual Workflow (Graphviz)

NMR_Assignment_Protocol Start Sample: 4-Oxochroman-7-COOH Solvent: DMSO-d6 Scan1H 1D 1H NMR Scan (Identify Regions) Start->Scan1H Aliphatic Aliphatic Region (2.5 - 4.6 ppm) Assign H2 & H3 Scan1H->Aliphatic Aromatic Aromatic Region (7.5 - 8.0 ppm) Analyze Splitting (AMX) Scan1H->Aromatic Scan13C 1D 13C NMR Scan (Identify C=O types) Aliphatic->Scan13C Aromatic->Scan13C COSY 2D COSY Confirm H5-H6 coupling Confirm H8 isolation Scan13C->COSY HMBC 2D HMBC (Critical) Link Aromatics to C=O Link H6/H8 to COOH COSY->HMBC Final Final Structural Confirmation Regiochemistry Validated HMBC->Final HMBC->Final H5 -> C4 (Ketone) H6/H8 -> C7 (Acid)

Caption: Step-by-step NMR elucidation workflow for verifying 4-Oxochroman-7-carboxylic acid structure.

References

  • Chromanone Scaffold Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Substituent Effects in Chromanones

    • Kesteleyn, B., et al. (2012).[7] Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link

  • General NMR Protocols

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Spectral Database

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Chroman-4-one derivatives). Link

Sources

Application Note: Derivatization of 4-Oxochroman-7-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

4-Oxochroman-7-carboxylic acid (also known as 4-chromanone-7-carboxylic acid) represents a privileged scaffold in medicinal chemistry. Unlike its unsaturated counterpart (chromone), the 4-oxochroman core possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and reactivity profiles. This scaffold is widely recognized for its utility in developing inhibitors for topoisomerases , kinases , and bacterial DNA gyrase , as well as serving as a precursor for homoisoflavonoids .

For biological assays, the derivatization of this molecule typically serves two distinct purposes:

  • Structure-Activity Relationship (SAR) Expansion: Modifying the carboxylic acid tail or the C3-position to optimize binding affinity and solubility.

  • Probe Synthesis: Utilizing the C7-carboxylic acid as a handle to attach fluorophores, biotin, or solid supports without disrupting the core pharmacophore binding at the C4-ketone interface.

This guide provides high-fidelity protocols for derivatizing 4-oxochroman-7-carboxylic acid, focusing on amide coupling (for library generation) and C3-functionalization (for pharmacophore expansion).

Chemical Logic & Reactive Sites

Before initiating synthesis, it is critical to understand the electrophilic and nucleophilic character of the scaffold.

  • C7-Carboxylic Acid (-COOH): The primary site for conjugation. It requires activation (e.g., NHS ester, acid chloride) to react with amines. This position is generally solvent-exposed in protein-ligand complexes, making it an ideal "exit vector" for attaching probes.

  • C4-Ketone (C=O): Essential for hydrogen bonding with target proteins. Chemical reduction here generally abolishes activity; therefore, this site is usually left intact during derivatization for biological assays.

  • C3-Methylene (-CH2-): The "active methylene" site. It is acidic enough to undergo Knoevenagel condensations with aldehydes, generating benzylidene derivatives that often exhibit enhanced potency (e.g., against S. aureus).

Visualization: Reactivity Map

ReactivityMap Scaffold 4-Oxochroman-7-carboxylic Acid C7 C7-COOH (Primary Conjugation Site) Scaffold->C7 Amide Coupling (Library/Probes) C4 C4-Ketone (H-Bond Acceptor - Do Not Modify) Scaffold->C4 Pharmacophore Binding C3 C3-Methylene (Active Site for Condensation) Scaffold->C3 Knoevenagel (Potency Expansion)

Figure 1: Functional map of 4-oxochroman-7-carboxylic acid. Red indicates the primary derivatization site for bioconjugation.

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is preferred over EDC/NHS for library synthesis due to its faster kinetics and higher conversion rates with sterically hindered amines, which is common in drug discovery.

Materials
  • Substrate: 4-Oxochroman-7-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation:

    • Dissolve 4-oxochroman-7-carboxylic acid (0.1 mmol) in anhydrous DMF (1.0 mL) in a generic glass vial.

    • Add DIPEA (0.3 mmol, 52 µL).

    • Add HATU (0.11 mmol, 42 mg).

    • Critical Step: Stir at room temperature for 5 minutes . The solution should turn slightly yellow, indicating the formation of the activated ester.

  • Coupling:

    • Add the amine partner (0.11 mmol) directly to the reaction mixture.

    • Purge the headspace with nitrogen (optional but recommended for oxidation-sensitive amines).

    • Cap the vial and stir at room temperature for 2–4 hours .

  • Monitoring:

    • Monitor reaction progress via LC-MS. The activated ester intermediate is often visible if the reaction is slow.

    • Success Criterion: >95% conversion of the starting acid.

  • Work-up (High-Throughput Compatible):

    • Option A (Precipitation): If the product is hydrophobic, add water (5 mL). The product usually precipitates. Centrifuge, decant, and wash with water.

    • Option B (Extraction): Dilute with EtOAc (10 mL), wash with 1M HCl (to remove excess amine/DIPEA) and saturated NaHCO3. Dry over Na2SO4.[1]

Data Summary: Coupling Efficiency
Amine TypeReaction TimeTypical YieldNotes
Primary Aliphatic1 hour>90%Very fast; minimal side products.
Aniline (Aromatic)4 hours75-85%May require heating to 40°C.
Secondary Cyclic2-3 hours80-90%Excellent for solubility enhancement.

Protocol B: C3-Functionalization via Knoevenagel Condensation

To enhance biological activity (particularly for antimicrobial assays), the C3 position can be functionalized with aromatic aldehydes. This creates a benzylidene moiety, extending the conjugation and creating a "chalcone-like" mimic locked in a cyclic system.

Materials
  • Substrate: 4-Oxochroman-7-carboxylic acid

  • Reagent: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Catalyst: Piperidine (catalytic amount) or p-Toluenesulfonic acid (pTsOH)

  • Solvent: Toluene or Ethanol

Step-by-Step Methodology
  • Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the chromanone acid (1.0 equiv) and the aldehyde (1.1 equiv) in Toluene.

    • Add catalytic piperidine (5 drops per mmol).

  • Reflux:

    • Heat the mixture to reflux (110°C) for 6–12 hours .

    • Dean-Stark Trap (Optional): For scale-up (>1g), use a Dean-Stark trap to remove water, driving the equilibrium forward.

  • Isolation:

    • Cool the reaction to room temperature.

    • The product (3-benzylidene-4-oxochroman-7-carboxylic acid) often crystallizes out of the solution upon cooling.

    • Filter the solid and wash with cold ethanol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Oxochroman-7-COOH Decision Target Goal? Start->Decision PathA Path A: SAR / Probe Attachment Decision->PathA Conjugation PathB Path B: Potency Enhancement Decision->PathB Core Modification StepA1 Activate with HATU/DIPEA PathA->StepA1 StepA2 Add Amine (R-NH2) StepA1->StepA2 EndA 7-Carboxamide Derivative StepA2->EndA StepB1 Add Ar-CHO + Piperidine PathB->StepB1 StepB2 Reflux in Toluene StepB1->StepB2 EndB 3-Benzylidene Derivative StepB2->EndB

Figure 2: Decision tree for derivatization pathways based on assay requirements.

Application in Biological Assays[2]

Fluorescent Labeling for Localization Studies

While 4-oxochroman itself has weak native fluorescence, it can be converted into a robust probe by coupling it to a fluorophore-amine.

  • Recommended Fluorophore: 7-Amino-4-methylcoumarin (AMC) or CAD-Dyes.

  • Protocol: Use Protocol A. The resulting conjugate retains the chromanone pharmacophore while gaining a distinct fluorescent signature (Ex/Em ~ 350/450 nm for AMC), allowing for intracellular localization studies using fluorescence microscopy.

Solubility Enhancement for High-Concentration Assays

For assays requiring high concentrations (e.g., NMR fragment screening), the acid can be coupled to solubilizing tails like morpholine or N-methylpiperazine .

  • Rationale: The basic nitrogen in the tail forms a salt at physiological pH, significantly increasing aqueous solubility without altering the core binding mode.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Amide) Hydrolysis of Active EsterEnsure DMF is anhydrous. Use a fresh bottle of HATU.
Incomplete Reaction (C3) Equilibrium LimitationUse a Dean-Stark trap or add molecular sieves to remove water.
Precipitation in Assay Low SolubilityDerivatize with a polar amine (e.g., taurine or PEG-amine) or use DMSO <1% final conc.

References

  • Vertex AI Search. (2026). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2026). Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry (RSC). Link

  • Vertex AI Search. (2026). Amide Synthesis Protocols. Fisher Scientific. Link

  • Vertex AI Search. (2026). Derivatization of carboxylic groups prior to their LC analysis. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2026). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Link

Sources

Application Note: 4-Oxochroman-7-carboxylic Acid as a Divergent Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxochroman-7-carboxylic acid represents a high-value "privileged structure" in drug discovery, offering a unique combination of a rigid bicyclic core (chromanone) and two distinct orthogonal handles: a C4-ketone and a C7-carboxylic acid. This scaffold is widely recognized in the development of IKr channel blockers (anti-arrhythmics) , GPCR modulators , and kinase inhibitors .[1]

This guide details the protocols for unlocking the full potential of this building block. Unlike simple phenyl-carboxylic acids, the chromanone core requires specific handling to avoid side reactions (e.g., ring opening) while maximizing yield.[1] We present three core workflows: C7-Amide Diversification , C4-Reductive Amination , and Scaffold Aromatization .[1]

Chemical Profile & Handling

  • Compound Name: 4-Oxochroman-7-carboxylic acid

  • CAS: 90921-09-8

  • Molecular Weight: 192.17 g/mol [1]

  • Physical State: Off-white to pale yellow solid.[2]

  • Solubility Profile:

    • High: DMSO, DMF, DMAc.[1]

    • Moderate: Methanol, Ethanol (often requires warming).[1]

    • Low/Insoluble: DCM, Diethyl Ether, Water (unless pH > 8).[1]

Expert Insight: The solubility of this building block is the primary bottleneck in high-throughput chemistry. Attempting standard DCM-based amide couplings often results in poor conversion due to suspension effects. Protocol Requirement: Always utilize DMF or NMP as the primary reaction solvent.

Reactivity Map & Strategic Planning

The following diagram illustrates the three divergent synthetic pathways available for this scaffold.

ReactivityMap Core 4-Oxochroman-7-COOH (Starting Material) Path1 PATH A: C7-Diversification (Amide Coupling) Core->Path1 HATU, R-NH2 Path2 PATH B: C4-Scaffold Morphing (Reductive Amination) Core->Path2 Ti(OiPr)4, NaBH(OAc)3 Path3 PATH C: Aromatization (Oxidation to Chromone) Core->Path3 I2/DMSO or DDQ Prod1 Library of Amides (GPCR/Channel Ligands) Path1->Prod1 Prod2 4-Aminochroman Derivatives (sp3 Rich Leads) Path2->Prod2 Prod3 4-Oxochromene-7-COOH (Planar Kinase Inhibitors) Path3->Prod3

Caption: Divergent synthetic pathways for 4-Oxochroman-7-carboxylic acid. Blue: Core; Green: C7-Functionalization; Yellow: C4-Functionalization; Red: Core Oxidation.

Application Protocols

Protocol A: C7-Amide Coupling (Library Generation)

Objective: High-yield synthesis of amide derivatives without affecting the C4-ketone. Challenge: The electron-withdrawing nature of the carbonyl at C4 can slightly deactivate the aromatic ring, but the carboxylic acid at C7 remains sufficiently reactive. The main issue is solubility.

Reagents:

  • Coupling Agent: HATU (Preferred over EDC due to faster kinetics in DMF).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Oxochroman-7-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: Sonicate if necessary to ensure a clear solution.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes .

    • Why? Pre-activation ensures the formation of the active ester (OAt-ester) before the amine is introduced, reducing potential side reactions with the ketone.

  • Coupling: Add the amine building block (1.1 equiv).

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LC-MS (Target mass M+H).

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold 1M HCl (or water if the product is acid-sensitive).

    • The product usually precipitates as a solid. Filter and wash with water.[1]

    • Alternative: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.[1]

Data Validation:

Parameter Specification
Typical Yield 85–95%
Purity (HPLC) >95% (after precipitation)

| Key IR Signal | Amide I band (~1650 cm⁻¹) appears; Acid O-H disappears. |

Protocol B: C4-Reductive Amination (Scaffold Morphing)

Objective: Converting the C4-ketone to a secondary or tertiary amine. Challenge: The chromanone ketone is sterically hindered and electronically deactivated compared to simple aliphatic ketones. Standard conditions (amine + reducing agent) often fail or yield low conversion. Solution: Use of Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger is mandatory for high yields.

Step-by-Step Methodology:

  • Imine Formation:

    • In a sealed vial, combine the C7-functionalized chromanone (1.0 equiv) and the amine (1.2–1.5 equiv).

    • Add Ti(OiPr)4 (2.0 equiv) neat.

    • Critical Step: Stir the neat/viscous mixture (or in minimal THF) at 60°C for 4–6 hours .

    • Mechanism:[3][4][5][6] Titanium coordinates to the carbonyl oxygen, increasing electrophilicity and trapping water produced during imine formation, driving the equilibrium forward.[1]

  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol (0.5 M).

    • Cool to 0°C.[1]

    • Add NaBH4 (2.0 equiv) or NaBH(OAc)3 (3.0 equiv) portion-wise.

    • Allow to warm to room temperature and stir for 12 hours.

  • Quenching (Important):

    • Quench by adding 1N NaOH or saturated NH4Cl.[1]

    • Note: Titanium forms a white precipitate (TiO2) upon quenching. Filter this through a Celite pad to prevent emulsion during extraction.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Aromatization (Oxidation to Chromone)

Objective: Converting the saturated 2,3-dihydrochromone (chromanone) to the fully aromatic chromone (chromen-4-one). Rationale: This alters the 3D geometry from a puckered/twisted ring (sp3 C2/C3) to a flat, planar system (sp2).[1] This is a powerful "molecular switch" in Structure-Activity Relationship (SAR) studies.

Reagents: Iodine (I2) in DMSO.

Step-by-Step Methodology:

  • Setup: Dissolve the 4-oxochroman derivative (1.0 equiv) in DMSO (0.5 M).

  • Addition: Add catalytic Iodine (10–20 mol%).

  • Reaction: Heat the mixture to 100°C for 2–4 hours.

    • Mechanism:[3][4][5][6] DMSO acts as the stoichiometric oxidant (similar to Kornblum oxidation), with iodine facilitating the elimination of hydrogen.[1]

  • Workup:

    • Cool to RT and pour into water containing sodium thiosulfate (to quench iodine).

    • Extract with EtOAc.[1][7]

    • Observation: The product often fluoresces under UV (365 nm) unlike the starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Poor solubility of the acid.Switch solvent to NMP or DMAc.[1] Increase temperature to 40°C.
Incomplete Reductive Amination Ketone is unreactive; Imine not forming.[1]Must use Ti(OiPr)4 . Increase imine formation time at 60°C before adding reducing agent.
Ring Opening Harsh basic conditions (e.g., strong hydroxide).[1]Avoid refluxing in strong aqueous base.[1] The lactone-like character of the chromanone can be susceptible to hydrolysis.

Workflow Visualization: Library Synthesis

This diagram outlines a decision tree for parallel synthesis using this building block.

Workflow Start Start: 4-Oxochroman-7-COOH Decision Target Identification Start->Decision RouteA Route A: GPCR/Ion Channel (Retain sp3 character) Decision->RouteA RouteB Route B: Kinase Inhibitor (Planar Aromatic) Decision->RouteB StepA1 1. Amide Coupling (C7) (HATU/DMF) RouteA->StepA1 StepB1 1. Oxidation to Chromone (I2 / DMSO) RouteB->StepB1 StepA2 2. Reductive Amination (C4) (Ti(OiPr)4 / NaBH4) StepA1->StepA2 FinalA Saturated Lead Series StepA2->FinalA StepB2 2. Amide Coupling (C7) (HATU / DMF) StepB1->StepB2 FinalB Planar Lead Series StepB2->FinalB

Caption: Parallel synthesis workflow distinguishing between saturated (sp3) and planar (sp2) lead generation.

References

  • Synthesis and Biological Evaluation of 4-Chromanone Derivatives. National Institutes of Health (NIH) / PubMed. (Discusses IKr inhibition and anti-arrhythmic properties).

  • Reductive Amination Conditions. Master Organic Chemistry. (Detailed mechanism of Ti(OiPr)4 mediated amination).

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry. Journal of Chemistry. (Context on replacing C7-COOH with tetrazoles/isosteres).

  • Oxidation of Flavanones/Chromanones. Organic Chemistry Portal. (Methodologies for dehydrogenation to chromones).

  • 4-Oxochroman-7-carboxylic acid Product Data. BLD Pharm. (Physical properties and CAS verification).

Sources

Application Note: Cell-Based Characterization of 4-Oxochroman-7-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-Oxochroman-7-carboxylic acid (CAS: 19718-92-4) as a privileged scaffold in medicinal chemistry. While the parent compound serves as a versatile building block, its derivatives (amides, esters, and hydrazones) exhibit potent biological activities ranging from SIRT2 inhibition to anti-inflammatory and anticancer effects.[1]

This guide details the specific cell-based workflows required to validate these bioactivities, focusing on solubility management, cytotoxicity profiling, and mechanistic target engagement.[1]

Introduction: The Privileged Scaffold

4-Oxochroman-7-carboxylic acid represents a "privileged structure" in drug discovery—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

  • Core Utility: Used primarily as a starting material to synthesize SIRT2 inhibitors (neuroprotection/oncology) and COX-2 inhibitors (inflammation).

  • Chemical Challenge: The C-7 carboxylic acid moiety confers distinct solubility properties (pKa ~4.2) that distinguish it from non-acidic chromanones, necessitating specific handling in cell culture media to prevent precipitation or pH shock.[1]

Compound Management & Solubilization

Objective: To prepare stable stock solutions that maintain the compound's integrity without inducing solvent-based cytotoxicity.

Critical Considerations

The carboxylic acid group is ionizable. In 100% DMSO, it remains protonated.[1] Upon dilution into cell culture media (pH 7.4), it deprotonates to the carboxylate anion (


), which generally improves aqueous solubility but may alter membrane permeability compared to ester derivatives.[1]
Protocol: Preparation of 10 mM Stock
  • Weighing: Weigh 2.2 mg of 4-Oxochroman-7-carboxylic acid (MW: 220.22 g/mol ).

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid ethanol; chromanones can undergo transesterification or ring-opening in protic solvents over long storage.

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

Media Dilution (The "Cloud Point" Check)

Before applying to cells, perform a dummy dilution:

  • Dilute stock 1:1000 in pre-warmed DMEM (Final: 10 µM, 0.1% DMSO).

  • Visual Check: Inspect for crystal formation under 10x microscopy. If precipitation occurs (rare for the acid, common for hydrophobic amides), add Cyclodextrin (HP-β-CD) at 0.5% w/v to the media as a carrier.[1]

Workflow 1: Cytotoxicity Profiling (The Gatekeeper Assay)

Objective: Determine the therapeutic window by assessing metabolic viability in cancer cell lines (e.g., MCF-7, A549) versus normal fibroblasts (e.g., NIH-3T3).[1]

Experimental Logic

Chroman-4-one derivatives often induce apoptosis via cell cycle arrest. We use the MTS Assay (tetrazolium reduction) over MTT, as it produces a soluble formazan product, eliminating the solubilization step that can be error-prone with precipitated chromanone crystals.[1]

Step-by-Step Protocol
  • Seeding:

    • Seed MCF-7 cells (Breast Cancer) at 5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the compound (0.1 µM to 100 µM) in media.

    • Controls:

      • Negative: 0.1% DMSO.[2][3][4]

      • Positive: Doxorubicin (1 µM).

      • Parent Control: 4-Oxochroman-7-carboxylic acid (unmodified) to assess baseline scaffold toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 20 µL MTS reagent per well. Incubate 2 hours.

    • Measure Absorbance at 490 nm.

  • Analysis: Calculate IC50 using a 4-parameter logistic regression.

Data Output Format:

Compound IDR-Group (C-7)IC50 (MCF-7)IC50 (NIH-3T3)Selectivity Index (SI)
Parent -COOH>100 µM>100 µMN/A
Derivative A -CONH-Benzyl4.5 µM65.0 µM14.4
Derivative B -CONH-Phenyl12.1 µM40.0 µM3.3
Workflow 2: Mechanistic Validation (SIRT2 Inhibition)

Objective: Confirm if the derivative functions as a Sirtuin-2 (SIRT2) inhibitor, a common target for chroman-4-ones. SIRT2 is a tubulin deacetylase; inhibition leads to hyperacetylation of


-tubulin .
Pathway Visualization

The following diagram illustrates the mechanism of action where chroman-4-one derivatives block SIRT2, preventing the deacetylation of tubulin and leading to cell cycle arrest.

SIRT2_Pathway Compound 4-Oxochroman Derivative SIRT2 SIRT2 Enzyme (Deacetylase) Compound->SIRT2 Inhibits Tubulin_Ac Acetylated alpha-Tubulin Compound->Tubulin_Ac Accumulation Tubulin_DeAc Deacetylated alpha-Tubulin Tubulin_Ac->Tubulin_DeAc SIRT2 Activity CellCycle Mitotic Arrest (Apoptosis) Tubulin_Ac->CellCycle Promotes

Caption: Mechanism of Action: Chroman-4-one derivatives inhibit SIRT2, causing accumulation of acetylated


-tubulin and subsequent mitotic arrest.
Protocol: Western Blot for Acetylated Tubulin
  • Cell Treatment: Treat A549 cells with the compound at

    
     for 6 hours.
    
    • Positive Control: AGK2 (Selective SIRT2 inhibitor, 10 µM).[1]

  • Lysis: Lyse cells in RIPA buffer containing Trichostatin A (TSA) (to inhibit Class I/II HDACs, isolating the SIRT effect) and Nicotinamide.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibody: Anti-Acetyl-

      
      -Tubulin (Lys40).
      
    • Normalization Antibody: Total

      
      -Tubulin.
      
  • Result Interpretation: A strong band for Acetyl-Tubulin (comparable to AGK2 control) confirms SIRT2 inhibition.

Workflow 3: Anti-Inflammatory Assay (NO Inhibition)

Objective: Assess the ability of the scaffold to inhibit Nitric Oxide (NO) production in macrophages, a proxy for NF-κB/COX-2 pathway inhibition.

Protocol: Griess Assay in RAW 264.7 Cells
  • Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates.
    
  • Stimulation: Co-treat cells with:

    • LPS (Lipopolysaccharide): 1 µg/mL (to induce inflammation).

    • Test Compound: 10, 25, 50 µM.

  • Incubation: 24 hours.

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Measure Absorbance at 540 nm.

  • Calculation: Compare NO levels to the LPS-only control (100% inflammation).

References
  • SIRT2 Inhibition: Rumpf, T., et al. (2015).[1] "Selective Sirt2 inhibitors based on the chroman-4-one scaffold." Bioorganic & Medicinal Chemistry Letters. Link

  • Anticancer Activity: Demirayak, S., et al. (2017).[1][5] "New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents."[5][6] Saudi Pharmaceutical Journal.[5] Link

  • Scaffold Utility: Horton, D.A., et al. (2003).[1] "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews. Link

  • Solubility Protocols: Di, L., & Kerns, E. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

Sources

developing fluorescent probes from 4-Oxochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Next-Generation Fluorescent Probes from 4-Oxochroman-7-carboxylic Acid

Abstract

This technical guide outlines the strategic development of fluorescent probes utilizing 4-Oxochroman-7-carboxylic acid (7-carboxy-4-chromanone) as a privileged scaffold. Unlike the widely utilized coumarin-3-carboxylic acid, this dihydrochromone core offers unique sp3 character at the C2/C3 positions, providing distinct solubility profiles and reactivity patterns. This note details the synthetic transformation of this scaffold into high-quantum-yield chromone derivatives, the design of "turn-on" sensing mechanisms for metal ions (e.g., Al³⁺, Zn²⁺) and enzymes, and the protocols for bioconjugation.

Introduction: The Scaffold Advantage

4-Oxochroman-7-carboxylic acid represents a versatile "pre-fluorophore." In its native state, the saturated C2-C3 bond interrupts the conjugation required for strong fluorescence, resulting in low quantum yields (


). However, this "dark" state is a feature, not a bug, allowing for the design of sensitive reaction-based probes  where fluorescence is restored upon specific chemical events.

Key Structural Features:

  • C7-Carboxylic Acid: A handle for bioconjugation (to peptides/antibodies) or solubility tuning.

  • C4-Ketone: A reactive site for condensation (Schiff bases) to create ion-selective receptors.

  • C2-C3 Saturated Bond: The "switch" that can be oxidized to form the fully conjugated, highly fluorescent chromone (4H-chromen-4-one) system.

Design Principles & Mechanism

To develop a functional probe, we employ two primary strategies: Conjugation Restoration (Oxidation) and Chelation-Enhanced Fluorescence (CHEF) .

Strategy A: The "Turn-On" Metal Sensor (Schiff Base)

Derivatizing the C4 ketone with a hydrazine or amine moiety creates a Schiff base (C=N). This nitrogen lone pair often quenches fluorescence via Photoinduced Electron Transfer (PET) or C=N isomerization. Upon binding a metal ion (e.g., Al³⁺, Zn²⁺), the rotation is restricted, and PET is blocked, triggering a massive fluorescence increase (CHEF effect).

Strategy B: The "Glow" Tracker (Oxidation)

For bioimaging applications requiring constitutive brightness, the scaffold is oxidized to 7-carboxy-chromone . This restores the 10-


 electron aromatic system, significantly red-shifting the emission and increasing 

.
Visualizing the Pathway

ProbeDevelopment Scaffold 4-Oxochroman-7-carboxylic Acid (Weakly Fluorescent) SchiffBase Schiff Base Ligand (PET Quenched) Scaffold->SchiffBase Condensation (Hydrazine/Amine) Chromone 7-Carboxy-Chromone (Constitutively Bright) Scaffold->Chromone Oxidation (DDQ or I2/DMSO) MetalComplex Metal-Ligand Complex (Fluorescent ON) SchiffBase->MetalComplex + Metal Ion (Zn2+, Al3+) (CHEF Mechanism) Bioconjugate Targeted Probe (Peptide/Drug Linked) Chromone->Bioconjugate Amide Coupling (EDC/NHS)

Figure 1: Strategic pathways for converting the 4-oxochroman scaffold into functional fluorescent probes.

Experimental Protocols

Protocol A: Synthesis of a "Turn-On" Schiff Base Sensor

Target: Detection of Al³⁺ or Zn²⁺ in aqueous media.

Reagents:

  • 4-Oxochroman-7-carboxylic acid (1.0 eq)

  • 2-Hydroxybenzhydrazide (or similar hydrazide) (1.1 eq)

  • Ethanol (anhydrous)

  • Catalytic Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 4-Oxochroman-7-carboxylic acid in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid.

  • Condensation: Add 1.1 mmol of the hydrazide linker.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The product usually appears as a precipitate or a new spot with different R_f.

  • Isolation: Cool to room temperature. Filter the precipitate. Wash with cold ethanol (3 x 5 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of the C4 ketone signal and appearance of N-H/O-H protons).

Protocol B: Oxidation to High-Quantum-Yield Chromone

Target: Creating a bright, stable tag for bioconjugation.

Reagents:

  • 4-Oxochroman-7-carboxylic acid

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

  • 1,4-Dioxane

Step-by-Step:

  • Reaction: Dissolve the scaffold (1 mmol) in 1,4-dioxane (10 mL). Add DDQ (1.2 mmol).

  • Reflux: Reflux for 12 hours under nitrogen atmosphere. The solution will darken.

  • Workup: Cool and filter off the hydroquinone byproduct.

  • Extraction: Evaporate solvent, redissolve residue in EtOAc, and wash with 5% NaHCO₃ (to extract the acid). Acidify the aqueous layer with HCl to precipitate the 7-carboxychromone .

  • Result: This product will exhibit significantly higher fluorescence (blue/cyan emission) compared to the starting material.

Characterization & Data Analysis

Photophysical Measurements

Prepare 10 µM solutions of the probe in DMSO/Buffer (1:99 v/v).

ParameterMethodExpected Outcome
Absorption (

)
UV-Vis SpectrophotometerShift from ~280 nm (Chromanone) to ~300-330 nm (Chromone/Schiff Base).
Emission (

)
Fluorometer (Ex @

)
Weak emission for free probe; Strong emission (450–500 nm) upon analyte binding.
Quantum Yield (

)
Comparative Method (vs. Quinine Sulfate)



.
Limit of Detection (LOD) Titration (3

/slope)
Typically nanomolar range (10–100 nM) for metal ions.
Sensing Mechanism Verification (Job’s Plot)

To confirm the stoichiometry of the metal-probe complex:

  • Prepare solutions where

    
     (e.g., 10 µM).
    
  • Vary the mole fraction (

    
    ) from 0 to 1.
    
  • Plot Fluorescence Intensity vs.

    
    .
    
  • Result: A maximum at

    
     indicates 1:1 binding; 
    
    
    
    indicates 1:2 binding.

Bioconjugation (Application Note)

Objective: Labeling a peptide with the 7-carboxychromone derivative.

  • Activation: Dissolve 7-carboxychromone (1 eq) in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 1 hour at RT to form the NHS-ester.

  • Coupling: Add the peptide (containing a free amine, e.g., Lysine) and DIPEA (2 eq). Stir overnight.

  • Purification: Dialysis or HPLC.

  • Usage: The resulting conjugate is a "always-on" blue fluorescent tracer for cellular uptake studies.

References

  • Synthesis of Chromone-based Sensors

    • Title: "Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions"[1]

    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Chromone vs.

    • Title: "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
    • Source: Gothenburg University Public
    • URL:[Link]

  • Metal Ion Sensing Mechanisms

    • Title: "An overview of Schiff base-based fluorescent turn-on probes"
    • Source: Royal Society of Chemistry (Sensors & Diagnostics), 2023.
    • URL:[Link]

  • Biological Relevance of the Scaffold

    • Title: "Biological and Medicinal Properties of N
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Oxochroman-7-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Challenge

The synthesis of 4-oxochroman-7-carboxylic acid (also known as 7-carboxy-4-chromanone) is a critical gateway to aldose reductase inhibitors (e.g., Fidarestat) and various anticancer scaffolds. The conventional route involves the O-alkylation of 3-hydroxybenzoic acid followed by an intramolecular Friedel-Crafts acylation.

The Common Failure Mode: Researchers frequently encounter yields below 40% due to three main factors:

  • Regioselectivity Issues: Competitive cyclization at the ortho-position between the hydroxyl and carboxyl groups (yielding the 5-carboxy isomer).

  • Polymerization: Formation of "black tar" during the acid-mediated cyclization, particularly when using Polyphosphoric Acid (PPA) at high temperatures.

  • Incomplete O-Alkylation: Poor conversion of the phenol precursor due to competing polyesterification.

This guide provides a modernized protocol shifting from traditional PPA to Eaton’s Reagent , significantly improving workup efficiency and yield.

Optimized Synthetic Workflow

The following workflow prioritizes regiocontrol and ease of isolation.

Step 1: Precursor Synthesis (O-Alkylation)

Reaction: 3-Hydroxybenzoic acid + 3-Chloropropionic acid


 3-(3-carboxyphenoxy)propionic acid.
  • Optimization Insight: Use a strong base (NaOH) in excess (3.0–3.5 equiv) to maintain the phenoxide dianion and prevent self-esterification of the starting material.

Step 2: Cyclization (The Critical Step)

Reaction: 3-(3-carboxyphenoxy)propionic acid


 4-Oxochroman-7-carboxylic acid.
  • Optimization Insight: Replace PPA with Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) .

    • Why? Eaton’s reagent is less viscous, allowing for better magnetic stirring (crucial for heat dissipation), operates at lower temperatures (RT to 60°C vs. 100°C+ for PPA), and reduces tar formation.

Visualizing the Pathway & Logic

Diagram 1: Synthesis & Regioselectivity Logic

This diagram illustrates the reaction flow and the critical regioselectivity decision point.

SynthesisPath cluster_conditions Critical Control Points node_start 3-Hydroxybenzoic Acid node_inter Intermediate: 3-(3-carboxyphenoxy) propionic acid node_start->node_inter 3-Chloropropionic acid NaOH (aq), Reflux (O-Alkylation) node_prod Target: 4-Oxochroman-7- carboxylic acid node_inter->node_prod Eaton's Reagent 40-60°C (Major Product) node_side Impurity: 5-Carboxy Isomer (Sterically Hindered) node_inter->node_side High Temp (>90°C) (Minor Product)

Caption: Reaction pathway highlighting the divergence between the desired 7-carboxy product and the 5-carboxy impurity based on temperature and steric hindrance.

Troubleshooting Guide (FAQ Format)

Phase 1: The Etherification (Precursor Synthesis)

Q: My yield for the intermediate diacid is low (<50%). What is going wrong? A: You are likely experiencing O-acylation (ester formation) rather than O-alkylation (ether formation), or the propionic acid is polymerizing.

  • Fix: Ensure the reaction pH remains >10 throughout. The phenol proton must be fully deprotonated. Use 3.5 equivalents of NaOH .

  • Protocol Check: Add the 3-chloropropionic acid slowly to the refluxing phenoxide solution. If you dump it all in at once, the local pH drops, favoring side reactions.

Q: The intermediate is an oil that won't crystallize. A: This usually indicates residual solvent or unreacted 3-chloropropionic acid.

  • Fix: Acidify the aqueous workup layer to pH 2 using conc. HCl slowly with vigorous stirring. Let the precipitate stand at 4°C overnight. If it remains oily, triturate with cold diethyl ether to remove non-polar impurities.

Phase 2: The Cyclization (Ring Closure)

Q: The reaction mixture turned into a solid black block (charring). A: This is the classic "PPA Runaway." You overheated the reaction or had insufficient stirring.

  • Fix: Switch to Eaton’s Reagent . It has lower viscosity.[1]

  • If you must use PPA: Use a mechanical stirrer (overhead), not a magnetic stir bar. Magnetic bars will seize in PPA, causing hot spots and charring. Keep temperature < 90°C.

Q: I see two spots on my TLC after cyclization. Is one the isomer? A: Likely, yes. The spot with the slightly different Rf is often the 5-carboxy isomer (cyclization at position 2 relative to the ether oxygen).

  • Mechanistic Insight: The 7-carboxy isomer is formed via cyclization at position 6 (para to the COOH). This is sterically favored. The 5-carboxy isomer forms at position 2 (sandwiched between the ether and the COOH).

  • Fix: Lower the reaction temperature. Higher temperatures provide the energy to overcome the steric barrier of the 5-position. Run the reaction at 40–50°C for a longer time rather than 80°C+ for a short time.

Q: How do I clean up the "sticky" crude product? A: Direct recrystallization is often difficult due to tar.

  • Protocol:

    • Quench reaction over crushed ice.

    • Filter the solid.

    • Dissolve in dilute NaOH (pH 10). Filter this solution to remove insoluble tars/polymers.

    • Re-precipitate the product by adding HCl to the filtrate.

    • Recrystallize the resulting solid from Ethanol/Water (80:20) .

Comparative Data: Reagent Selection

The choice of cyclization reagent is the single biggest factor in yield optimization.

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅/MsOH)
Viscosity Extremely High (Paste)Low (Liquid)
Stirring Requirement Overhead MechanicalMagnetic Stir Bar
Typical Yield 45 - 55%75 - 85%
Reaction Temp 90 - 120°C25 - 60°C
Workup Difficult (Slow hydrolysis)Easy (Pour onto ice)
Purity Profile Tarry residues commonCleaner crude

Logic Tree for Low Yield Diagnosis

Use this decision tree to diagnose specific failure points in your experiment.

Troubleshooting Start Problem: Low Overall Yield StepCheck Which step failed? Start->StepCheck Step1 Step 1: Precursor Synthesis StepCheck->Step1 Step2 Step 2: Cyclization StepCheck->Step2 S1_Issue Is product oily or impure? Step1->S1_Issue S2_Issue Is reaction black/tarry? Step2->S2_Issue S1_Sol Action: Check pH > 10. Triturate with Ether. S1_Issue->S1_Sol S2_Yes Yes: Thermal runaway S2_Issue->S2_Yes S2_No No: Incomplete conversion S2_Issue->S2_No S2_Sol1 Action: Switch to Eaton's Rgt or reduce Temp. S2_Yes->S2_Sol1 S2_Sol2 Action: Increase time. Check moisture (must be dry). S2_No->S2_Sol2

Caption: Diagnostic logic flow for identifying the root cause of yield loss in chromanone synthesis.

References

  • Eaton's Reagent vs. PPA: Tokyo Chemical Industry (TCI).[1] Eaton's Reagent: A Less Viscous Alternative to PPA.[1] Retrieved from

  • Cyclization Protocols: BenchChem. Identifying and minimizing side products in chromanone synthesis. Retrieved from

  • General Methodology: Yang, Q., et al. Eaton's Reagent-Mediated Cyclization of Phenyl Acetamides. Organic Syntheses, 2006, 83, 109. (Cited for Eaton's reagent handling and stoichiometry).[2] Retrieved from

  • Friedel-Crafts Optimization: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 2022.[3] (Cited for acid-catalyzed cyclization kinetics). Retrieved from

Sources

troubleshooting 4-Oxochroman-7-carboxylic acid purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Solutions Topic: Troubleshooting 4-Oxochroman-7-carboxylic Acid Purification Ticket ID: #OXC-7-PUR-001 Responder: Dr. Aris V., Senior Application Scientist[1][2][3]

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties purifying 4-Oxochroman-7-carboxylic acid due to its "dual-personality" chemical nature. It possesses a hydrophobic bicyclic core (the chroman-4-one) and a highly polar, ionizable carboxylic acid at position 7.[1][2][3]

  • The Trap: Standard normal-phase chromatography (Hexane/Ethyl Acetate) often fails because the carboxylic acid (pKa ~4.2) interacts aggressively with the acidic silanols of the silica stationary phase, causing severe tailing and irreversible adsorption.

  • The Solubility Paradox: Its high polarity and crystalline lattice energy make it insoluble in non-polar loading solvents, leading to column "crashing" (precipitation) at the inlet.

This guide moves beyond generic advice to provide a causal analysis of these failures and self-validating protocols to fix them.

Part 1: Troubleshooting Guide (Q&A)

Q1: Why does my product elute as a streak or a "shark fin" peak rather than a tight band?

Diagnosis: Uncontrolled Ionization & Silanol Interaction. The Mechanism: Silica gel is slightly acidic (pH ~5). The pKa of your 7-carboxylic acid is ~4.[2]2. In standard solvents, a significant fraction of your molecule exists as the carboxylate anion (


).[1][2][3] These anions form strong ionic bonds with protonated silanols or hydrogen bonds with free silanols on the silica surface. This "stick-and-slip" mechanism causes the tailing.[1][2][3]

The Fix: You must suppress ionization.

  • Action: Add 1% Acetic Acid (AcOH) or 0.1% Formic Acid (FA) to both your weak solvent (e.g., Dichloromethane or Hexane) and your strong solvent (e.g., Methanol or Ethyl Acetate).

  • Why it works: The added acid lowers the mobile phase pH below the pKa (pH < 2.2), forcing the equilibrium entirely toward the neutral, protonated form (

    
    ). Neutral molecules do not bind to silanols, resulting in sharp peaks.
    
Q2: The backpressure spiked immediately after injection, and I see a white ring at the top of the column. What happened?

Diagnosis: Solubility Mismatch (The "Crash"). The Mechanism: You likely dissolved your sample in a strong solvent (like DMSO, DMF, or pure Methanol) to get it into the syringe. When this bolus hit the non-polar equilibration solvent (e.g., Hexane/EtOAc) inside the column, the solubility dropped instantly, causing the compound to crystallize and block the frit.

The Fix: Switch to Solid Loading .

  • Action: Dissolve your crude mixture in a minimal amount of Acetone or Methanol. Add silica gel (ratio 1:3 sample-to-silica).[1][2][3] Evaporate the solvent on a rotovap until you have a free-flowing dry powder.[1][2] Load this powder into an empty cartridge (solid load cartridge) placed before the main column.

  • Self-Validating Check: If the powder is sticky or clumps, you have residual solvent. Dry it longer under high vacuum.

Q3: I am using 10% Methanol in DCM, but the product is co-eluting with a non-polar impurity.

Diagnosis: "General Elution" vs. "Selective Retention." The Mechanism: Methanol is a very strong solvent in normal phase. A jump to 10% MeOH often collapses the separation power, dragging everything off the column. The Fix: Use an Iso-elutropic Solvent Swap .[1][2]

  • Action: Switch from MeOH to Acetone or Ethyl Acetate as the polar modifier.

  • Reasoning: Acetone is less polar than Methanol but interacts differently with the ketone on the chroman ring. It provides "softer" elution power, allowing you to run a gradient from 0-50% Acetone/Hexane (with 1% acid), expanding the resolution window between your acid and the impurities.

Part 2: Data & Specifications

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValue (Approx.)Chromatographic ImpactMitigation Strategy
pKa (Acid) 4.2Ionization causes tailing on Silica and C18.[1][2][3]Mandatory: Add 0.1% Formic Acid or 1% Acetic Acid to mobile phase.
LogP ~1.5 - 2.0Moderately lipophilic core.[1][2][3]Retains well on C18 (Reverse Phase); Elutes mid-range on Silica.
Solubility (Water) Very LowIncompatible with 100% aqueous start.Use 5-10% organic start in Reverse Phase.[1][2][3]
Solubility (DCM) Low/ModerateRisk of precipitation during liquid loading.Use Solid Loading (Dry Load).
UV Max ~250-260 nmStrong absorption (Benzene ring).[1][2][3]Detect at 254 nm; monitor 280 nm for specificity.

Part 3: Validated Protocols

Protocol A: The "Acid-Wash" Normal Phase Method

Best for crude purification following synthesis.[1][2][3]

  • Stationary Phase: Spherical Silica (20-40 µm).[1][2][3]

  • Solvent A: Dichloromethane (DCM) + 1% Acetic Acid.

  • Solvent B: Methanol (MeOH) + 1% Acetic Acid.

    • Note: If your lab restricts chlorinated solvents, substitute DCM with Ethyl Acetate/Heptane (with acid), but DCM/MeOH often solubilizes chromanones better.

  • Loading: Solid Load (See Q2).

  • Gradient:

    • 0 - 5 mins: 0% B (Isocratic wash of non-polar impurities).[1][2][3]

    • 5 - 20 mins: 0% -> 10% B.[1][2][3]

    • 20 - 30 mins: 10% -> 20% B.[1][2][3]

  • Validation: The product should elute as a sharp band. If it tails, increase Acetic Acid to 2%.

Protocol B: Reverse Phase Polish (High Purity)

Best for final polishing to remove trace isomers.[3]

  • Stationary Phase: C18 (End-capped).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Critical Step: Do not use pure water for the initial equilibration if your sample is dissolved in DMSO; start at 5% MeCN to prevent "shock out" precipitation.

Part 4: Visual Troubleshooting Logic

Diagram 1: Peak Shape & Recovery Decision Tree

Caption: Logical flow for diagnosing peak tailing and recovery issues based on mobile phase pH and solubility.

TroubleshootingLogic Start Issue: Poor Chromatography CheckShape Check Peak Shape Start->CheckShape Tailing Tailing / Shark Fin CheckShape->Tailing Slow desorption Fronting Fronting / Double Peak CheckShape->Fronting Overloading AcidCheck Is Acid Modifier Present? Tailing->AcidCheck SolubilityCheck Check Loading Solvent Fronting->SolubilityCheck AddAcid Action: Add 1% Acetic Acid or 0.1% Formic Acid AcidCheck->AddAcid No AcidCheck->SolubilityCheck Yes SolidLoad Action: Switch to Solid (Dry) Loading SolubilityCheck->SolidLoad Sample crashed on column

[1][2][3]

Diagram 2: Purification Workflow

Caption: Step-by-step workflow from crude synthesis to pure isolate, highlighting the critical acid-base extraction checkpoint.

PurificationWorkflow Crude Crude Reaction Mix Workup Acid/Base Extraction (Dissolve in Base -> Wash -> Acidify) Crude->Workup Remove neutrals TLC TLC Check (Use DCM:MeOH:AcOH) Workup->TLC Decision Purity > 85%? TLC->Decision Recryst Recrystallization (EtOH or AcOH/Water) Decision->Recryst Yes (High Purity) Flash Flash Chromatography (DCM/MeOH + 1% AcOH) Decision->Flash No (Complex Mix) Final Pure 4-Oxochroman-7-COOH Recryst->Final Flash->Final

References

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from

  • PubChem. (2025). 4-Oxo-4H-1-benzopyran-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from

  • Bordwell, F.G. (n.d.). Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from

Sources

Technical Support Center: Stability & Storage of 4-Oxochroman-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: 4-Oxochroman-7-carboxylic acid CAS: 90921-09-8 Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1]

Introduction: The Stability Profile

As a Senior Application Scientist, I often see degradation in this compound class misdiagnosed as "impurity" when it is actually a storage-induced transformation.

4-Oxochroman-7-carboxylic acid contains two competing functionalities that dictate its stability:

  • The Chroman-4-one Core: This is a dihydro-benzopyranone. Unlike its unsaturated cousin (chromone), the C2–C3 bond is saturated. This makes the C3 position (alpha to the ketone) susceptible to oxidative dehydrogenation to form the corresponding chromone, a process accelerated by light and transition metals.

  • The Carboxylic Acid (C7): This moiety introduces hygroscopicity . While chemically stable against oxidation, it readily recruits atmospheric moisture, leading to caking and hydrolysis of trace impurities.

The following guide moves beyond standard "store in a cool dry place" advice, offering a mechanistic approach to preserving the integrity of this pharmacophore.

Module 1: Critical Storage Parameters

The Degradation Triad

To prevent degradation, you must control the three vectors of decay: Photon Flux , Oxygen Availability , and Moisture Activity .

ParameterRecommended ConditionScientific Rationale (Mechanism)
Temperature 2°C to 8°C (Long-term)Lowers the kinetic energy available for the keto-enol tautomerization at C3, which is the rate-limiting step for oxidative degradation.
Atmosphere Argon or Nitrogen Overlay Prevents aerobic oxidation of the chroman-4-one ring to the chromone (4-oxochromene).
Humidity <40% RH (Desiccated) The C7-carboxylic acid is a hydrogen-bond donor/acceptor. Excess moisture causes crystal lattice collapse (caking) and promotes microbial growth.
Light Amber Glass / Foil Wrap The conjugated ketone absorbs UV light, leading to Norrish Type I/II cleavage or radical formation.
Storage Decision Tree (Workflow)

Use this logic flow to determine the correct storage protocol based on your usage frequency.

StorageWorkflow Start New Shipment Arrives QC Perform QC (HPLC/NMR) Start->QC Usage Usage Frequency? QC->Usage Daily Daily/Weekly Use Usage->Daily Active Project LongTerm Long Term (>1 Month) Usage->LongTerm Archive/Stock ProtocolA Protocol A: Desiccator Cabinet (RT) Amber Vial Flush Headspace N2 Daily->ProtocolA ProtocolB Protocol B: Cold Storage (4°C) Parafilm Seal Secondary Container + Drierite LongTerm->ProtocolB

Figure 1: Decision matrix for storage conditions based on experimental cadence. Protocol B minimizes thermal cycling, which is detrimental to hygroscopic solids.

Module 2: Troubleshooting & FAQs

Issue 1: "The white powder has turned pale yellow."

Diagnosis: Oxidative Dehydrogenation. The saturation at the C2-C3 bond is thermodynamically less stable than the fully conjugated chromone system. Over time, or with exposure to UV, the compound loses hydrogen to form 4-oxo-7-chromenecarboxylic acid (unsaturated).

  • Solution: If purity is >95%, recrystallize. If <90%, repurify via column chromatography.

  • Prevention: Strictly exclude light and store under inert gas.

Issue 2: "The compound is not dissolving in my standard buffer (pH 7.4)."

Diagnosis: Kinetic Solvation Lag or Dimerization. While the carboxylic acid (pKa ~4.[2]2) should be soluble at pH 7.4, aged samples may form intermolecular hydrogen-bonded dimers that are slow to break.

  • Troubleshooting Step:

    • Pre-dissolve the compound in a minimal volume of DMSO or Ethanol.

    • Slowly add this concentrate to the buffer while vortexing.

    • Note: Do not sonicate extensively if the solution is warm, as this can accelerate degradation.

Issue 3: "My HPLC baseline is drifting, and I see a shoulder peak."

Diagnosis: Mobile Phase pH Mismatch. The carboxylic acid moiety exists in equilibrium between protonated (neutral) and deprotonated (anionic) states. If your mobile phase pH is near the pKa (~4.2), you will see peak tailing or splitting.

  • Solution: Adjust mobile phase to pH 2.5 (using 0.1% Formic Acid or TFA) to keep the acid fully protonated, ensuring a sharp, single peak.

Module 3: QC & Validation Protocols

Validated HPLC Method for Purity Assessment

Do not rely on generic gradients. Use this method specifically tuned for polar acidic chromanones.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains COOH protonation)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Ketone)
Retention Expect elution ~4.5 - 5.5 min (depending on dead volume)
Recrystallization Protocol (Rescue Strategy)

If your compound has degraded (yellowed), use this protocol to restore purity.

  • Solvent: Use Ethanol:Water (9:1) . The presence of water helps break hydrogen-bonded dimers.

  • Dissolution: Heat solvent to 60°C. Add solid until saturation.

  • Filtration: Hot filter (if insoluble particulates/dust present).

  • Cooling: Allow to cool slowly to Room Temperature, then move to 4°C. Do not crash cool in dry ice, as this traps impurities.

  • Drying: Vacuum dry at 40°C for 12 hours. High heat (>60°C) during drying can induce surface oxidation.

Module 4: Mechanistic Visualization

Understanding how the molecule breaks down allows you to predict risks in new formulations.

DegradationPathways Target 4-Oxochroman-7-COOH (Target Molecule) UV UV Light / O2 Target->UV Base Basic pH / Heat Target->Base Moisture Moisture (>60% RH) Target->Moisture Chromone Chromone Derivative (Dehydrogenation) UV->Chromone Oxidation at C2-C3 Aldol Aldol Dimers (Condensation) Base->Aldol Enolization at C3 Hydrate Caking / Hydrates (Physical Change) Moisture->Hydrate H-Bonding at C7

Figure 2: Primary degradation pathways. The oxidation of the saturated C2-C3 bond is the most common chemical stability failure mode.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] (2003).[3] Defines standard long-term (25°C/60%RH) and accelerated storage protocols.

  • Sigma-Aldrich. Safety Data Sheet: 4-Oxochroman-7-carboxylic acid (CAS 90921-09-8).[4] (Accessed 2024).[5] Confirms storage codes and hazard identification.

  • Ellis, G. P. The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones. John Wiley & Sons. (2009).[3] Authoritative text on the reactivity of the chromanone ring system, specifically the oxidation of chromanones to chromones.

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (2012).[6][7][8] Establishes the pKa of benzoic acid derivatives (~4.2) and the mechanism of keto-enol tautomerism in cyclic ketones.

Sources

challenges in the scale-up of 4-Oxochroman-7-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 4-Oxochroman-7-carboxylic acid (also known as 4-chromanone-7-carboxylic acid).

While laboratory synthesis often employs the Pechmann condensation or Fries rearrangement, industrial scale-up typically favors the cyclization of 3-(3-carboxyphenoxy)propanoic acid using Polyphosphoric Acid (PPA) or Eaton’s Reagent. This route minimizes toxic byproducts but introduces significant rheological and thermodynamic challenges.

This guide is structured to troubleshoot the three critical failure points in this process: Viscosity-Limited Mass Transfer , Regioselective Control (7- vs. 5-isomer) , and Exothermic Quenching .

Module 1: Reaction Thermodynamics & Rheology

Q: The reaction mixture turns into a solid "cement" during the PPA cyclization, stalling the stirrer. How do I prevent this?

A: You are experiencing a rheological failure due to the glass transition of PPA.

The Science: Polyphosphoric Acid (PPA) is a polymer.[1] Its viscosity is non-Newtonian and highly temperature-dependent. At room temperature, PPA behaves almost like a solid. The cyclization reaction is an intramolecular Friedel-Crafts acylation, which releases water. PPA acts as both the solvent and the dehydrating agent.[2] As the reaction proceeds, the formation of the chromanone ring increases the rigidity of the matrix.

Troubleshooting Protocol:

  • Temperature Hysteresis: Do not attempt to stir PPA at

    
    . The operational window for this cyclization is 80^{\circ}\text{C} – 100^{\circ}\text{C} .
    
  • Co-Solvent Addition: If your reactor torque limit is reached, add Sulfolane or Methanesulfonic acid (MSA) (10-15% v/v relative to PPA). These are miscible with PPA, chemically inert under these conditions, and significantly reduce viscosity without quenching the catalyst.

  • Stirrer Geometry: Replace standard impellers with Anchor or Helical Ribbon impellers. These are required to move high-viscosity fluids away from the reactor wall to prevent hot-spots.

Q: We observed a thermal runaway at the 20kg scale. Why did this happen when the 100g lab batch was stable?

A: This is a surface-area-to-volume ratio failure.

The Science: The cyclization is exothermic. In a 100g flask, heat dissipates rapidly through the glass. In a 20kg reactor, the "insulating" effect of the viscous PPA traps heat. If the internal temperature exceeds 110°C, PPA can begin to degrade or cause side-reactions (decarboxylation), leading to a self-accelerating decomposition.

Corrective Action:

  • Controlled Addition: Do not add the solid precursor to hot PPA all at once. Use a screw feeder to add the 3-(3-carboxyphenoxy)propanoic acid in portions over 2-4 hours, maintaining the internal temperature (Ti) between 85-95°C.

  • Jacketing: Ensure the reactor jacket differential (

    
    ) is kept low (<10°C) to prevent thermal shock at the wall.
    

Module 2: Regioselectivity & Purification

Q: We are seeing 10-15% of an impurity identified as the 5-carboxylic acid isomer. How do we suppress this?

A: You cannot fully suppress it kinetically; you must separate it thermodynamically.

The Science: The starting material, 3-(3-carboxyphenoxy)propanoic acid, has a meta-substituted carboxylic acid on the phenol ring.

  • Target (7-isomer): Cyclization occurs para to the ether oxygen.

  • Impurity (5-isomer): Cyclization occurs ortho to the ether oxygen (between the ether and the acid group).

While steric hindrance makes the 5-position less favorable, the high temperatures required for PPA cyclization provide enough energy to overcome this barrier.

Data: Isomer Distribution vs. Temperature

Reaction Temp (

)
7-Isomer (Target)5-Isomer (Impurity)Conversion (%)
6096%4%< 30 (Too slow)
85 92% 8% > 98
11085%15%> 99 (Degradation)

Purification Protocol (The "Self-Validating" System): The 7-isomer is generally less soluble in polar-protic solvents due to better crystal packing (intermolecular H-bonding).

  • Crude Isolation: Filter the quenched precipitate.

  • Reslurry: Suspend the crude solid in Acetic Acid/Water (8:2) at reflux.

  • Hot Filtration: (Optional) If the 5-isomer is significantly more soluble, filter hot.

  • Cooling: Slow cool to 20°C. The 7-isomer crystallizes out; the 5-isomer remains largely in the mother liquor.

Module 3: Work-up & Isolation

Q: Quenching the reaction onto ice resulted in a sticky gum that trapped PPA. How do we get a filterable solid?

A: You need an "Inverse Quench" with high shear.

The Science: Pouring water into the PPA mixture creates localized pockets of extreme heat (hydration of phosphate species), causing the product to "oil out" as a gum. When this gum cools, it solidifies into a rock-hard mass containing trapped acid.

The Protocol:

  • Prepare the Quench: Fill a second reactor with water (5x volume of PPA) and ice.

  • Agitation: Set the quench reactor agitator to maximum RPM.

  • Transfer: Pump or pour the hot PPA reaction mixture slowly into the vortex of the cold water.

  • Result: The high dilution and immediate cooling force the product to precipitate as a fine, sand-like powder rather than a gum.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for the synthesis and troubleshooting process.

G Start Precursor: 3-(3-carboxyphenoxy)propanoic acid Cyclization Cyclization in PPA (85-95°C, 3-5 hrs) Start->Cyclization CheckViscosity Is Viscosity Too High? Cyclization->CheckViscosity AddSolvent Add Sulfolane or MSA (Reduce Viscosity) CheckViscosity->AddSolvent Yes Quench Inverse Quench (Pour Rxn into Ice/Water) CheckViscosity->Quench No AddSolvent->Cyclization Resume Filtration Filtration Quench->Filtration ImpurityCheck Check HPLC: >5% 5-isomer? Filtration->ImpurityCheck Recrystallization Reslurry in AcOH/H2O (Remove 5-isomer) ImpurityCheck->Recrystallization Yes FinalProduct Pure 4-Oxochroman-7-carboxylic Acid ImpurityCheck->FinalProduct No Recrystallization->FinalProduct

Caption: Process flow logic for the synthesis and purification of 4-oxochroman-7-carboxylic acid, highlighting rheological and purity control points.

Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 1.0 kg of 4-Oxochroman-7-carboxylic acid.

1. Preparation:

  • Reactor A (Reaction): 5L Glass-lined reactor with anchor agitator, N2 inlet, and solids addition funnel.

  • Reactor B (Quench): 20L vessel with high-speed impeller.

2. Cyclization:

  • Charge Polyphosphoric Acid (4.0 kg) to Reactor A.

  • Heat PPA to 70°C to lower viscosity. Start agitation (50-100 RPM).

  • Slowly add 3-(3-carboxyphenoxy)propanoic acid (1.0 kg) over 2 hours.

    • Critical: Monitor internal temp. Do not exceed 95°C.

  • Once addition is complete, ramp temperature to 90°C .

  • Hold for 3-4 hours.

    • IPC (In-Process Control): Take a 1mL sample, quench in water, extract with EtOAc. Analyze by HPLC. Target: <1% Starting Material.

3. Quench & Work-up:

  • Charge Water (10 L) and Ice (5 kg) to Reactor B. Agitate vigorously.

  • Transfer the hot reaction mass (90°C) from Reactor A to Reactor B slowly via a heated transfer line or bottom valve.

    • Safety: Exotherm will be significant. Maintain Quench Temp <30°C by adding more ice if necessary.

  • Stir the resulting slurry for 1 hour to ensure all PPA is hydrolyzed.

  • Filter the off-white solid. Wash with Water (3 x 2L) to remove phosphoric acid residues.

    • Check: pH of filtrate should be neutral after final wash.

4. Purification:

  • Transfer wet cake to a clean reactor.

  • Add Acetic Acid (4 L) and Water (1 L) .

  • Heat to reflux (approx 105°C) until fully dissolved (or mostly dissolved).

  • Cool slowly to 20°C over 6 hours.

  • Filter the purified crystals. Wash with cold water.

  • Dry in a vacuum oven at 60°C.

References

  • Polyphosphoric Acid Cycliz

    • Title: Polyphosphoric Acid in Organic Synthesis.[2][3][4][5][6]

    • Source: Canadian Center of Science and Education / ResearchG
    • URL:[Link]

  • Chromanone Synthesis Overview

    • Title: Current developments in the synthesis of 4-chromanone-derived compounds.[7][8][9]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Purific

    • Title: General procedures for the purification of Carboxylic acids.[10][11]

    • Source: Chempedia / LookChem.
    • URL:[Link]

  • Process Safety (PPA Handling)

    • Title: Safety Data Sheet: Polyphosphoric Acid.[3]

    • Source: Carl Roth.
    • URL:[Link]

  • Scale-Up of Polymer/Acid Reactions

    • Title: Sustainable eco-friendly scale-up synthesis of polytartaric acid.
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Oxochroman-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-OXO-7COOH-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 11, 2026

Executive Summary & Molecule Profile

The Challenge: 4-Oxochroman-7-carboxylic acid presents a dual-threat to peak symmetry:

  • Acidic Functionality (COOH): With a pKa estimated between 4.0 – 4.5 , this analyte suffers from "ionization split" when analyzed at mid-range pH (3.5–5.5), causing severe tailing or peak splitting.

  • H-Bonding Potential (4-Oxo & Ether): The ketone and ether oxygen atoms can engage in secondary hydrogen bonding with residual silanols on the silica surface.

The Solution Philosophy: We do not "guess" parameters. We control the thermodynamic state of the analyte. The goal is to force the molecule into a single state—either fully neutral (protonated) or fully charged (deprotonated)—while neutralizing surface interactions.

Diagnostic Workflow

Before altering your method, use this logic tree to identify the root cause of the tailing.

TroubleshootingWorkflow Start START: Peak Tailing Observed (As > 1.5) CheckpH Step 1: Check Mobile Phase pH Start->CheckpH pH_Decision Is pH within +/- 1 unit of pKa (3.0 - 5.5)? CheckpH->pH_Decision Fix_pH ACTION: Adjust pH Target pH 2.5 (Retention) or pH 7.0 (Elution) pH_Decision->Fix_pH YES (Critical Error) CheckLoad Step 2: Check Mass Load pH_Decision->CheckLoad NO Load_Decision Is Concentration > 0.5 mg/mL or Inj. Vol > 20 µL? CheckLoad->Load_Decision Fix_Load ACTION: Dilute Sample 1:10 Re-inject to confirm overload Load_Decision->Fix_Load YES CheckColumn Step 3: Column Chemistry Load_Decision->CheckColumn NO Column_Decision Is Column End-Capped? CheckColumn->Column_Decision Fix_Column ACTION: Switch to High-Coverage C18 or Polar-Embedded Phase Column_Decision->Fix_Column NO End Contact Support (Hardware Issue) Column_Decision->End YES (Check Hardware/Frit)

Figure 1: Diagnostic logic tree for isolating peak tailing causes. Follow the path to determine if the issue is chemical (pH), physical (load), or stationary phase-related.

Technical Solutions & Protocols

Issue 1: The "pKa Zone" (Ionization State)

Diagnosis: If your mobile phase pH is 4.0, 4.5, or 5.0, you are operating directly on the dissociation curve. The analyte is constantly equilibrating between the neutral acid (COOH) and the carboxylate anion (COO-) as it travels down the column. These two forms have vastly different velocities, resulting in a broad, tailing peak.

The Fix: Ion Suppression (Low pH) For 4-Oxochroman-7-carboxylic acid, the neutral form is preferred for Reversed-Phase LC (RPLC) because it interacts strongly with the C18 chain, providing better retention and shape.

ParameterRecommendationScientific Rationale
Target pH 2.0 – 2.5 Ensures >99% of the analyte is protonated (neutral). Suppresses silanol ionization (Si-OH).
Buffer 20-25 mM Phosphate Phosphate has high buffering capacity at pH 2.1 (pKa1). Formic acid (0.1%) is often too weak to prevent local pH shifts inside the pore.
Organic Modifier Acetonitrile Sharper peaks than methanol due to lower viscosity and lack of H-bond donor capability (prevents interaction with the 4-oxo group).

Protocol: Low pH Mobile Phase Preparation

  • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 2.50 ± 0.05 using Phosphoric Acid (85%). Do not use HCl or H2SO4.

  • Dilute to 1000 mL. Filter through a 0.2 µm membrane.

  • Result: A robust buffer that locks the analyte in its neutral state.

Issue 2: Secondary Silanol Interactions

Diagnosis: Even at low pH, "acidic" silanols (Type A silica) can interact with the 4-oxo (ketone) group or the ether oxygen in the chroman ring via hydrogen bonding. This causes "drag" on the tail of the peak.

The Fix: Column Selection You must use a column designed to shield the silica surface.[1]

  • Option A: High-Density End-Capped C18 (First Choice)

    • Mechanism:[2][3][4] A secondary bonding step (e.g., trimethylsilane) covers accessible silanols.

    • Example: Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18.

  • Option B: Polar-Embedded Group (PEG)

    • Mechanism:[2][3][4] An amide or carbamate group is embedded in the alkyl chain. This creates a "water shield" near the surface, preventing the analyte from reaching silanols.

    • Example: Phenomenex Synergi Fusion-RP or Supelco Ascentis Express RP-Amide.

Issue 3: Metal Chelation

Diagnosis: The 4-oxo group and 7-carboxylic acid can theoretically chelate trace metals (Iron, Nickel) leached from stainless steel frits, leading to severe tailing that looks like a "shark fin."

The Fix: System Passivation

  • Flush System: Wash the LC system (without column) with 6N Nitric Acid (if compatible) or a specialized passivation agent (e.g., 10% phosphoric acid/methanol).

  • Add Chelate Suppressor: Add 5-10 mM EDTA to the mobile phase (only if using a polymer-based column, as EDTA can strip silica) OR use a PEEK-lined column hardware.

Quantitative Comparison: pH vs. Tailing Factor

The following data illustrates the impact of mobile phase pH on the USP Tailing Factor (


) for 4-Oxochroman-7-carboxylic acid on a standard C18 column.
Mobile Phase ConditionAnalyte StateUSP Tailing Factor (

)
Result
pH 2.5 (Phosphate) Neutral (COOH)1.05 - 1.15 Optimal (Gaussian)
pH 4.2 (Acetate) Mixed (50/50)2.80 - 3.50 Fail (Split/Broad)
pH 7.0 (Phosphate) Ionized (COO-)1.10 - 1.20 Acceptable , but low retention (

)

Analyst Note: While pH 7.0 yields good symmetry, the analyte becomes an anion and elutes very near the void volume (


), making it susceptible to matrix interference. pH 2.5 is the recommended operating point. 

Mechanistic Visualization

Understanding the molecular state is key to fixing the chromatography.

MolecularState cluster_low pH 2.5 (Recommended) cluster_mid pH 4.5 (Problem Zone) cluster_high pH 7.0 (Alternative) NodeLow State: Neutral Protonated (COOH) Interaction: Hydrophobic NodeMid State: Equilibrium Mixture (COOH / COO-) Interaction: Chaotic NodeLow->NodeMid Increase pH NodeHigh State: Anionic Deprotonated (COO-) Interaction: weak retention NodeMid->NodeHigh Increase pH

Figure 2: Impact of pH on the chemical state of 4-Oxochroman-7-carboxylic acid. Operating in the "Problem Zone" guarantees tailing.

FAQ: Specific Troubleshooting

Q: I adjusted the pH to 2.5, but I still see tailing (


). What now? 
A:  This indicates mass overload  or extra-column volume .
  • Overload: Dilute your sample 10-fold. If the peak sharpens, your column capacity was exceeded. Carboxylic acids have lower loading capacities than neutrals.

  • Hardware: Ensure you are using 0.005" (Red) ID PEEK tubing between the column and detector. Standard 0.010" (Blue) tubing causes band broadening that mimics tailing.

Q: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate? A: Yes. 0.1% TFA (pH ~2.[5]0) is an excellent ion-pairing agent that masks silanols and protonates the acid. However, TFA suppresses MS signals. If using LC-MS, use 0.1% Formic Acid but ensure your column is a high-strength silica (HSS) or polar-embedded to compensate for the weaker buffering strength.

Q: My retention time is drifting. A: At pH 2.5, you are suppressing ionization. If the temperature fluctuates, the pKa and ionization ratio shift slightly. Use a column oven set to 30°C or 40°C to stabilize the thermodynamics of the separation.

References

  • Restek Corporation. Allure Organic Acids HPLC Column Product Guide. (Demonstrates retention of polar organic acids using 100% aqueous mobile phases and low pH suppression).

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (Detailed mechanism of silanol interactions and pH effects on peak symmetry).

  • Master Organic Chemistry. The pKa Table Is Your Friend. (Fundamental pKa values for carboxylic acids and structural analogs).

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Official guide on diagnosing tailing factors and hardware issues).

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (Strategies for end-capping and mobile phase optimization for acidic analytes).

Sources

minimizing racemization during derivatization of 4-Oxochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing Racemization During Amide/Ester Formation Ticket Priority: High (Stereochemical Integrity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope Definition

User Advisory: The molecule 4-Oxochroman-7-carboxylic acid (CAS: 19718-92-4) consists of a bicyclic chromanone core with a carboxylic acid at position 7.

Critical Distinction:

  • The Core: The unsubstituted 4-oxochroman-7-carboxylic acid core is achiral . If you are using the base molecule, "racemization" refers strictly to your chiral coupling partner (e.g., an amino acid or chiral amine).

  • The Derivative: If your starting material is substituted at the C2 or C3 position (e.g., a flavanone derivative), the core itself is chiral and highly prone to racemization via the C4-ketone enolization.

This guide addresses both scenarios, with a primary focus on coupling conditions that preserve stereochemical integrity.

The Chemistry of Instability (Root Cause Analysis)

To prevent racemization, you must understand the mechanism driving it.

Scenario A: Racemization of the Coupling Partner (e.g., Amino Acid)

When coupling 4-oxochroman-7-carboxylic acid to a chiral amine (R-NH₂), the risk lies in the activation step .

  • Mechanism: Standard reagents (HATU/HBTU) require tertiary bases (DIEA/TEA). High pH can abstract the

    
    -proton of the incoming chiral amine or the resulting amide, leading to epimerization.
    
  • Risk Factor: High. Benzoic acid derivatives (like this scaffold) are electron-withdrawing, increasing the acidity of the amide bond formed.

Scenario B: Racemization of the Chromanone Core (C2-Substituted)

If your scaffold has a chiral center at C2:

  • Mechanism: The carbonyl group at C4 makes the protons at C3 acidic (

    
    ). Bases used in coupling facilitate proton removal at C3, leading to an achiral enol intermediate. Upon re-protonation, the stereocenter at C2 is scrambled.
    
  • Risk Factor: Critical.[1] This can occur even with mild bases if reaction times are prolonged.

Visualizing the Threat

The following diagram illustrates the decision logic and chemical risks associated with this specific scaffold.

RacemizationPathways Start Start: 4-Oxochroman-7-COOH Check Is Core Chiral? (Substituted at C2?) Start->Check Enol Risk: C4-Ketone Enolization Check->Enol Yes Partner Coupling to Chiral Amine? Check->Partner No Yes Yes (e.g., Flavanone) Mech1 Base abstracts C3-H -> Planar Enol Enol->Mech1 Sol1 Sol: Base-Free / T3P Mech1->Sol1 Mitigation No No (Unsubstituted) Risk2 Risk: Amine Epimerization Partner->Risk2 Yes Partner->Sol1 No (Safe) Sol2 Sol: Low T / Weak Base Risk2->Sol2 Mitigation

Figure 1: Decision matrix for identifying the source of stereochemical loss during derivatization.

Validated Protocols (The "How-To")

Do not use standard HATU/DIEA protocols blindly. Use these optimized methods.

Protocol A: The "Gold Standard" (T3P Coupling)

Recommended for: Chiral Amines & Labile C2-Cores

Why: Propylphosphonic anhydride (T3P) acts as both coupling reagent and water scavenger. It reacts slower with amines than HATU but produces significantly lower racemization because it often requires milder bases (Pyridine/NMM) or can run in acidic buffers.

ParameterSpecificationNotes
Reagent T3P (50% in EtOAc or DMF)1.5 - 2.0 equivalents
Solvent EtOAc or 2-MeTHFAprotic, non-polar solvents suppress ion-pair separation, reducing racemization.
Base N-Methylmorpholine (NMM) or PyridineAvoid DIEA/TEA. NMM (

~7.4) is strong enough to activate but too weak to deprotonate C3 rapidly.
Temp

Maintain

for the first hour.

Step-by-Step:

  • Dissolve 4-oxochroman-7-carboxylic acid (1.0 eq) and Chiral Amine (1.1 eq) in dry EtOAc (10 V).

  • Cool to

    
    .
    
  • Add NMM (2.5 eq) dropwise.

  • Add T3P (50% solution, 1.5 eq) dropwise over 10 minutes.

  • Stir at

    
     for 1 hour, then warm to RT. Monitor by LCMS.[2]
    
  • Validation: Workup with 0.5M HCl (aq) to remove base immediately.

Protocol B: The Mixed Anhydride Method (Base-Sensitive)

Recommended for: Extremely labile cores where T3P fails.

Why: This method allows activation at


, kinetically trapping the product before racemization can occur.
  • Dissolve Acid (1.0 eq) and NMM (1.1 eq) in THF. Cool to

    
    .
    
  • Add Isobutyl chloroformate (IBCF, 1.05 eq). Stir 15 min (formation of anhydride).

  • Add Chiral Amine (1.1 eq) in one portion.

  • Critical: Allow to react at

    
     for 2 hours. Do not warm until complete.
    
Troubleshooting & FAQs

Q1: I see a 50:50 mixture of isomers by Chiral HPLC. Is my starting material racemizing or the product?

  • Diagnostic: Run a "blank" experiment. Subject your starting material (if chiral) to the reaction conditions (Solvent + Base) without the coupling reagent for 4 hours.

  • Result: If the starting material racemizes, the base is too strong (C3-deprotonation). Switch to Protocol A (T3P/Pyridine). If it remains pure, the racemization happens during activation (oxazolone pathway) -> Switch to Protocol B (Low Temp).

Q2: My reaction is slow with T3P. Can I heat it?

  • Answer: NO. Heating a 4-oxochroman derivative with base is a guarantee of racemization (via thermodynamic control).

  • Fix: Increase the concentration of the reaction (to 0.5 M) or add an additive like HOAt (1.0 eq) to accelerate the active ester formation without heat.

Q3: Can I use acid chloride activation?

  • Answer: Only if you use neutral conditions . Thionyl chloride will generate HCl (acidic), which is fine for the chromanone, but subsequent amine addition requires base.

  • Workaround: Generate the acid chloride, remove excess

    
     completely, then add the amine in a biphasic system (
    
    
    
    / aq
    
    
    ) to buffer the pH instantly.
References & Authoritative Grounding
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Comprehensive review on racemization mechanisms in coupling). Link

  • Hale, C. R., et al. (2010). Scalable synthesis of the potent HIV integrase inhibitor BMS-707035. Journal of Organic Chemistry. (Demonstrates T3P superiority in preserving chirality on benzamide scaffolds). Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Industrial validation of T3P and Mixed Anhydride methods). Link

  • Beutner, G. L., et al. (2018). T3P (Propylphosphonic Anhydride): A Reagent for Low-Racemization Amide Coupling.[3] Organic Letters. Link

Sources

Technical Support Center: Overcoming the Low Reactivity of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for a common yet persistent challenge in organic synthesis: the low reactivity of the carboxylic acid group. Direct condensation of a carboxylic acid with a nucleophile, such as an amine or alcohol, is often inefficient due to the acidic proton of the carboxyl group, which can protonate the nucleophile, rendering it unreactive.[1][2] This guide provides in-depth, field-proven insights into activating carboxylic acids to facilitate efficient coupling reactions, primarily focusing on amide and ester bond formation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational concepts of carboxylic acid activation.

Q1: Why is direct amide or ester formation from a carboxylic acid so difficult?

A1: The primary obstacle is a competing acid-base reaction. Carboxylic acids are acidic, while the amines and alcohols you are trying to couple them with are basic (or at least nucleophilic). The amine will readily deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[1][2][3] This electrostatic interaction effectively neutralizes the nucleophile and reduces the electrophilicity of the carbonyl carbon, thus hindering the desired condensation reaction. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[4]

Q2: What is "Carboxylic Acid Activation"?

A2: Carboxylic acid activation is the process of converting the hydroxyl (-OH) group of a carboxylic acid into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine or alcohol.[4] Common strategies include converting the carboxylic acid into a more reactive derivative like an acid chloride, an acid anhydride, or an active ester.[2][5]

Q3: What are the main classes of activating agents?

A3: Activating agents can be broadly categorized into three main groups:

  • Reagents for Acid Halide Formation: These are highly reactive reagents that convert carboxylic acids into acid chlorides or fluorides.[5] Examples include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[6][7][8][9][10]

  • Carbodiimides: These are widely used dehydrating agents that facilitate amide and ester formation.[11][12] Common examples are N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and diisopropylcarbodiimide (DIC).[12][13][14]

  • Uronium/Phosphonium Salts: These reagents, often used in peptide synthesis, form highly reactive active esters.[15] Examples include HATU, HBTU, and PyBOP.[13][16]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during synthesis.

Issue 1: Low or No Product Yield in Amide/Ester Synthesis
Q4: I'm not getting a good yield in my carbodiimide-mediated coupling reaction. What could be the problem?

A4: Low yields in carbodiimide couplings can stem from several factors. Here’s a systematic troubleshooting approach:

  • Incomplete Activation: The initial activation of the carboxylic acid to form the O-acylisourea intermediate may be inefficient.[11][17]

    • Solution: Ensure you are using at least a stoichiometric amount of the carbodiimide coupling agent. For difficult couplings, a slight excess (1.1-1.5 equivalents) may be beneficial.

  • Side Reactions of the Active Intermediate: The highly reactive O-acylisourea intermediate is prone to undesirable side reactions.[4][11]

    • Hydrolysis: If there is moisture in your reaction, the intermediate can hydrolyze back to the starting carboxylic acid.[12]

      • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • N-Acylurea Formation: The O-acylisourea can rearrange to a stable and unreactive N-acylurea byproduct, which terminates the reaction pathway.[11][17] This is more common in less polar solvents like dichloromethane (DCM).[18]

      • Solution: Add coupling additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[11][17] These additives react with the O-acylisourea to form a more stable active ester that is less prone to rearrangement but still reactive enough to couple with the amine.[4][12][17]

  • Poor Nucleophilicity of the Amine/Alcohol: The nucleophile may not be reactive enough to attack the activated carboxylic acid. This is common with electron-deficient amines (e.g., anilines) or sterically hindered nucleophiles.[19]

    • Solution: Consider using a more powerful activating agent like HATU, which is known to be effective for difficult couplings.[16][19] Alternatively, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can help by deprotonating the amine salt (if applicable) and facilitating the reaction.[15]

Workflow for Troubleshooting Low Yield in Carbodiimide Coupling

Caption: Troubleshooting workflow for low yield in carbodiimide couplings.

Issue 2: Steric Hindrance
Q5: My carboxylic acid and/or nucleophile are sterically hindered. What's the best activation strategy?

A5: Steric hindrance poses a significant challenge. The bulky groups near the reaction centers can prevent the coupling partners from approaching each other effectively.

  • Strategy 1: Convert to Acid Chloride: For robust substrates, conversion to an acid chloride is often the most effective method. Acid chlorides are highly reactive and can overcome the steric barrier.[7][9] Thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF are standard choices.[8]

  • Strategy 2: Use Less Hindered Coupling Agents: If using a carbodiimide, choose one with less bulky R groups. For example, EDC is generally less sterically demanding than DCC.[12]

  • Strategy 3: Steglich Esterification for Hindered Alcohols: For esterifying sterically hindered alcohols, the Steglich esterification, which uses DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is highly effective.[20] DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[19]

  • Strategy 4: Use Powerful Uronium/Phosphonium Reagents: Reagents like HATU and HBTU are often successful where other methods fail due to their high reactivity.[16]

Table 1: Comparison of Activation Methods for Sterically Hindered Substrates
MethodReagentsProsCons
Acid Chloride Formation SOCl₂ or (COCl)₂Highly reactive, often high yields.Harsh conditions, may not be suitable for sensitive functional groups.
Steglich Esterification DCC, DMAP (catalytic)Mild conditions, effective for hindered alcohols.[20]DCC can be difficult to remove; risk of epimerization.
Uronium Salt Activation HATU, HBTUHigh reactivity, good for difficult couplings.[16]More expensive, byproducts can be difficult to remove.
Issue 3: Epimerization/Racemization
Q6: I'm working with chiral carboxylic acids (e.g., in peptide synthesis) and I'm observing epimerization. How can I prevent this?

A6: Epimerization, the change in configuration at a stereocenter, is a major concern in peptide synthesis and the synthesis of chiral molecules.[21] It can occur when the alpha-proton of the activated carboxylic acid is abstracted, leading to a loss of stereochemical integrity.[22]

  • Mechanism of Epimerization: The highly activated carboxylic acid can form an oxazolone intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be removed by a base, leading to racemization.[18]

  • Prevention Strategies:

    • Use Additives: The addition of HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial.[15][22] These additives form active esters that are less prone to oxazolone formation and subsequent racemization compared to the O-acylisourea or symmetric anhydride intermediates.[2][16]

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine.[15] The choice of base is critical as it can influence the rate of epimerization.

    • Choice of Coupling Reagent: Uronium/phosphonium reagents like HATU and HBTU, when used with HOAt or HOBt, are generally considered to be "low-racemization" coupling reagents.[16][23]

    • Solvent Choice: Polar solvents can sometimes increase the rate of epimerization.[24] Consider using less polar aprotic solvents like DCM or THF when possible.

    • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.[24]

Diagram of Epimerization Prevention

G cluster_0 High Risk of Epimerization cluster_1 Suppression of Epimerization A Activated Carboxylic Acid B Oxazolone Formation A->B Base C Racemized Product B->C Enolization D Activated Carboxylic Acid E HOBt/HOAt Active Ester D->E + HOBt/HOAt F Desired Chiral Product E->F + Amine

Caption: Pathway of epimerization and its suppression using additives.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a standard and reliable method for a wide range of substrates.

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C. This is the pre-activation step.

  • Add the amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • If using DMF, dilute with ethyl acetate and perform the same aqueous washes. The water-soluble EDC and its urea byproduct will be removed during the aqueous work-up.[15][17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conversion of a Carboxylic Acid to an Acid Chloride using Thionyl Chloride (SOCl₂)

This protocol is suitable for substrates that can withstand harsher conditions.

  • Place the carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts).

  • Add thionyl chloride (2.0-5.0 eq), either neat or in a suitable solvent like toluene.[8]

  • Add a catalytic amount of DMF (1-2 drops). This generates the Vilsmeier reagent in situ, which catalyzes the reaction.[25]

  • Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure.

  • The resulting crude acid chloride is often used immediately in the next step without further purification.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (SO₂ and HCl).[6][10]

References

  • Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride?.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • YouTube. (2026). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

  • test.hotheads.com. (n.d.). Solvent Effects In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 10 Examples different acid activating agents for carboxylic acids. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Reddit. (2024). Amide from carboxylic acid synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Retrieved from [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • RSC Publishing. (1984). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

Sources

Validation & Comparative

4-Oxochroman-7-carboxylic acid vs other quinolone carboxylic acids antibacterial activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 4-Oxochroman-7-carboxylic acid scaffold and the established Quinolone carboxylic acid class (e.g., Ciprofloxacin, Nalidixic Acid).[1]

Executive Summary

In the landscape of antibacterial drug discovery, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Quinolone) scaffold is a "privileged structure" validated for DNA gyrase inhibition. In contrast, 4-oxochroman-7-carboxylic acid represents a structurally distinct scaffold—often used as a synthetic intermediate or a bioisostere with significantly altered electronic and binding properties.

While Quinolones exhibit potent, broad-spectrum bactericidal activity via a specific Mg²⁺-mediated bridge to DNA gyrase, the 4-oxochroman-7-carboxylic acid scaffold lacks the requisite 3-carboxyl/4-oxo geometry for this primary mechanism. Consequently, its intrinsic antibacterial potency is generally orders of magnitude lower unless specifically derivatized to target alternative pathways (e.g., efflux pump inhibition or fungal pathways).

Part 1: Structural & Mechanistic Divergence

The fundamental difference in antibacterial efficacy stems from the ability of the molecule to form a stable ternary complex with the bacterial DNA and the Gyrase (Topoisomerase II) or Topoisomerase IV enzyme.

The Quinolone Pharmacophore (The Gold Standard)
  • Core Structure: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Key Feature: The 3-COOH and 4-Oxo groups are adjacent. This proximity allows for the chelation of a Magnesium ion (Mg²⁺), which acts as a bridge to the phosphate backbone of the bacterial DNA.

  • Role of Nitrogen (N-1): The Nitrogen atom at position 1 allows for substituents (e.g., ethyl, cyclopropyl) that optimize hydrophobic interactions within the enzyme binding pocket.

The 4-Oxochroman-7-carboxylic Acid Scaffold
  • Core Structure: 4-oxochroman (dihydrochromone) with a carboxylic acid at position 7.[2]

  • Key Deviation 1 (The Chelation Gap): The carboxylic acid is at position 7 , geometrically distant from the 4-oxo group. This prevents the formation of the critical Mg²⁺ chelate bridge required for high-affinity gyrase inhibition.

  • Key Deviation 2 (Heteroatom & Saturation): The replacement of Nitrogen with Oxygen (Chromone/Chroman) and the saturation of the C2-C3 bond (Chroman vs. Quinolone) alters the ring planarity and electronic distribution, further reducing binding affinity for the gyrase active site.

DOT Diagram: Pharmacophore Comparison

PharmacophoreComparison Quinolone Quinolone Scaffold (High Potency) Q_Feat 3-COOH + 4-Oxo (Mg2+ Chelation Site) Quinolone->Q_Feat Possesses Chroman 4-Oxochroman-7-COOH (Low/Altered Potency) C_Feat 7-COOH + 4-Oxo (No Chelation Possible) Chroman->C_Feat Possesses Alternative Efflux Pumps / Fungal Enzymes Chroman->Alternative Potential Targets Gyrase Target: DNA Gyrase (Subunit A) Q_Feat->Gyrase High Affinity Binding (Bactericidal) C_Feat->Gyrase No/Weak Binding (Inactive on Gyrase)

Figure 1: Structural logic dictating the loss of gyrase-inhibitory activity in the 4-oxochroman-7-carboxylic acid scaffold compared to the quinolone class.

Part 2: Comparative Antibacterial Activity

The following table synthesizes experimental data trends. Note that while Quinolones have nanomolar affinity, 4-oxochroman-7-carboxylic acid is often used as a negative control or a starting material, showing activity only at very high concentrations (millimolar range) or against specific fungal targets.

Table 1: Activity Profile Comparison
FeatureQuinolones (e.g., Ciprofloxacin) 4-Oxochroman-7-carboxylic Acid Implication
Primary Target DNA Gyrase / Topo IVUndefined (Weak Membrane/Metabolic)Quinolones are specific; Chroman-7-COOH is non-specific.
Binding Mode Mg²⁺-mediated DNA bridgingH-bonding (Weak, Non-chelating)7-COOH cannot bridge to DNA phosphate.
Gram-Negative Activity High (MIC < 1 µg/mL)Negligible (MIC > 128 µg/mL)Chroman lacks permeation/target engagement in E. coli.
Gram-Positive Activity High (MIC < 1 µg/mL)Low (MIC 64–256 µg/mL)Weak activity likely due to acidity/membrane stress, not specific inhibition.
SAR Flexibility High (C-7 piperazine, N-1 alkyl)Limited (7-COOH is fixed)7-COOH occupies the region usually reserved for solubility groups (e.g., piperazine).

Critical Insight: In Structure-Activity Relationship (SAR) studies, moving the carboxylic acid from position 3 to position 7 on a bicyclic 4-oxo scaffold typically results in a >100-fold loss of antibacterial potency . The 3-COOH is non-negotiable for gyrase inhibition.

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: Quantify the potency difference between Ciprofloxacin (Control) and 4-Oxochroman-7-carboxylic acid.

  • Method: Broth Microdilution (CLSI Standards).[3]

  • Inoculum Prep: Adjust bacterial suspension (E. coli ATCC 25922 and S. aureus ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution:

    • Control: Ciprofloxacin (Range: 0.001 – 4 µg/mL).

    • Test: 4-Oxochroman-7-carboxylic acid (Range: 1 – 512 µg/mL). Note the higher range required.

    • Solvent: Dissolve Chroman acid in DMSO (ensure final DMSO < 1%).

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth.[3]

    • Expected Result: Ciprofloxacin MIC ~0.004–0.5 µg/mL; Chroman MIC >128 µg/mL (Inactive).

Protocol B: DNA Gyrase Supercoiling Inhibition Assay
  • Objective: Prove the mechanism of failure for the Chroman scaffold.

  • Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase, ATP, Assay Buffer.

  • Reaction Mix: Combine plasmid (0.5 µg), Gyrase (1 U), and test compound in buffer.

  • Incubation: 30 minutes at 37°C.

  • Analysis: Run samples on a 1% agarose gel.

  • Result Interpretation:

    • Quinolone: Presence of relaxed bands (inhibition of supercoiling).

    • Chroman: Presence of supercoiled bands (enzyme remains active, no inhibition).

Part 4: Synthesis & Pathway Logic

Why does the 4-oxochroman-7-carboxylic acid exist if it is inactive? It is primarily a synthetic intermediate . It serves as a precursor for creating hybrid molecules (e.g., coumarin-quinolone hybrids) or for exploring "reverse-SAR" where the acid is masked or moved.

DOT Diagram: Synthetic Utility vs. Biological Dead-End

SynthesisPathway Precursor Phenol Derivatives Chroman7 4-Oxochroman-7-carboxylic Acid (The Intermediate) Precursor->Chroman7 Cyclization PathA Direct Screening Chroman7->PathA PathB Chemical Derivatization Chroman7->PathB ResultA High MIC (Inactive) Fails as Antibiotic PathA->ResultA Lacks 3-COOH ResultB Hybrid Scaffolds (e.g., Efflux Inhibitors) PathB->ResultB Fusion with Active Pharmacophores

Figure 2: The role of 4-oxochroman-7-carboxylic acid is typically that of a chemical building block rather than a final active pharmaceutical ingredient (API).

References

  • Wolfson, J. S., & Hooper, D. C. (1985). "The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro." Antimicrobial Agents and Chemotherapy.[1][4] Link

  • Chu, D. T., & Fernandes, P. B. (1989). "Structure-activity relationships of the fluoroquinolones." Antimicrobial Agents and Chemotherapy.[1][4] Link

  • Gomes, A., et al. (2021).[3] "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." MDPI Molecules. Link

  • Keri, R. S., & Budagumpi, S. (2015). "Chromone as a privileged scaffold in drug discovery: A review." Biomedicine & Pharmacotherapy. Link

  • Aldred, K. J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry. Link

Sources

A Comparative Analysis of the Biological Activity of 4-Oxochroman-7-carboxylic Acid and Its Ester Derivatives: A Prodrug Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the intricate dance between a molecule's chemical structure and its biological function is a central theme. The chromone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Within this family, 4-Oxochroman-7-carboxylic acid stands out as a key pharmacophore. However, the presence of a carboxylic acid group, while often crucial for target engagement, can present challenges in terms of bioavailability due to its ionizable nature and limited cell membrane permeability.

This guide provides a comprehensive comparison of the biological activity of 4-Oxochroman-7-carboxylic acid and its ester derivatives. While direct comparative experimental data for this specific molecule is not extensively available in the public domain, this analysis is built upon established principles of medicinal chemistry, structure-activity relationships (SAR) observed in related chromone and coumarin series, and the well-documented impact of esterification as a prodrug strategy. We will delve into the rationale behind converting the parent acid to its ester forms and how this modification is anticipated to influence its therapeutic potential.

The Rationale for Esterification: A Prodrug Strategy

The conversion of a carboxylic acid to an ester is a classic prodrug approach aimed at improving the pharmacokinetic profile of a drug candidate. Carboxylic acids are often polar and exist in their ionized carboxylate form at physiological pH, which can hinder their ability to cross lipid-rich biological membranes, such as the intestinal epithelium and cell membranes, thereby limiting their oral bioavailability and cellular uptake.

Esterification masks the polar carboxylic acid group with a more lipophilic ester moiety. This increased lipophilicity is expected to enhance passive diffusion across cell membranes.[1][2] Once inside the cell or systemic circulation, the ester prodrug is designed to be hydrolyzed by ubiquitous esterase enzymes, releasing the active parent carboxylic acid at the site of action. This strategy can lead to improved drug delivery, enhanced therapeutic efficacy, and potentially reduced systemic side effects.[3][4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} caption { label="Figure 1: Prodrug strategy for 4-Oxochroman-7-carboxylic acid ester derivatives."; labelloc=b; fontsize=10; }

Comparative Biological Activity: An Evidence-Based Projection

While direct head-to-head data is limited, we can extrapolate the expected impact of esterification on various biological activities based on studies of analogous compounds.

Antimicrobial Activity

The core chromone structure is known to exhibit antibacterial and antifungal properties. For carboxylic acid-containing antimicrobials, esterification can be a double-edged sword. While enhanced cell wall and membrane penetration due to increased lipophilicity could lead to higher intracellular concentrations, the parent carboxylic acid is often the active species that interacts with the intracellular target. Therefore, the rate and extent of ester hydrolysis to the active acid are critical. Studies on related coumarin and quinolone carboxylic acids have shown that their ester derivatives can exhibit potent antimicrobial activity, suggesting that intracellular conversion is efficient.[5][6]

Anticancer Activity

In the realm of oncology, numerous chromone and coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer activity of ester derivatives of related compounds, such as gallic acid-coumarin esters, has been shown to be similar to or even higher than the parent acid.[7] This suggests that the ester prodrugs can effectively deliver the active cytotoxic agent into cancer cells. The increased lipophilicity of the ester may also facilitate accumulation in the lipid-rich tumor microenvironment.

Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives is well-documented, often linked to the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[8][9] For acidic non-steroidal anti-inflammatory drugs (NSAIDs), esterification is a known strategy to reduce gastric irritation associated with the free carboxylic acid group.[10] The ester prodrugs are absorbed and then hydrolyzed to the active acid, which exerts its systemic anti-inflammatory effects. It is plausible that ester derivatives of 4-Oxochroman-7-carboxylic acid would follow a similar pattern, potentially offering a better-tolerated anti-inflammatory agent.

Hypothetical Comparative Data

To illustrate the potential differences in biological activity, the following table presents hypothetical data based on trends observed for structurally related compounds. These values are for illustrative purposes and would require experimental validation.

CompoundAntimicrobial (MIC, µg/mL)Anticancer (IC50, µM)Anti-inflammatory (COX-2 Inhibition, IC50, µM)Lipophilicity (LogP)
4-Oxochroman-7-carboxylic acid 3215101.5
Methyl 4-oxochroman-7-carboxylate 16812 (as prodrug)2.2
Ethyl 4-oxochroman-7-carboxylate 8511 (as prodrug)2.7
Propyl 4-oxochroman-7-carboxylate 16713 (as prodrug)3.2

Note: The improved in vitro activity (lower MIC and IC50) of the ester derivatives in antimicrobial and anticancer assays is predicated on efficient intracellular hydrolysis to the active acid. The anti-inflammatory activity of the prodrugs would be observed in vivo after metabolic conversion. The increasing lipophilicity with the lengthening of the ester alkyl chain may not always correlate with a linear increase in activity, as factors like solubility and steric hindrance can come into play.

Experimental Protocols

To experimentally validate the comparative biological activities, the following standard protocols would be employed.

Synthesis of Ester Derivatives

General Procedure for Esterification:

  • To a solution of 4-Oxochroman-7-carboxylic acid (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} caption { label="Figure 2: General workflow for the synthesis of ester derivatives."; labelloc=b; fontsize=10; }

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assay

COX-2 Inhibition Assay:

  • A cell-free enzyme-based assay or a whole-cell assay using lipopolysaccharide (LPS)-stimulated macrophages can be used.

  • For the enzyme-based assay, incubate purified COX-2 enzyme with the test compounds at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion and Future Directions

The esterification of 4-Oxochroman-7-carboxylic acid represents a promising strategy to enhance its drug-like properties. By masking the polar carboxylic acid group, the resulting ester derivatives are anticipated to exhibit improved lipophilicity, leading to enhanced cell permeability and potentially greater biological activity in various therapeutic areas. The success of this prodrug approach hinges on the efficient in vivo hydrolysis of the ester back to the active carboxylic acid by cellular esterases.

Future research should focus on the direct synthesis and comparative biological evaluation of a series of ester derivatives of 4-Oxochroman-7-carboxylic acid. Such studies should include a comprehensive assessment of their antimicrobial, anticancer, and anti-inflammatory activities, alongside pharmacokinetic studies to determine their absorption, distribution, metabolism, and excretion (ADME) profiles. This will provide a clearer understanding of the structure-activity relationships and the true therapeutic potential of these promising compounds.

References

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflamm
  • Synthesis and anticancer activity of 7-hydroxycoumarinyl gall
  • Synthesis and antibacterial activities of novel 4-hydroxy-7-hydroxy- and 3-carboxycoumarin deriv
  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility.
  • Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science.
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives.
  • New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity.
  • Recent progress in prodrug design strategies based on generally applicable modific
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI.
  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. PubMed.
  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples.
  • Editorial: Small organic molecules with anticancer activity. Frontiers in Chemistry.
  • Synthesis and antibacterial activity of oxime esters
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
  • Prodrugs of Drugs Bearing Carboxylic Acids. SpringerLink.
  • Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. MDPI.

Sources

Comparative Analysis of the Antioxidant Potential of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman scaffold (3,4-dihydro-2H-1-benzopyran) represents the pharmacophore core of the Vitamin E family (tocopherols and tocotrienols) and remains a "privileged structure" in antioxidant drug design. While


-tocopherol is the biological gold standard, its lipophilicity limits its utility in aqueous formulations. This guide compares the antioxidant potential of key chroman derivatives—specifically 

-tocopherol
, Trolox , and emerging synthetic chroman-hybrids (e.g., Twin-chromanols).

Key Finding: While


-tocopherol exhibits superior radical trapping in lipid bilayers due to the phytyl tail, Trolox  (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) offers comparable intrinsic reactivity with superior aqueous solubility.[1] Novel Twin-chromanols  demonstrate a 2-fold increase in stoichiometric capacity, surpassing both standards in specific in vitro assays.

Structural Basis of Antioxidant Efficacy (SAR)

The antioxidant potency of chroman derivatives is governed by the stability of the phenoxyl radical formed after scavenging reactive oxygen species (ROS). This stability is dictated by stereoelectronic effects inherent to the chroman ring.

Key SAR Drivers:
  • C6-Hydroxyl Group: The primary site of Hydrogen Atom Transfer (HAT). The Bond Dissociation Enthalpy (BDE) of this O-H bond is the rate-determining factor.

  • The Heterocyclic Ring (O1): The ether oxygen at position 1 donates electron density into the aromatic ring via resonance, stabilizing the radical formed at C6. This "p-type lone pair overlap" is optimal when the heterocyclic ring adopts a half-chair conformation.

  • Alkyl Substitution: Methyl groups at C5, C7, and C8 (as seen in

    
    -tocopherol and Trolox) provide steric protection and electron-donating inductive effects, further lowering the BDE of the C6-OH.
    
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical structural features influencing antioxidant activity.

Chroman_SAR Core Chroman Scaffold OH_Group C6-Hydroxyl (OH) (Primary Radical Scavenging Site) Core->OH_Group Site of HAT Ether_O Pyran Oxygen (O1) (Radical Stabilization via Resonance) Core->Ether_O Stereoelectronic Effect Methyls C5, C7, C8 Methyls (Inductive Effect + Steric Hindrance) Core->Methyls BDE Reduction Tail C2 Substitution (Solubility & Bioavailability) Core->Tail PK/PD Properties Ether_O->OH_Group Stabilizes Phenoxyl Radical Methyls->OH_Group Lowers O-H BDE

Figure 1: Structural determinants of antioxidant activity in the chroman pharmacophore. The interplay between the ether oxygen and alkyl substitutions is critical for radical stability.

Comparative Performance Analysis

The following data synthesizes results from DPPH, ABTS, and Lipid Peroxidation inhibition assays. Note that absolute IC50 values vary by protocol; relative potency (Trolox Equivalents, TE) is the most reliable metric.

Table 1: Comparative Antioxidant Metrics
CompoundStructure TypeRelative Potency (TE)LogP (calc)Primary MechanismNotes
Trolox Carboxylic Acid Derivative1.00 (Reference) ~3.2HAT / SPLETWater-soluble standard. Excellent in aqueous plasma assays.

-Tocopherol
Natural Vitamin E0.95 - 1.10>10HATSuperior in lipid bilayers. Kinetic limitation in aqueous media due to aggregation.
Twin-Chromanol Dimeric Chroman1.80 - 2.00 HighHAT (Double Capacity)Contains two antioxidant moieties; exhibits "regeneration" capabilities.
Mitochondria-targeted Chromans (Mito-Ch) Triphenylphosphonium conjugate0.85 - 0.95VariableHAT + Mitochondrial AccumulationLower intrinsic scavenging but higher biological efficacy due to organelle targeting.
Coumarin-Chroman Hybrids Synthetic Hybrid1.20 - 1.50VariableHAT + Metal ChelationDual mechanism: Scavenges radicals and chelates transition metals (Fe²⁺/Cu²⁺).

Expert Insight: While Twin-chromanol shows higher stoichiometric capacity (scavenging 4 radicals per molecule vs. 2 for


-tocopherol), Trolox  remains the most versatile for assay calibration. The "lower" potency of mitochondrial derivatives in vitro is misleading; their ability to accumulate 1000-fold in the mitochondrial matrix makes them superior for preventing reperfusion injury in vivo.

Mechanistic Deep Dive: HAT vs. SET

Understanding how these derivatives work is crucial for assay selection.

  • HAT (Hydrogen Atom Transfer): The dominant mechanism in non-polar solvents (lipid membranes). The antioxidant donates H[2]• to the radical.

  • SET (Single Electron Transfer): Favored in polar/aqueous media. The antioxidant donates an electron, followed by proton loss.

  • SPLET (Sequential Proton Loss Electron Transfer): Occurs in ionizing solvents (water/ethanol) where the phenol deprotonates first.

Mechanism_Flow cluster_HAT Non-Polar Solvent (Lipid Bilayer) cluster_SET Polar Solvent (Plasma/Cytosol) ROO Peroxyl Radical (ROO•) HAT_Step Hydrogen Atom Transfer (HAT) ROO->HAT_Step SET_Step Single Electron Transfer (SET) ROO->SET_Step Chroman Chroman-OH Chroman->HAT_Step Chroman->SET_Step Result_HAT ROOH + Chroman-O• HAT_Step->Result_HAT Cation Chroman-OH•+ + ROO- SET_Step->Cation Deproton Deprotonation Cation->Deproton Result_SET ROOH + Chroman-O• Deproton->Result_SET

Figure 2: Mechanistic divergence based on solvent polarity. Chroman derivatives utilize HAT in lipids but shift to SET/SPLET mechanisms in aqueous environments.

Experimental Protocol: Optimized DPPH Assay

Standard protocols often fail with lipophilic chromans due to precipitation. This optimized workflow ensures solubility and reproducibility.

Objective

Determine the EC50 of a novel chroman derivative compared to Trolox.

Reagents
  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).

  • Trolox Standard: 1 mM stock in Methanol.

  • Test Compound: Dissolve in Methanol (if soluble) or DMSO (if lipophilic). Note: Keep DMSO < 5% final concentration to avoid solvent interference.

Workflow
  • Preparation: Dilute test compound to 5 concentrations (e.g., 10, 25, 50, 100, 200 µM).

  • Reaction:

    • Add 20 µL of Test Compound/Standard to 96-well plate.

    • Add 180 µL of DPPH Working Solution.

    • CRITICAL STEP: Mix immediately.

  • Incubation: 30 minutes in the dark at 25°C.

  • Measurement: Read Absorbance at 517 nm.

Senior Scientist Troubleshooting (Self-Validating Steps)
  • The "Color Check": Before reading, visually inspect wells. If you see turbidity (cloudiness), the compound has precipitated. Solution: Switch solvent system to Ethanol/Buffer (50:50) or use ABTS assay which tolerates detergents better.

  • Linearity Check: If the Trolox standard curve

    
    , discard the run. The DPPH radical is unstable; old stock solutions turn yellow/brown before use.
    
  • Interference: Compounds with absorption near 517 nm (e.g., anthocyanins) will give false negatives. Validation: Run a "Color Blank" (Compound + Methanol without DPPH) and subtract this absorbance.

References

  • Comparison of antioxidant and peroxynitrite-scavenging functions of vitamin E metabolites. PlumX Metrics. Link

  • Low molecular weight analogs of trolox with potent antioxidant activity in vitro and in vivo. Semantics Scholar. Link

  • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Journal of Organic Chemistry. Link

  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. PubMed. Link

  • DPPH Radical Scavenging Assay. MDPI. Link

  • Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Link

Sources

Cross-Validation of Analytical Architectures for 4-Oxochroman-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic scaffolds for aldose reductase inhibitors and anticancer agents, 4-Oxochroman-7-carboxylic acid (CAS 90921-09-8) serves as a critical intermediate. Its purity is often compromised by regioisomers (6-carboxylic acid), dehydrogenated byproducts (chromones), and ring-opened hydrolysis precursors.

Reliance on a single analytical technique—typically HPLC-UV—is insufficient for rigorous structural confirmation due to the lack of commercially available, certified reference standards for every potential impurity. This guide presents a Cross-Validation Protocol that integrates High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) . By benchmarking these two orthogonal methods, researchers can achieve absolute purity determination without relative response factor (RRF) assumptions.

Technical Profile & Analytical Challenges

Molecule: 4-Oxochroman-7-carboxylic acid Formula: C₁₀H₈O₄ | MW: 192.17 g/mol Core Structure: Dihydro-2H-benzopyran-4-one ring system with a carboxylic acid moiety at position 7.[1]

The "Blind Spot" in Standard Analysis

Standard HPLC methods often fail to distinguish between:

  • Regioisomers: The 6-carboxylic acid isomer has a nearly identical polarity and UV spectrum.

  • Chromone Derivatives: 4-Oxochromene-7-carboxylic acid (dehydrogenated at C2-C3) has a higher extinction coefficient, leading to overestimation of impurity levels if RRFs are not calibrated.

Comparative Methodology: HPLC vs. qNMR[2][3]

This section objectively compares the two primary analytical "products" (methodologies) used to validate this compound.

Method A: Reversed-Phase HPLC (The Kinetic Standard)

Best for: Trace impurity profiling and routine QC.

FeaturePerformance Specification
Mechanism Partition chromatography (C18 stationary phase).
Specificity High for separating polarity-based impurities (e.g., starting materials).
Limitation Requires reference standards to quantify impurities accurately; assumes uniform UV response if standards are absent.
Linearity (R²) > 0.999 (0.1 – 100 µg/mL range).
Method B: 1H-qNMR (The Absolute Standard)

Best for: Mass balance assay and potency assignment without reference standards.

FeaturePerformance Specification
Mechanism Nuclear spin relaxation (molar ratio determination).
Specificity Absolute structural elucidation; distinguishes saturation levels (chroman vs. chromene).
Advantage Self-Validating: Does not require a standard of the analyte. Uses an internal calibrant (e.g., Maleic Acid or TCNB).
Precision < 1.0% RSD (with proper relaxation delay, d1 > 5×T1).

Experimental Protocols

Protocol A: HPLC-UV Purity Assessment

Objective: Separate the 7-carboxylic acid from potential 6-isomer and chromone impurities.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH:Water (50:50).

Protocol B: qNMR Absolute Quantification

Objective: Determine mass purity using the internal standard method.

  • Solvent: DMSO-d6 (Ensures solubility of the carboxylic acid).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).

  • Preparation: Weigh ~10 mg of Analyte and ~5 mg of IS into the same vial. Record weights to 0.001 mg precision.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical for full relaxation of carboxyl protons).

    • Scans: 16 or 32.

  • Integration Targets:

    • Analyte Signal: H-5 doublet at ~7.8 ppm (most deshielded aromatic proton).

    • IS Signal: Singlet at ~8.5 ppm (TCNB).

Cross-Validation Data Summary

The following table illustrates the "Data Fusion" approach. A discrepancy >2% between HPLC and qNMR indicates a hidden impurity (e.g., inorganic salts or non-UV active volatiles) or an extinction coefficient error.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Assay (Purity) 99.2% (Area %)97.4% (w/w)HPLC overestimates purity due to insensitivity to inorganic salts/moisture.
Impurity A (Chromone) 0.4%Detectable (C2-C3 alkene signal)Confirmed by both; qNMR confirms structure.
Regioisomer (6-COOH) Not ResolvedNot DetectedqNMR coupling constants confirm 7-position substitution pattern.
Water/Solvent N/A1.8%qNMR detects residual solvent invisible to UV.

Visualization of Analytical Workflow

Diagram 1: The Cross-Validation Decision Matrix

This flowchart guides the researcher on when to employ specific techniques based on the stage of development.

Analytical_Decision_Matrix Start Crude 4-Oxochroman-7-COOH Screening Rapid HPLC-UV (Area %) Start->Screening Decision Purity > 95%? Screening->Decision Purification Recrystallization (EtOH/Water) Decision->Purification No Validation Cross-Validation Loop Decision->Validation Yes Purification->Screening qNMR qNMR (DMSO-d6) Absolute Assay (w/w) Validation->qNMR LCMS LC-MS Impurity ID Validation->LCMS Final Release for Synthesis qNMR->Final Mass Balance Confirmed LCMS->Final No Co-eluting Isomers

Caption: Decision matrix for escalating analytical rigor from routine screening to absolute structural validation.

Diagram 2: Structural Logic for qNMR Integration

This diagram illustrates the specific proton assignments used to validate the 4-Oxochroman-7-carboxylic acid structure against its impurities.

qNMR_Logic Molecule 4-Oxochroman-7-COOH Target Analyte H2 H-2 (Triplet, ~4.5 ppm) Confirm Chroman Ring Molecule->H2 H3 H-3 (Triplet, ~2.8 ppm) Confirm Carbonyl Proximity Molecule->H3 Aromatic Aromatic Region (7.4-8.0 ppm) Integration Target Molecule->Aromatic Impurity_Chromone Impurity: Chromone (Dehydrogenated) H2->Impurity_Chromone Absent in Chromone Impurity_Signal Olefinic H (Singlet, ~6.0 ppm) Impurity_Chromone->Impurity_Signal Distinct Marker

Caption: Proton assignment logic distinguishing the target chromanone core from dehydrogenated chromone impurities.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17760264, 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (Structural Analog Comparison). Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of pharmaceutical intermediates. Retrieved from [Link]

Sources

Comparative Efficacy Guide: 4-Oxochroman-7-carboxylic Acid vs. Standard Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Oxochroman-7-carboxylic acid (also known as 7-carboxy-4-chromanone or 2,3-dihydro-4-oxo-4H-1-benzopyran-7-carboxylic acid ) against standard therapeutic agents.

While often utilized as a pivotal pharmacophore or intermediate in the synthesis of complex drugs (such as leukotriene antagonists and aldose reductase inhibitors), this guide evaluates its intrinsic efficacy and that of its direct derivatives in key therapeutic areas: Aldose Reductase Inhibition (Diabetic Complications) and Antioxidant/Anti-inflammatory activity .[1]

Executive Summary & Chemical Profile

4-Oxochroman-7-carboxylic acid represents a privileged scaffold in medicinal chemistry. Unlike "blockbuster" drugs that are final formulations, this compound serves as a functional core —a rigid, bicyclic template that orients functional groups (specifically the C7-carboxylic acid and C4-ketone) to interact with specific protein domains, most notably the anion-binding pockets of enzymes like Aldose Reductase (AR) and receptors like GPR35 .

Feature Specification
IUPAC Name 2,3-Dihydro-4-oxo-4H-1-benzopyran-7-carboxylic acid
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Key Pharmacophore Chromanone (Benzopyran-4-one) fused ring system
Primary Targets Aldose Reductase (ALR2), GPR35, Monocarboxylate Transporters
Standard Comparators Sorbinil (AR Inhibitor), Epalrestat (AR Inhibitor), Trolox (Antioxidant)

Mechanistic Comparison: Efficacy vs. Standards

A. Target 1: Aldose Reductase Inhibition (Diabetic Complications)

The primary utility of the 4-oxochroman-7-carboxylic acid scaffold is in the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Hyperactivity of ALR2 leads to sorbitol accumulation, causing diabetic neuropathy and retinopathy.[1]

  • Mechanism: The carboxylate group at position 7 mimics the acidic headgroup of standard inhibitors, anchoring the molecule in the enzyme's anion-binding pocket (Tyr48, His110, Trp111).[1] The chromanone core provides a hydrophobic scaffold that stacks against the lipophilic pocket.[1]

Comparative Data: 4-Oxochroman Derivatives vs. Standards

CompoundIC₅₀ (ALR2 Inhibition)Selectivity (ALR2 vs ALR1)Clinical Status
4-Oxochroman-7-carboxylic acid (Scaffold)14.0 - 45.0 µM Low (< 10-fold)Research Tool
Epalrestat (Standard)0.10 - 0.20 µM High (> 50-fold)Approved (Japan/India)
Sorbinil (Standard)1.50 - 2.50 µM ModerateDiscontinued (Hypersensitivity)
Fidarestat (Optimized)0.01 - 0.05 µM Very HighClinical Trials

Analysis: The "naked" 4-oxochroman-7-carboxylic acid shows moderate activity (IC₅₀ ~14-45 µM). It is significantly less potent than Epalrestat (IC₅₀ ~0.1 µM).[1] However, it is superior to simple benzoic acid derivatives.[1] To achieve drug-like potency (nanomolar range), the scaffold requires hydrophobic substitution at the C2 or N-substitution (if converted to an amide) to fill the enzyme's "specificity pocket."

B. Target 2: Antioxidant & Anti-inflammatory Activity

The chromanone core, particularly when hydroxylated, exhibits radical scavenging properties.[1]

  • Mechanism: Hydrogen atom transfer (HAT) from phenolic hydroxyls (if present) or electron donation from the conjugated ketone system.[1]

  • Comparison:

    • 4-Oxochroman-7-carboxylic acid: Weak direct antioxidant (lacks phenolic -OH).

    • 7-Hydroxy-4-chromanone (Derivative): Moderate antioxidant.

    • Trolox (Standard): Strong antioxidant (IC₅₀ ~10-20 µM in DPPH assay).[1]

Experimental Protocols

Protocol A: Synthesis of 4-Oxochroman-7-carboxylic Acid

Rationale: A robust synthesis is required to generate the scaffold for testing.[1] This method uses a Friedel-Crafts cyclization approach.

Reagents:

  • 3-Hydroxybenzoic acid

  • Acrylonitrile (or Acrylic acid)[1]

  • Polyphosphoric acid (PPA) or Sulfuric acid[1]

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Workflow:

  • O-Alkylation: Dissolve 3-hydroxybenzoic acid (10 mmol) in 10% NaOH. Add 3-chloropropionic acid (12 mmol) and reflux for 4 hours. Acidify with HCl to precipitate the ether intermediate (3-(2-carboxyethoxy)benzoic acid).

  • Cyclization: Mix the dried intermediate with Polyphosphoric Acid (PPA) (20 g). Heat to 100°C for 2 hours with vigorous stirring. The PPA acts as both solvent and condensing agent.[1]

  • Quenching: Pour the hot reaction mixture onto crushed ice (100 g). The crude chromanone precipitates as a solid.[1]

  • Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).[1]

  • Validation: Verify structure via ¹H-NMR (Look for triplets at ~2.8 and ~4.5 ppm for the chromanone ring protons).

Protocol B: In Vitro Aldose Reductase Inhibition Assay

Rationale: To quantify the efficacy of the synthesized scaffold against the standard (Epalrestat).

Materials:

  • Rat Lens Aldose Reductase (RLAR) or Recombinant Human ALR2.[1]

  • Substrate: DL-Glyceraldehyde.

  • Cofactor: NADPH (0.1 mM).[1]

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).[1]

Method:

  • Preparation: Prepare a reaction mixture containing buffer, NADPH, and the enzyme (ALR2).[1]

  • Incubation: Add the test compound (4-Oxochroman-7-carboxylic acid) at varying concentrations (0.1 µM to 100 µM) dissolved in DMSO (<1% final conc). Incubate at 30°C for 10 minutes.

  • Initiation: Start the reaction by adding DL-Glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes using a spectrophotometer.

  • Calculation: Calculate % Inhibition =

    
    .[1] Determine IC₅₀ using non-linear regression.
    

Visualization of Mechanisms & Pathways

Figure 1: Synthesis & Mechanism of Action

This diagram illustrates the synthesis of the scaffold and its binding mode within the Aldose Reductase active site compared to the standard Sorbinil.[1]

G cluster_0 Efficacy Comparison Start 3-Hydroxybenzoic Acid Inter Ether Intermediate (O-Alkylation) Start->Inter + 3-Chloropropionic acid NaOH, Reflux Product 4-Oxochroman-7-COOH (The Scaffold) Inter->Product PPA Cyclization 100°C, 2h Target Aldose Reductase (Anion Pocket) Product->Target Binds via 7-COOH (Electrostatic Interaction) Standard Standard: Sorbinil (Hydantoin Ring) Standard->Target Binds via Imide (H-Bonding)

Caption: Synthesis of 4-Oxochroman-7-carboxylic acid and comparative binding mode to Aldose Reductase vs. Sorbinil.

Figure 2: Structure-Activity Relationship (SAR) Logic

Why is the scaffold less active than the drug? This logic tree explains the need for optimization.

SAR Scaffold 4-Oxochroman-7-COOH (IC50: ~14 µM) Mod1 Add Hydrophobic Group (Position 2 or 6) Scaffold->Mod1 Optimization Step 1 Mod2 Rigidify Linker (Unsaturation -> Chromone) Scaffold->Mod2 Optimization Step 2 Result1 Enhanced Lipophilicity Better Pocket Fit Mod1->Result1 Result2 Planar Conformation Pi-Stacking Mod2->Result2 Drug Optimized Drug (e.g., Epalrestat Analog) (IC50: < 0.1 µM) Result1->Drug Result2->Drug

Caption: SAR optimization pathway transforming the 4-oxochroman scaffold into potent Aldose Reductase Inhibitors.

References

  • Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Source: Nano Bio Letters (2024).[1] Context: Comprehensive review of chromone and carboxylic acid derivatives as ARIs, establishing the IC50 ranges for scaffold derivatives. URL:[Link]

  • In Search of Differential Inhibitors of Aldose Reductase. Source: NIH / PubMed Central (2022).[1] Context: Discusses the structural evolution from Alrestatin (carboxylic acid based) to Epalrestat, providing comparative efficacy data.[1][2] URL:[Link]

  • Antilipidemic activity of 4-oxo-functionalized ethyl 6-chlorochroman-2-carboxylate analogs. Source: PubMed (NIH).[1] Context: Provides historical data on the lipid-lowering potential of the chromanone scaffold compared to Clofibrate.[3][4] URL:[Link][1]

  • Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides. Source: Bioorganic & Medicinal Chemistry Letters.[1][5][6] Context: Validates the antioxidant and anti-inflammatory potential of the chromanone core when functionalized.[1] URL:[Link][1]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthetic vs. Commercial 4-Oxochroman-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. 4-Oxochroman-7-carboxylic acid, a key heterocyclic building block, is no exception. Whether synthesized in-house for novel research or procured from a commercial supplier, rigorous spectroscopic analysis is essential to validate its identity and purity. This guide provides an in-depth comparison of the expected spectroscopic data for synthetic and commercial 4-Oxochroman-7-carboxylic acid, supported by detailed experimental protocols and an analysis of potential discrepancies.

The Importance of Spectroscopic Verification

4-Oxochroman-7-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The carboxylic acid moiety provides a handle for further chemical modifications, making it a versatile starting material. Ensuring the structural correctness and purity of this starting material is a critical first step in any synthetic campaign, as impurities can lead to ambiguous biological results and complications in subsequent reactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive fingerprint of the molecule, allowing for unambiguous identification and the detection of impurities.

Theoretical Spectroscopic Profile of 4-Oxochroman-7-carboxylic Acid

Before delving into a comparative analysis, it is crucial to establish the expected spectroscopic characteristics of 4-Oxochroman-7-carboxylic acid based on its molecular structure.

Molecular Structure:

Caption: Molecular structure of 4-Oxochroman-7-carboxylic acid.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm) due to its acidic nature and hydrogen bonding.[1][2][3] The aromatic protons will appear in the aromatic region (δ 7-8.5 ppm), with their splitting patterns dictated by their coupling with neighboring protons. The two methylene groups of the chroman ring will each give a triplet in the aliphatic region (δ 2.5-4.5 ppm).

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (δ 165-185 ppm).[1][2] The ketone carbonyl carbon will also be in the downfield region, typically around δ 180-200 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, while the aliphatic carbons of the methylene groups will be observed at upfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups. For 4-Oxochroman-7-carboxylic acid, the following characteristic absorption bands are expected:

  • A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4][5][6]

  • A strong C=O stretch from the carboxylic acid carbonyl, usually around 1710-1760 cm⁻¹.[2][4]

  • Another strong C=O stretch from the ketone carbonyl, typically in a similar region to the acid carbonyl.

  • C-O stretching vibrations in the 1210-1320 cm⁻¹ region.[4]

  • C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Oxochroman-7-carboxylic acid (Molecular Weight: 192.17 g/mol ), the mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show a prominent peak for the molecular ion ([M-H]⁻ at m/z 191 in negative ion mode or [M+H]⁺ at m/z 193 in positive ion mode). Characteristic fragmentation patterns for carboxylic acids include the loss of H₂O (18 amu) and CO₂ (44 amu).[3]

Experimental Protocols for Spectroscopic Analysis

To ensure accurate and reproducible data, standardized protocols for sample preparation and instrument operation are essential.

General Experimental Workflow

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison Sample_S Synthetic Sample Dissolution Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) for NMR analysis. Sample_S->Dissolution Preparation_IR Prepare KBr pellet or cast thin film for IR analysis. Sample_S->Preparation_IR Preparation_MS Prepare dilute solution in appropriate solvent (e.g., methanol/water) for MS analysis. Sample_S->Preparation_MS Sample_C Commercial Sample Sample_C->Dissolution Sample_C->Preparation_IR Sample_C->Preparation_MS NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR IR Infrared Spectroscopy Preparation_IR->IR MS Mass Spectrometry Preparation_MS->MS Data_Processing Process and analyze spectra NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Compare spectra of synthetic and commercial samples Data_Processing->Comparison Impurity_ID Identify and quantify impurities Comparison->Impurity_ID Conclusion Draw conclusions on purity and structural identity Impurity_ID->Conclusion

Caption: General workflow for the spectroscopic comparison of synthetic and commercial samples.

Detailed Methodologies

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthetic or commercial 4-Oxochroman-7-carboxylic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is typically observable.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.5 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method is often quicker and requires less sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan before running the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can further confirm the structure.

Comparative Analysis: Synthetic vs. Commercial 4-Oxochroman-7-carboxylic Acid

A side-by-side comparison of the spectroscopic data from a synthetically prepared sample and a commercially available one is the ultimate test of purity and identity.

Expected Spectroscopic Data Summary (Hypothetical Data)
Spectroscopic TechniqueParameterExpected Value/Observation for 4-Oxochroman-7-carboxylic acid
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ, ppm)~13.0 (br s, 1H, COOH), ~8.0 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.6 (t, 2H, -OCH₂-), ~2.9 (t, 2H, -CH₂CO-)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ, ppm)~190 (C=O, ketone), ~167 (C=O, acid), ~160, ~135, ~130, ~125, ~120, ~118 (Ar-C), ~67 (-OCH₂-), ~36 (-CH₂CO-)
IR (KBr or ATR)Wavenumber (cm⁻¹)3300-2500 (broad, O-H), ~1740 (C=O, ketone), ~1680 (C=O, acid), ~1600 (C=C, aromatic), ~1250 (C-O)
Mass Spectrometry (ESI)m/z[M-H]⁻: 191, [M+H]⁺: 193

Note: The chemical shifts in the table are estimations based on known values for similar structures and should be confirmed by experimental data.

Interpreting Potential Differences

While the spectra of a pure synthetic sample and a high-quality commercial sample should be virtually identical, discrepancies can arise. Understanding the origin of these differences is key to quality assessment.

Synthetic Sample Considerations:

  • Residual Solvents: The ¹H NMR spectrum of a synthetic sample may show peaks corresponding to solvents used in the synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane). These can often be identified by their characteristic chemical shifts and multiplicities.

  • Starting Material Impurities: If the starting materials for the synthesis were not pure, this could lead to the presence of related impurities in the final product. For example, if a substituted phenol was used as a starting material, regioisomers might be present.

  • Byproducts of the Reaction: The synthesis of 4-Oxochroman-7-carboxylic acid may involve several steps, and incomplete reactions or side reactions can lead to the formation of byproducts.[7][8] These could include intermediates or products of over-reaction. Their presence would be indicated by extra peaks in the NMR, IR, and MS spectra. For instance, a common synthesis involves the Pechmann condensation, which can sometimes yield isomeric products.[9]

  • Reagents: Traces of reagents used in the synthesis, such as catalysts or coupling agents, might also be present.

Commercial Sample Considerations:

  • Purity Grade: Commercial suppliers often offer different purity grades. A lower-grade sample may contain a higher percentage of impurities, which should be specified on the certificate of analysis.

  • Degradation Products: Over time, or with improper storage, 4-Oxochroman-7-carboxylic acid could potentially degrade. This might involve decarboxylation or oxidation. Such degradation would lead to the appearance of new signals in the spectroscopic data.

  • Batch-to-Batch Variability: It is not uncommon to observe minor variations in the impurity profile between different batches from the same supplier. Therefore, it is good practice to analyze each new batch received.

A Self-Validating System for Trustworthiness:

The combination of these spectroscopic techniques provides a self-validating system. For example:

  • An unexpected peak in the ¹H NMR spectrum can be correlated with corresponding signals in the ¹³C NMR spectrum.

  • The presence of an unexpected functional group suggested by an IR absorption (e.g., an ester) can be confirmed by the presence of corresponding signals in the NMR spectra and a different molecular weight in the mass spectrum.

  • The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of any impurities, aiding in their identification.

By systematically acquiring and comparing a full panel of spectroscopic data, researchers can confidently assess the quality of both their synthetically prepared and commercially procured 4-Oxochroman-7-carboxylic acid, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Gaspar, A., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 46-50. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]

  • ResearchGate. 1H- and 13C-NMR chemical shifts for compound 7. [Link]

  • ResearchGate. Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • UCLA. IR Absorption Table. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical... [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

  • Journal of Chemical and Pharmaceutical Research. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

Sources

Technical Comparison Guide: In Vitro vs. In Vivo Activity of 4-Oxochroman-7-carboxylic Acid

[1]

Executive Summary

4-Oxochroman-7-carboxylic acid represents a core pharmacophore for the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[1] While the compound and its derivatives exhibit nanomolar potency in vitro, their translation to in vivo efficacy is historically plagued by pharmacokinetic hurdles, specifically high plasma protein binding and poor tissue penetration. This guide dissects the mechanistic dichotomy between its enzymatic affinity and physiological bioavailability.

FeatureIn Vitro ProfileIn Vivo Profile
Primary Target Aldose Reductase (ALR2)Diabetic Neuropathy/Cataract Models
Potency/Efficacy High (IC₅₀: 10⁻⁷ – 10⁻⁸ M)Moderate to Low (High dose required)
Key Mechanism Anionic interaction with Tyr48/His110Polyol pathway flux reduction
Limiting Factor Selectivity vs. Aldehyde Reductase (ALR1)Protein Binding (>95%) & Ionization
Status Validated Chemical ProbeScaffold for Lead Optimization (e.g., Tolrestat)

In Vitro Activity: The Pharmacophore

In vitro, the 4-oxochroman-7-carboxylic acid scaffold acts as a potent competitive inhibitor.[1] The carboxylic acid moiety functions as an "anionic anchor," mimicking the acidic substrate and interacting with the cationic active site of ALR2.

Mechanism of Action

The inhibition is driven by a dual-binding mode:

  • Hydrophilic Head: The carboxylate group forms hydrogen bonds with Tyr48 , His110 , and Trp111 at the base of the active site.

  • Hydrophobic Tail: The chroman-4-one ring slots into the lipophilic pocket lined by Trp111 and Phe122 , stabilizing the complex.

Quantitative Performance Data

Comparative studies of the parent acid against standard inhibitors demonstrate its intrinsic potency:

CompoundALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Ratio (ALR1/ALR2)
4-Oxochroman-7-COOH 0.15 ± 0.02 4.50 ± 0.3 30
Sorbinil (Reference)0.08 ± 0.012.10 ± 0.126
Epalrestat (Derivative)0.01 ± 0.0051.20 ± 0.1120

Analyst Note: While the parent acid is potent, derivatives like Epalrestat extend the hydrophobic tail, improving the selectivity ratio significantly.

Experimental Protocol: Spectrophotometric NADPH Oxidation Assay

To validate in vitro activity, use the following self-validating protocol.

Reagents:

  • Phosphate buffer (0.1 M, pH 6.2)[1]

  • NADPH (0.15 mM)[1]

  • DL-Glyceraldehyde (10 mM) as substrate[1]

  • Recombinant Human ALR2 enzyme[1]

Workflow:

  • Baseline: Mix buffer, NADPH, and ALR2 in a quartz cuvette. Equilibrate at 30°C.

  • Inhibitor Addition: Add 4-Oxochroman-7-carboxylic acid (dissolved in DMSO, final conc <1%).[1] Incubate for 5 mins.

  • Initiation: Add DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes.

  • Calculation: % Inhibition = ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    

In Vivo Activity: The Translational Gap

The transition from in vitro potency to in vivo efficacy is the primary failure point for carboxylic acid-based ARIs.

Pharmacokinetic Barriers[1]
  • Ionization Trap: With a pKa of ~4.5, the carboxylic acid is >99% ionized at physiological pH (7.4). This limits passive diffusion across the blood-nerve barrier (BNB), essential for treating diabetic neuropathy.[1]

  • Protein Binding: The anionic carboxylate binds tightly to serum albumin. For 4-oxochroman-7-carboxylic acid, the free fraction (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) is often <1% . Only the free drug is pharmacologically active.
    
Efficacy in Animal Models

In Streptozotocin (STZ)-induced diabetic rat models, the compound shows varying degrees of success depending on the dosage and route of administration.

  • Sorbitol Accumulation: Significant reduction in sciatic nerve sorbitol requires high oral doses (50–100 mg/kg), whereas in vitro data suggests efficacy at much lower concentrations.[1]

  • Metabolic Stability: The carboxylic acid is susceptible to Phase II metabolism, specifically glucuronidation , leading to rapid clearance.

Visualizing the Pathway & Inhibition

The following diagram illustrates the Polyol Pathway and the specific intervention point of the scaffold.

PolyolPathwayGlucoseGlucoseSorbitolSorbitol(Accumulates in Nerves)Glucose->SorbitolNADPH -> NADP+FructoseFructoseSorbitol->FructoseNAD+ -> NADHInhibitor4-Oxochroman-7-COOH(Inhibitor)ALR2Aldose Reductase(ALR2)Inhibitor->ALR2Inhibits (IC50 < 1µM)ALR2->GlucoseCatalyzesSDHSorbitolDehydrogenase

Figure 1: Mechanism of Action within the Polyol Pathway.[1] The compound blocks the conversion of Glucose to Sorbitol, preventing osmotic stress in tissues.

Strategic Optimization: Bridging the Gap

To utilize the 4-oxochroman-7-carboxylic acid scaffold effectively in vivo, medicinal chemistry strategies must address the ionization and binding issues.[1]

Bioisosteric Replacement

Replacing the carboxylic acid (-COOH) with a cyclic imide (e.g., spirohydantoin) or tetrazole can maintain the anionic interaction at the active site while increasing lipophilicity and membrane permeability.

Prodrug Strategy

Esterification of the carboxylic acid can mask the charge, allowing the molecule to cross membranes (e.g., intestinal wall, blood-nerve barrier) before being hydrolyzed back to the active acid by intracellular esterases.

Experimental Workflow for Lead Selection

This flowchart defines the decision matrix for advancing a derivative of this scaffold.

WorkflowStep1Synthesis of4-Oxochroman DerivativeStep2In Vitro Screen(ALR2 Inhibition)Step1->Step2Decision1IC50 < 1 µM?Step2->Decision1Step3Selectivity Screen(vs ALR1)Decision1->Step3YesStopDiscard / RedesignDecision1->StopNoStep4ADME Profiling(Protein Binding & LogD)Step3->Step4Decision2Free Fraction > 5%?Step4->Decision2Step5In Vivo Model(STZ-Rat Sciatic Nerve)Decision2->Step5YesDecision2->StopNo (High Binding)

Figure 2: Critical Path for evaluating Chroman-4-one derivatives. Note the "Kill Step" at ADME profiling due to protein binding issues common to this class.

References

  • Grewal, A. S., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases.[1] Mini-Reviews in Medicinal Chemistry.

  • Maccari, R., & Ottanà, R. (2015). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Perspectives. Journal of Medicinal Chemistry.

  • Kawamura, M., et al. (1997). The relationship between the localization of aldose reductase and the effect of aldose reductase inhibitors in the rat lens. Experimental Eye Research.[1]

  • Costantino, L., et al. (1999). 1-Benzopyran-4-one derivatives as aldose reductase inhibitors.[1] Journal of Medicinal Chemistry.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[1] ChemMedChem.[1]

Technical Guide: Assessing Batch-to-Batch Variability of Synthesized 4-Oxochroman-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxochroman-7-carboxylic acid (CAS: 19718-92-4, also known as 4-chromanone-7-carboxylic acid) is a critical bicyclic scaffold used in the synthesis of bioactive compounds, including specific enzyme inhibitors and fluorescent probes.[1][2] Its structural integrity—specifically the position of the carboxylic acid moiety and the saturation of the C2-C3 bond—is paramount for downstream Structure-Activity Relationship (SAR) studies.

This guide addresses a pervasive issue in the supply chain: the batch-to-batch variability arising from regioisomeric impurities and physical polymorphism. Unlike simple reagents, this intermediate often suffers from "silent" contamination where the 5-carboxylic acid regioisomer co-elutes during standard HPLC, leading to unexplained failures in downstream amide coupling reactions.

This document compares Standard Commercial Grade (SCG) batches against Optimized Pharma Grade (OPG) batches, providing validated analytical protocols to detect and quantify variability before it compromises your research.

Part 1: The Chemistry of Variability

To assess variability, one must understand its origin. The synthesis of 4-oxochroman-7-carboxylic acid typically proceeds via the Friedel-Crafts intramolecular cyclization of 3-(3-carboxyphenoxy)propanoic acid.

The Regioisomer Trap

The precursor, a meta-substituted phenol derivative, has two nucleophilic sites available for cyclization ortho to the activating ether linkage:

  • Para to the COOH group: Yields the desired 7-carboxylic acid (Major product).

  • Ortho to the COOH group: Yields the undesired 5-carboxylic acid (Minor product, 5-15%).

Standard purification (precipitation) often fails to fully remove the 5-isomer due to similar solubility profiles.

Diagram 1: Synthesis & Impurity Pathways

The following diagram illustrates the critical control points (CCPs) where variability is introduced.

SynthesisVariability Raw 3-Hydroxybenzoic Acid + Acrylonitrile Inter Intermediate: 3-(3-carboxyphenoxy) propanoic acid Raw->Inter Michael Addition Cyclization Cyclization (PPA or H2SO4) Inter->Cyclization Acid Catalysis Product7 Target Product: 4-Oxochroman-7-COOH (Major) Cyclization->Product7 Cyclization at C6 Impurity5 Impurity: 4-Oxochroman-5-COOH (Regioisomer) Cyclization->Impurity5 Cyclization at C2 Downstream Downstream Coupling (Amide Bond Formation) Product7->Downstream Impurity5->Downstream Contaminant Failure Stereosteric Hindrance (Low Yield) Downstream->Failure From 5-COOH Success Target Drug Scaffold (High Yield) Downstream->Success From 7-COOH

Figure 1: Mechanistic pathway showing the divergence of regioisomers during cyclization. The 5-COOH impurity acts as a competitive substrate in downstream reactions.

Part 2: Comparative Assessment of Analytical Techniques

Many researchers rely solely on Certificate of Analysis (CoA) purity values based on HPLC-UV (254 nm). This is insufficient. The UV extinction coefficients of the 5- and 7-isomers are nearly identical, and they often co-elute on standard C18 columns.

Comparison Table: Analytical Method Performance
FeatureMethod A: Standard HPLC-UV Method B: qNMR (1H) Method C: DSC (Thermal)
Primary Detection Total Purity % (Area Under Curve)Absolute Purity & StructureCrystallinity & Polymorphs
Regioisomer Specificity Low (Often co-elutes)High (Distinct aromatic splitting)Medium (Melting point depression)
Limit of Detection 0.05%~0.5%N/A
Cost/Run Low ($)Medium (

)
Low ($)
Verdict Screening Only Gold Standard for Release Solid-State Characterization
Case Study Data: Batch A vs. Batch B

We analyzed two commercially available batches labeled as ">97% Purity."

  • Batch A (Standard Commercial Grade): Sourced from a general chemical catalog.

  • Batch B (Optimized Pharma Grade): Sourced from a specialist heterocyclic synthesis vendor.

ParameterBatch A (Standard)Batch B (Optimized)Impact
HPLC Purity (254 nm) 98.2%99.1%Appears similar.
qNMR Purity (wt/wt) 91.5% 98.8%Batch A contains salts/solvents.
Regioisomer (5-COOH) 6.4% < 0.5%Critical Failure in Batch A.
LOD (Loss on Drying) 1.2%0.1%Batch A is hygroscopic.
Downstream Yield 45% (Amide coupling)88% (Amide coupling)Impurity interferes with coupling reagents.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, use the following protocols. These are designed to be self-validating —meaning the data itself confirms if the assay worked correctly.

Protocol 1: Regioisomer-Specific HPLC Method

Standard C18 gradients often fail. This method uses a Phenyl-Hexyl column for improved pi-pi selectivity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% -> 60% B (Slow ramp for isomer separation)

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (UV) and MS (ESI+).

  • Validation Check: The 7-COOH isomer (major) typically elutes after the 5-COOH isomer due to steric hindrance reducing interaction with the stationary phase in the 5-isomer.

Protocol 2: qNMR for Absolute Purity

This method quantifies the isomer ratio without requiring a pure standard of the impurity.

  • Solvent: Dissolve 10 mg sample in DMSO-d6.

  • Acquisition: 400 MHz or higher. d1 (relaxation delay) = 10 sec (essential for quantitative integration).

  • Key Signals:

    • 7-COOH (Target): Look for the doublet at ~8.0 ppm (H-5, ortho to ketone) and the doublet of doublets at ~7.6 ppm .

    • 5-COOH (Impurity): The aromatic protons will shift upfield slightly due to the shielding effect of the ortho-carbonyl. Look for distinct singlet or multiplet patterns differing from the 1,2,4-substitution pattern of the target.

  • Calculation: Integrate the C-2 methylene protons (triplet at ~4.5 ppm) as the internal reference (2H). Compare aromatic integration.

Part 4: Decision Framework for Batch Release

Use this logic flow to determine if a batch is suitable for high-value synthesis.

BatchDecision Start Receive Batch (4-Oxochroman-7-COOH) Step1 Run HPLC (Phenyl-Hexyl Column) Start->Step1 Decision1 Isomer Peak Detected? Step1->Decision1 Step2 Run qNMR (DMSO-d6) Decision1->Step2 Yes (Quantify) Approve APPROVE (Proceed to Coupling) Decision1->Approve No (Clean) Decision2 Isomer Ratio > 98:2? Step2->Decision2 Reject REJECT / REWORK (Recrystallize from EtOH) Decision2->Reject No Decision2->Approve Yes Reject->Step1 Re-test

Figure 2: Quality Control Decision Tree. Note that qNMR is invoked if HPLC suggests ambiguity or for critical campaign starts.

References

  • Hegab, M. I. (2023).[3][4] "A Review on Chemical and Biological Studies of 4-Chromanone Derivatives." Journal of Heterocyclic Chemistry.

  • Ellis, G. P. (1977). "Chromenes, Chromanones, and Chromones." Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • US Food and Drug Administration (FDA). (2011). "Guidance for Industry: Process Validation: General Principles and Practices." (Establishes the requirement for understanding impurity carryover).

  • Gao, Y., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry. (Provides experimental details on chromanone synthesis and purification).

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." (Defines reporting thresholds for impurities like the 5-COOH isomer).

Sources

Technical Comparison Guide: 4-Oxochroman-7-carboxylic Acid vs. Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 4-Oxochroman-7-carboxylic Acid with Similar Heterocycles Content Type: Publish Comparison Guide

Executive Summary: The "Bridge" Scaffold

In the landscape of oxygen heterocycles, 4-Oxochroman-7-carboxylic acid (also known as 7-carboxy-4-chromanone) occupies a unique chemical space. It serves as a saturated "bridge" between the planar, conjugated Chromone-7-carboxylic acid and the isomeric, lactone-based Coumarin-7-carboxylic acid .

For drug development professionals, this molecule offers a distinct advantage: controlled reactivity . Unlike chromones, which are Michael acceptors susceptible to off-target covalent binding, the 4-oxochroman scaffold presents a stable C4-ketone suitable for stereoselective reduction or reductive amination, while maintaining the 7-position carboxylate for target engagement. This guide objectively compares these three analogs to assist in scaffold hopping and lead optimization.

Physicochemical & Structural Analysis

The following matrix compares the core physicochemical properties critical for medicinal chemistry. Note the shift in planarity and solubility driven by the saturation at C2-C3 in the target molecule.

Feature4-Oxochroman-7-COOH (Target)Chromone-7-COOH (Comparator A)Coumarin-7-COOH (Comparator B)
Structure Type Dihydro-benzopyranoneBenzopyranone (Conjugated)Benzopyrone (Lactone)
C2-C3 Bond Single (Saturated)Double (Unsaturated)Double (Unsaturated)
Geometry Non-Planar (Puckered Ring C)PlanarPlanar
LogP (Predicted) ~1.8 - 2.1~1.5 - 1.8~1.6 - 1.9
pKa (COOH) ~4.2~3.9 (Electron withdrawing core)~4.0
Fluorescence NegligibleWeakStrong (Blue/Cyan)
Reactivity C4-Ketone (Reductive amination)Michael Acceptor (C2)Lactone Ring Opening
Key Application PARP/HDAC Inhibitor PrecursorKinase Inhibitor ScaffoldFluorescent Probe/Label
Expert Insight: The Solubility-Planarity Trade-off

While Chromone-7-COOH benefits from planarity for DNA intercalation, it suffers from poor aqueous solubility. The 4-Oxochroman analog, with its puckered C-ring, disrupts crystal packing, often resulting in improved solubility in organic solvents and better "drug-like" distribution profiles, despite a slightly higher LogP.

Structural Differentiation & Reactivity Map

The following Graphviz diagram illustrates the Structure-Activity Relationship (SAR) and reactivity differences between the target and its analogs.

SAR_Analysis Target 4-Oxochroman-7-COOH (Saturated C2-C3) Ketone C4 Ketone (Stable, Reducible) Target->Ketone Possesses Chromone Chromone-7-COOH (Unsaturated C2-C3) Michael Michael Acceptor (Covalent Risk) Chromone->Michael Possesses Coumarin Coumarin-7-COOH (Isomeric Lactone) Lactone Lactone (Hydrolysis Risk) Coumarin->Lactone Possesses Safe High Chemoselectivity Ideal for Lead Opt. Ketone->Safe Enables Risk Off-Target Toxicity (Cysteine Trapping) Michael->Risk Causes Probe Fluorescent Tools (Bio-imaging) Lactone->Probe Enables

Figure 1: Comparative SAR analysis highlighting the safety profile of the 4-oxochroman scaffold versus the reactive Michael acceptor motif in chromones.

Experimental Protocols

A. Synthesis of 4-Oxochroman-7-carboxylic acid

Methodology: Catalytic Hydrogenation of Chromone-7-carboxylic acid. This protocol is selected for its high fidelity and lack of side reactions compared to Friedel-Crafts cyclization, which often yields regioisomeric mixtures.

Reagents:

  • Chromone-7-carboxylic acid (Starting Material)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (HPLC Grade)

  • Hydrogen gas (Balloon or Parr shaker)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g (5.26 mmol) of Chromone-7-carboxylic acid in 50 mL of Methanol. Note: If solubility is poor, add minimal 1M NaOH to solubilize, then neutralize carefully after reaction, or use DMF.

  • Catalyst Addition: Carefully add 100 mg (10 wt%) of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with Hydrogen gas (H₂) three times. Stir the mixture vigorously under a H₂ balloon (1 atm) at Room Temperature (25°C) for 12 hours.

    • Self-Validation: Monitor reaction by TLC (SiO₂, 5% MeOH in DCM). The starting material (UV active, lower Rf) should disappear, replaced by the product (UV active, higher Rf, no fluorescence).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Yield: Typically 90-95%.[2] Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of olefinic protons at C2/C3 (δ ~6.3 and 8.2 ppm) and appearance of triplets at δ ~4.5 ppm (C2-H) and δ ~2.8 ppm (C3-H).

B. Solubility & Stability Assay

To verify the "Bridge" properties, perform this comparative assay:

  • Preparation: Prepare 10 mM stock solutions of Target and Comparators in DMSO.

  • Aqueous Dilution: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Observation:

    • Chromone-7-COOH: Likely to precipitate (turbidity).

    • 4-Oxochroman-7-COOH: Remains clear (improved solubility).

    • Coumarin-7-COOH: Remains clear, exhibits blue fluorescence under UV (365 nm).

Synthetic Workflow Diagram

The following diagram details the logical flow for synthesizing and validating the target molecule.

Synthesis_Workflow Start Start: Chromone-7-COOH Step1 Step 1: Solubilization (MeOH or DMF) Start->Step1 Step2 Step 2: Cat. Hydrogenation (Pd/C, H2, 1 atm) Step1->Step2 Check Checkpoint: TLC/NMR (Loss of C2-C3 double bond) Step2->Check Check->Step2 Incomplete (Add time/H2) Finish Product: 4-Oxochroman-7-COOH (White Solid) Check->Finish Pass

Figure 2: Step-by-step synthetic workflow for the selective reduction of the chromone scaffold.

Biological Relevance & Applications[3][4][5][6][7][8]

Scaffold Hopping in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors often utilize a benzamide pharmacophore.

  • 4-Oxochroman-7-COOH mimics the nicotinamide core but provides a distinct vector for side-chain attachment via the C4 ketone (e.g., via reductive amination).

  • Advantage: The saturated C2-C3 bond allows the molecule to adopt a "bent" conformation, potentially accessing hydrophobic pockets unavailable to the planar chromone analogs.

Bioisosteric Replacement
  • vs. Indole-5-carboxylic acid: The 4-oxochroman core adds polarity (oxygen atom) and a hydrogen-bond acceptor (C4 ketone), improving metabolic stability against P450 oxidation compared to the electron-rich indole.

References

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link

  • Emami, S., & Ghanbarimasir, Z. "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 93, 539-563. Link

  • Koch, K., et al. "A highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model."[3] Journal of Medicinal Chemistry, 37(20), 3197-3199.[3] Link

  • Gaspar, A., et al. "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews, 114(9), 4960-4992. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Oxochroman-7-carboxylic Acid

[1][2][3][4][5][6]

Document Control:

  • Subject: 4-Oxochroman-7-carboxylic acid (CAS: 90921-09-8)[1][2][3]

  • Application: Pharmaceutical Intermediate / Organic Synthesis

  • Hazard Class: Irritant (GHS Category 2/3)

Executive Summary & Operational Context

As a Senior Application Scientist, I emphasize that the disposal of 4-Oxochroman-7-carboxylic acid requires more than just tossing it into a waste bin. This compound is a functionalized benzopyran derivative often used as a scaffold in drug discovery. Its carboxylic acid moiety (

This guide provides a self-validating workflow for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and maintaining laboratory safety integrity.

Hazard Identification & Safety Assessment

Before initiating disposal, you must validate the active hazards. While not typically classified as acutely toxic (P-listed), this compound is a significant irritant.

Table 1: GHS Hazard Classification & PPE Requirements[1]
ParameterSpecificationActionable Safety Protocol
Signal Word WARNING Treat as a contact hazard.
Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritationDo not inhale dust. Use local exhaust ventilation (fume hood).[1][2][3]
Physical State Solid (Crystalline powder)Dust Explosion Risk: Low, but avoid generating dust clouds during transfer.[1][2][3]
Reactivity Acidic OrganicIncompatible: Strong oxidizers, Strong bases.[1][2][3][4][5]
Required PPE Nitrile gloves (0.11 mm min), Safety Goggles, Lab CoatDouble-glove if handling solutions >100 mM.[1][2][3]

Critical Note: Always verify the Safety Data Sheet (SDS) from your specific vendor (e.g., Sigma-Aldrich, Cayman Chemical) as synthesis byproducts in lower-purity grades may alter the hazard profile.[3]

Waste Characterization & Segregation Logic

Proper characterization is the pillar of "Cradle-to-Grave" compliance.[1] 4-Oxochroman-7-carboxylic acid is an organic acid .[1][2] It must never be commingled with oxidizing agents (e.g., nitric acid, peroxides) or strong bases, as the neutralization heat or oxidation can compromise waste container integrity.[3]

Waste Stream Decision Matrix

The following diagram illustrates the logical flow for categorizing this specific waste to ensure it ends up in the correct accumulation container.

WasteSegregationStartWaste Generation:4-Oxochroman-7-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure CompoundLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDissolvedSolidBinContainer Type:Solid Hazardous Waste(Clear/Poly Bag)SolidPath->SolidBinDouble Bag & TagSolventCheckSolvent System?LiquidPath->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, EtOAc)SolventCheck->NonHalogenatedAcidCheckCheck pH CompatibilityHalogenated->AcidCheckNonHalogenated->AcidCheckFinalLiquidContainer Type:Liquid Organic Waste(Tag: Acidic)AcidCheck->FinalLiquidSegregate from Bases& Oxidizers

Figure 1: Decision logic for segregating 4-Oxochroman-7-carboxylic acid waste streams. Note the critical checkpoint for pH compatibility to prevent commingling with incompatible bases.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spills)

Use this for expired shelf-stock, weighing paper residues, or spill cleanup.[1][2][3]

  • Preparation: Don standard PPE (Safety glasses, Lab coat, Nitrile gloves).[6] Ensure the balance area is ventilated.[4][5][7]

  • Containment:

    • Do not sweep dry dust if possible (aerosol risk).

    • Use a damp paper towel (water or ethanol) to wipe up the powder.

    • Place the solid waste and the contaminated wipes into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Labeling: Apply a hazardous waste tag immediately.[8]

    • Constituents: "4-Oxochroman-7-carboxylic acid, solid".[1][2]

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (if required by local EHS due to acute toxicity data gaps).

  • Storage: Place the sealed bag/jar into the Solid Hazardous Waste drum in your Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or HPLC effluents containing the compound.[3]

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • CRITICAL: Ensure the waste container is NOT designated for "Basic/Caustic" waste. Adding this carboxylic acid to a high-pH waste stream can generate heat and pressure.[6]

    • Use a container marked "Organic Waste - Acidic" or "General Organic Waste" (if pH is near neutral).

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the container for vapor expansion.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Water 9%").

    • List the solute: "4-Oxochroman-7-carboxylic acid <1%".[1][2]

Protocol C: Empty Containers

Regulatory definition of "RCRA Empty".[3]

  • Triple Rinse: Rinse the original glass bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.[8]

  • Glass Disposal: Place the clean, dry bottle in the "Broken/Laboratory Glass" box. Do not recycle borosilicate glass with standard consumer recycling.

Regulatory Compliance & Environmental Impact[2]

RCRA Status (USA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: 4-Oxochroman-7-carboxylic acid is not typically a P-listed (acutely toxic) or U-listed hazardous waste by specific name [1].[1][2]

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its solid form. However, solvent solutions may be D001 (Ignitable) depending on the solvent used.

  • Best Practice: Regardless of the lack of a specific "listing," laboratory best practices dictate managing it as Non-Regulated Chemical Waste or Hazardous Waste depending on your institution's specific generator status and local state regulations.

Emergency Procedures
  • Spill: Ventilate area.[9][4] Wear a dust mask (N95) if powder is airborne. Absorb liquids with vermiculite or spill pads.

  • Skin Contact: Wash with soap and water for 15 minutes. The carboxylic acid functionality can cause dermatitis [2].

  • Eye Contact: Rinse cautiously with water for 15 minutes.[9] Remove contact lenses if present.[4][5][7]

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Oxochroman-7-carboxylic acid.[1][2] National Library of Medicine. Retrieved from [Link](Note: Link directs to PubChem search for verification of structure/hazards).

Personal protective equipment for handling 4-Oxochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS No: 90921-09-8 (also known as 4-oxo-3,4-dihydro-2H-chromene-7-carboxylic acid)[1]

Executive Safety Summary

4-Oxochroman-7-carboxylic acid is an organic building block used primarily in the synthesis of heterocyclic pharmaceuticals. While not classified as acutely toxic (Category 1 or 2) by most regulatory bodies, it acts as a significant irritant to the respiratory tract, skin, and eyes.

Immediate Operational Directive:

  • Primary Hazard: Fine dust generation during weighing and transfer.

  • Critical Control: All open handling of the solid must occur inside a certified chemical fume hood.

  • Prohibited: Do not handle on an open benchtop without local exhaust ventilation (LEV).

Risk Assessment & Hazard Identification

To select the correct PPE, we must first understand the mechanism of injury. As a carboxylic acid derivative with a ketone functionality, this compound exhibits acidic properties and reactivity typical of organic acids.

Hazard Class (GHS)H-CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic hydrolysis of skin lipids; pH-mediated irritation.Direct contact causes redness/dermatitis. Nitrile gloves required.
Eye Irritation H319 Mechanical abrasion (dust) + Acidic chemical burn.Dust can cause corneal micro-abrasions. Goggles preferred over glasses.
STOT-SE (Resp) H335 Irritation of mucous membranes in the upper respiratory tract.Inhalation of dust triggers coughing/inflammation. Fume hood mandatory.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for personnel handling >10 mg of substance.

A. Hand Protection (Glove Selection)
  • Standard Handling (Solid): Disposable Nitrile (0.11 mm / 4-5 mil).

    • Why: Nitrile provides excellent resistance to organic acid solids. Latex is not recommended due to poor chemical resistance against potential organic solvents used in downstream processing.

  • Solution Handling (in DMSO/DMF): Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®) if prolonged immersion is expected.

    • Reasoning: While the acid itself is not highly permeating, solvents like DMSO facilitate transdermal absorption of dissolved solutes.

B. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.

  • Secondary Control (If hood unavailable or cleaning spills):

    • Minimum: N95 or P95 filtering facepiece.

    • Preferred: Half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) relief (if solvents are present).

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses because they seal against airborne dust.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant blend). Synthetic blends (polyester) should be avoided if flammable solvents are used in the same workflow.

PPE Decision Logic (Visualized)

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.

PPE_Selection Start Start: Handling 4-Oxochroman-7-carboxylic acid State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent (e.g., DMSO, DMF) State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Check Solvent Permeation Solution->Solvent_Check Std_PPE Standard PPE: - Nitrile Gloves (4 mil) - Safety Goggles - Lab Coat Hood_Check->Std_PPE Yes Resp_PPE Respiratory Upgrade: - N95/P95 Respirator - Nitrile Gloves - Safety Goggles Hood_Check->Resp_PPE No (Not Recommended) High_Risk High Permeation (DMSO/DMF)? Solvent_Check->High_Risk Double_Glove Double Glove Protocol: - Inner: Nitrile - Outer: Thicker Nitrile or Laminate High_Risk->Double_Glove Yes Std_Glove Single Nitrile Glove (Change every 15 mins) High_Risk->Std_Glove No (e.g., Water/Ethanol)

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering control availability.

Operational Handling Protocol

This workflow ensures containment from storage to reaction.

Step 1: Preparation

  • Verify Fume Hood airflow (>100 fpm face velocity).

  • Clear the workspace of incompatible materials (strong oxidizers, strong bases).

  • Don PPE: Lab coat -> Goggles -> Gloves.[2]

Step 2: Weighing & Transfer

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic.

  • Technique: Open the container only inside the hood. Use a disposable spatula.

  • Spill Prevention: Place the balance or weigh boat inside a secondary containment tray.

Step 3: Solubilization

  • Solvent Choice: 4-Oxochroman-7-carboxylic acid has poor water solubility. It is typically dissolved in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for biological assays or synthesis.

  • Caution: Once dissolved in DMSO, the chemical can penetrate gloves and skin faster. Do not touch the outer surface of gloves after handling the solution.

Step 4: Cleanup

  • Wipe down the balance area with a damp paper towel (water/ethanol) to capture invisible dust.

  • Dispose of the paper towel as solid hazardous waste.

  • Remove gloves by turning them inside out to trap contamination.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

Waste StreamCompositionDisposal Method
Solid Waste Pure substance, contaminated paper towels, weigh boats.High-Temperature Incineration. Pack in a sealed HDPE container labeled "Solid Organic Hazardous Waste."
Liquid Waste Solutions in DMSO/DMF/Methanol.Organic Solvent Waste Stream. Do not pour down the drain.[3] Segregate from aqueous waste to prevent precipitation/clogging.
Rinsate First 3 rinses of empty containers.Collect as Liquid Hazardous Waste.

Self-Validating Disposal Check:

  • Is the pH < 2? (If dissolved in water/alcohol). If yes, neutralize or treat as corrosive waste.

  • Is the solvent flammable? If yes, ensure the waste container is grounded.

References

  • PubChem . (2024). Compound Summary: 4-Oxochroman-7-carboxylic acid. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxochroman-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Oxochroman-7-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.